Hydroxyzine Hydrochloride
Descripción
Propiedades
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOMHKZSQFYSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68-88-2 (Parent) | |
| Record name | Hydroxyzine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040737 | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2192-20-3, 163837-37-4, 163837-38-5 | |
| Record name | Hydroxyzine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine dihydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine dihydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyzine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76755771U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYZINE DIHYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQ4KXB9U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYZINE DIHYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8H55RPZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Hydroxyzine Hydrochloride on H1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyzine hydrochloride, a first-generation piperazine antihistamine, exerts its therapeutic effects primarily through its potent interaction with the histamine H1 receptor (H1R). This document provides a comprehensive technical overview of the molecular mechanisms underpinning hydroxyzine's action on the H1R. It delves into its role as an inverse agonist, its binding kinetics, and its influence on downstream signaling pathways. Detailed experimental protocols for key assays used to characterize this interaction are provided, along with quantitative data and visual representations of the involved signaling cascades and experimental workflows.
Introduction
Hydroxyzine is a widely utilized therapeutic agent with antihistaminic, anxiolytic, and sedative properties[1][2]. Its primary pharmacological activity is mediated through the blockade of histamine H1 receptors, which are G-protein coupled receptors (GPCRs) involved in allergic and inflammatory responses[1][]. Unlike neutral antagonists that merely block agonist binding, hydroxyzine functions as a potent inverse agonist[2][4][[“]][6]. This means it not only prevents the action of histamine but also reduces the basal, constitutive activity of the H1 receptor[7]. This in-depth guide explores the core mechanism of action of hydroxyzine on H1 receptors, providing the technical details necessary for advanced research and drug development.
Hydroxyzine and the H1 Receptor: A Molecular embrace
The interaction between hydroxyzine and the H1 receptor is characterized by high affinity and selectivity. This interaction is responsible for its primary antihistaminic and sedative effects[2][8].
Binding Affinity and Potency
Hydroxyzine exhibits a high binding affinity for the histamine H1 receptor. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are measures of the functional potency of hydroxyzine in inhibiting H1 receptor activity.
| Parameter | Value (nM) | Assay Type | Reference |
| Ki | ~2 | Radioligand Binding | [9] |
| IC50 | 10 - 19 | Radioligand Binding ([3H]pyrilamine/[3H]desloratadine) | [10] |
| Ki (muscarinic receptor) | 3,600 - 30,000 | Radioligand Binding | [11] |
Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as the radioligand used and the cell system.
Hydroxyzine's affinity for muscarinic acetylcholine receptors is significantly lower, which translates to a lower risk of anticholinergic side effects compared to some other first-generation antihistamines[8][11].
The Inverse Agonist Mechanism of Hydroxyzine
Histamine H1 receptors can exist in an equilibrium between an inactive (R) and an active (R*) conformation. Even in the absence of an agonist like histamine, a small fraction of H1 receptors can be in the active state, leading to a basal level of signaling, known as constitutive activity[7].
-
Agonists (e.g., histamine) bind to and stabilize the active (R*) conformation, shifting the equilibrium towards the active state and increasing signaling.
-
Neutral Antagonists bind to both the inactive and active conformations equally, preventing agonist binding but not affecting the basal activity.
-
Inverse Agonists (e.g., hydroxyzine) preferentially bind to and stabilize the inactive (R) conformation of the receptor[7]. This shifts the equilibrium away from the active state, leading to a reduction in the receptor's basal activity, even in the absence of histamine[4][[“]][6][7].
This inverse agonism is a key aspect of hydroxyzine's mechanism and contributes to its therapeutic efficacy[2][4].
Signaling Pathway Visualization
The following diagram illustrates the concept of inverse agonism at the H1 receptor.
Caption: H1 Receptor equilibrium and the influence of ligands.
Downstream Signaling Pathways Modulated by Hydroxyzine
The H1 receptor is primarily coupled to the Gq/11 family of G-proteins. Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and increased vascular permeability[12].
By acting as an inverse agonist, hydroxyzine suppresses this Gq/11-mediated signaling pathway.
Inhibition of NF-κB Signaling
Beyond its classical antihistaminic effects, hydroxyzine has been shown to possess anti-inflammatory properties. One of the key mechanisms underlying this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[]. NF-κB is a crucial transcription factor involved in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The H1 receptor has been shown to modulate NF-κB activation[7]. By stabilizing the inactive state of the H1 receptor, hydroxyzine can attenuate the downstream activation of NF-κB, thereby reducing the expression of inflammatory mediators.
Signaling Pathway Diagram
The following diagram illustrates the H1 receptor downstream signaling and the inhibitory effect of hydroxyzine.
Caption: H1R signaling and hydroxyzine's point of inhibition.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of hydroxyzine with the H1 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of hydroxyzine for the H1 receptor.
Objective: To measure the displacement of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) by hydroxyzine.
Materials:
-
Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]mepyramine.
-
Unlabeled this compound.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a serial dilution of hydroxyzine.
-
Reagent Addition:
-
Total Binding: Add membrane preparation, [3H]mepyramine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [3H]mepyramine, and a high concentration of mianserin.
-
Competition Binding: Add membrane preparation, [3H]mepyramine, and varying concentrations of hydroxyzine.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of hydroxyzine to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following ligand binding and can differentiate between agonists, antagonists, and inverse agonists.
Objective: To measure the effect of hydroxyzine on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gq/11 proteins coupled to the H1 receptor.
Materials:
-
Membrane preparations from cells co-expressing the human H1 receptor and Gαq.
-
Radioligand: [35S]GTPγS.
-
This compound.
-
GDP (Guanosine diphosphate).
-
Assay Buffer (e.g., HEPES, MgCl2, NaCl).
-
Scintillation Proximity Assay (SPA) beads (optional, for a non-filtration method).
Procedure:
-
Pre-incubation: Pre-incubate the membranes with hydroxyzine (for inverse agonist effect) or with an agonist plus hydroxyzine (for antagonist effect) and GDP in the assay buffer.
-
Initiation: Initiate the reaction by adding [35S]GTPγS.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration and wash as in the radioligand binding assay.
-
SPA Method: Add SPA beads that bind to the membranes. The proximity of the bound [35S]GTPγS to the beads allows for signal detection without a separation step.
-
-
Counting: Quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
For inverse agonism, plot the [35S]GTPγS binding against the log concentration of hydroxyzine. A decrease in basal binding indicates inverse agonist activity.
-
For antagonism, plot the inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of hydroxyzine to determine the IC50.
-
Intracellular Calcium Mobilization Assay
This is a cell-based functional assay to measure the ability of hydroxyzine to inhibit histamine-induced increases in intracellular calcium.
Objective: To determine the potency (IC50) of hydroxyzine in blocking the H1 receptor-mediated calcium signaling cascade.
Materials:
-
A cell line expressing the human H1 receptor (e.g., HEK293, CHO).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Histamine.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of hydroxyzine to the wells and incubate for a specific period.
-
Histamine Stimulation: Place the plate in the fluorescence reader and inject a fixed concentration of histamine (typically the EC80) to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage inhibition of the histamine response against the log concentration of hydroxyzine.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound's mechanism of action on the H1 receptor is multifaceted and potent. Its classification as a high-affinity inverse agonist, rather than a simple antagonist, is crucial to understanding its comprehensive therapeutic effects, which include the suppression of both histamine-induced and constitutive receptor activity. This inverse agonism, coupled with its ability to modulate downstream signaling pathways such as the NF-κB cascade, provides a molecular basis for its combined antihistaminic and anti-inflammatory properties. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of hydroxyzine and other H1 receptor modulators, facilitating the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. psychdb.com [psychdb.com]
- 4. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. consensus.app [consensus.app]
- 6. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 9. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 11. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Hydroxyzine Hydrochloride for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Hydroxyzine Hydrochloride, a first-generation antihistamine with anxiolytic and sedative effects. The information presented herein is intended to support research, drug development, and quality control activities by providing detailed data and standardized experimental protocols.
Core Physicochemical Properties
This compound is a white, odorless, crystalline powder with a bitter taste.[1][2] It is the dihydrochloride salt of hydroxyzine, a member of the diphenylmethylpiperazine class of compounds.[3]
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₇ClN₂O₂·2HCl | [3] |
| Molecular Weight | 447.83 g/mol | [3][4] |
| Melting Point | ~200°C (with decomposition) | [1][2] |
| Boiling Point | Decomposes before boiling at atmospheric pressure. The base form boils at 220°C at 0.5 mm Hg. | [5] |
| pKa | pKa₁: 1.96 ± 0.05, pKa₂: 7.40 ± 0.03 (at 24.5°C) | |
| LogP (Octanol-Water) | 3.7 (for the free base) | [5] |
| Aqueous Solubility | Very soluble in water. | [1][2] |
| Solubility in Organic Solvents | Freely soluble in methanol and ethanol (95%); slightly soluble in acetone; practically insoluble in diethyl ether. | [1][2] |
| pH (1% solution in water) | 1.3 - 2.5 | [1] |
Stability Profile
This compound is sensitive to light and should be stored in tight, light-resistant containers.[1] Forced degradation studies have shown that it degrades under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions.[6][7][8] A stability-indicating HPLC method has been developed to separate and quantify hydroxyzine from its degradation products.[6][7][8][9]
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of this compound using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a rapid rate initially to approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transformed into a clear liquid is recorded as the end of the melting range.
-
Reporting: The result is reported as a melting point range.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of Hydroxyzine HCl.
pKa Determination (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constants (pKa) of this compound by potentiometric titration.
Methodology:
-
Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in purified water. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.
-
Titration Setup: A known volume of the this compound solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with the standardized strong base, adding the titrant in small, known increments. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence points are determined from the inflection points of the curve. The pKa values correspond to the pH at the half-equivalence points.
-
Reporting: The determined pKa values are reported.
Logical Flow for pKa Determination via Potentiometric Titration
Caption: Process for determining pKa by potentiometric titration.
LogP Determination (Shake-Flask Method)
This protocol describes the determination of the octanol-water partition coefficient (LogP) of Hydroxyzine (as the free base) using the classical shake-flask method.
Methodology:
-
Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A known amount of this compound is dissolved in the aqueous phase to create a stock solution. This is then diluted to a suitable concentration for analysis.
-
Partitioning: A known volume of the aqueous solution of the drug is mixed with a known volume of the saturated n-octanol in a separatory funnel.
-
Equilibration: The mixture is shaken for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the drug between the two phases to reach equilibrium. The mixture is then allowed to stand until the two phases have completely separated.
-
Analysis: The concentration of the drug in both the aqueous and n-octanol phases is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
-
Reporting: The determined LogP value is reported, specifying the temperature and pH of the aqueous phase.
Shake-Flask Method for LogP Determination
Caption: Workflow for the shake-flask method to determine LogP.
Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
This protocol outlines the determination of the equilibrium aqueous solubility of this compound according to Biopharmaceutics Classification System (BCS) guidelines.
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at various pH values (e.g., pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.
-
Sample Addition: Add an excess amount of this compound to each buffer solution in separate flasks.
-
Equilibration: The flasks are agitated (e.g., in a shaker bath) at a constant temperature (37 ± 1 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be confirmed visually.
-
Sample Withdrawal and Preparation: Withdraw an aliquot from each flask. The undissolved solid is removed by centrifugation and/or filtration.
-
Analysis: The concentration of dissolved this compound in the clear supernatant/filtrate is determined by a validated analytical method (e.g., HPLC-UV).
-
Reporting: The solubility is reported in mg/mL for each pH condition.
Mechanism of Action and Signaling Pathways
Hydroxyzine's pharmacological effects are mediated through its interaction with several G protein-coupled receptors (GPCRs). It acts as a potent inverse agonist at histamine H1 receptors and as an antagonist at serotonin 5-HT₂ₐ, dopamine D₂, and α₁-adrenergic receptors.
Histamine H1 Receptor Signaling Pathway (Inverse Agonism)
As an inverse agonist, hydroxyzine binds to the H1 receptor and stabilizes it in an inactive conformation, reducing its basal activity. This action blocks the effects of histamine. The H1 receptor is coupled to the Gq/11 protein.
Caption: Hydroxyzine's inverse agonism at the H1 receptor.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway (Antagonism)
Hydroxyzine acts as an antagonist at the 5-HT₂ₐ receptor, which is also coupled to the Gq/11 protein. This antagonism is believed to contribute to its anxiolytic and sedative effects.
Caption: Antagonism of the 5-HT₂ₐ receptor by Hydroxyzine.
Dopamine D₂ Receptor Signaling Pathway (Antagonism)
Hydroxyzine's weak antagonism at the D₂ receptor, which is coupled to the Gi/o protein, may contribute to its sedative and antiemetic properties.
Caption: Antagonism of the Dopamine D₂ receptor by Hydroxyzine.
α₁-Adrenergic Receptor Signaling Pathway (Antagonism)
Hydroxyzine also exhibits antagonistic activity at α₁-adrenergic receptors, which are coupled to the Gq/11 protein. This action may contribute to some of its cardiovascular side effects, such as orthostatic hypotension.
Caption: Antagonism of the α₁-adrenergic receptor by Hydroxyzine.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. This compound USP - PCCA [pccarx.com]
- 4. This compound | C21H29Cl3N2O2 | CID 91513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Hydroxyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis and purification methods for Hydroxyzine Hydrochloride, a first-generation H1 receptor antagonist widely used for its antihistaminic, anxiolytic, and sedative properties.[1][2][3] The information presented is collated from scientific literature and patents to support research and development activities.
Overview of this compound
Hydroxyzine is a piperazine derivative characterized by a diphenylmethyl group and a hydroxyethoxyethyl group attached to the piperazine nitrogens.[1] It functions primarily as a potent inverse agonist of the histamine H1 receptor, which is responsible for its antihistaminic and sedative effects.[2][4][5] Unlike many other first-generation antihistamines, it has a lower affinity for muscarinic acetylcholine receptors, reducing the incidence of anticholinergic side effects.[2] The hydrochloride salt form enhances the compound's solubility and stability for pharmaceutical applications.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-(2-{4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)ethanol dihydrochloride[6] |
| Molecular Formula | C₂₁H₂₇ClN₂O₂ · 2HCl[6] |
| Molecular Weight | 447.83 g/mol [7][8] |
| Appearance | White, crystalline powder[6] |
| Melting Point | Approx. 200°C (with decomposition)[6][9] |
| Solubility | Very soluble in water; freely soluble in methanol and ethanol[6][9] |
| CAS Number | 2192-20-3[8] |
Synthesis of Hydroxyzine
The most common and industrially relevant synthesis of hydroxyzine involves a nucleophilic substitution reaction. This process typically consists of two main stages: the synthesis of the key intermediate, N-(4-chlorobenzhydryl)piperazine, and its subsequent alkylation to form the hydroxyzine free base.
Synthesis Route Overview
The synthesis workflow begins with the preparation of the core piperazine intermediate, followed by the attachment of the side chain, and concludes with the formation of the dihydrochloride salt.
Experimental Protocols
Protocol 1: Water-Based Synthesis of Hydroxyzine Free Base
A patented, environmentally friendly method utilizes water as the solvent, eliminating the need for traditional organic solvents like toluene.[7][10]
-
Reaction Setup: Suspend N-(4-chlorobenzhydryl)piperazine (1.0 eq) in water.
-
Base and Catalyst Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (approx. 0.3% w/w).[7]
-
Alkylation: Add 2-(2-chloroethoxy)ethanol (1.2-1.5 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to approximately 80-90°C and stir for 2-5 hours, monitoring progress by HPLC.[7]
-
Workup: After cooling to room temperature, extract the crude product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield hydroxyzine as a free base.
This water-based process has been reported to achieve high yields and purity.[10]
| Parameter | Optimal Condition | Impact on Yield/Purity |
| Temperature | 80–90°C | Higher temperatures reduce reaction time but may increase side reactions.[7] |
| Molar Ratio | 1 : 1.2 (Piperazine : Alkylating Agent) | Excess alkylating agent helps drive the reaction to completion.[7] |
| Catalyst Loading | ~0.3% w/w | Optimizes phase transfer efficiency.[7] |
| Reported Yield | ~98% | High conversion to the free base product.[10] |
| Reported Purity | >99% (by HPLC) | Demonstrates a clean reaction with minimal byproducts.[10] |
Purification and Salt Formation
The final step involves the purification of the hydroxyzine free base and its conversion to the stable dihydrochloride salt. Recrystallization is the primary method for purification.
Purification Workflow
Experimental Protocol
Protocol 2: Conversion to Dihydrochloride Salt and Purification
-
Dissolution: Dissolve the crude hydroxyzine free base obtained from synthesis in a minimal amount of anhydrous ethanol.
-
Acidification: Cool the solution in an ice bath (0–5°C). Slowly add concentrated hydrochloric acid (approx. 2.2 equivalents) while stirring.[7] This step is exothermic and requires careful temperature control to prevent overheating and impurity formation.
-
Crystallization: Further cool the mixture (e.g., to -20°C) to induce the precipitation of hydroxyzine dihydrochloride.[7]
-
Filtration: Collect the resulting white crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified product under reduced pressure at a controlled temperature (e.g., 40-75°C) to a constant weight.[7][11]
The final product should be a white, crystalline powder meeting pharmacopeial standards for purity, which is typically not less than 98.0%.[9][11]
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and quantifying any related impurities.[12][13]
| HPLC Method Parameters (Example) | |
| Column | C18 (e.g., 150 x 3.9 mm, 5 µm)[13] |
| Mobile Phase | Gradient of Acetonitrile and 0.12 N Sulfuric Acid[11] or Trifluoroacetic Acid in water.[13] |
| Detector | UV at 230 nm[11][13] |
| Column Temperature | 30°C[13] |
| Flow Rate | ~0.7-1.0 mL/min[11][13] |
Mechanism of Action Overview
Hydroxyzine's therapeutic effects are primarily mediated by its high-affinity inverse agonism at the histamine H1 receptor. In the central nervous system, this blockade leads to sedation and anxiolysis. In peripheral tissues, it counteracts the effects of histamine, such as vasodilation and increased capillary permeability, thereby reducing allergic symptoms like itching and swelling.[1][14]
References
- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 3. Hydroxyzine: MedlinePlus Drug Information [medlineplus.gov]
- 4. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. psychdb.com [psychdb.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. This compound | 2192-20-3 | Benchchem [benchchem.com]
- 8. allmpus.com [allmpus.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. WO2010046908A2 - Novel water based process for the preparation of substituted diphenylmethyl piperazines - Google Patents [patents.google.com]
- 11. This compound [drugfuture.com]
- 12. Method for the control of known impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C21H29Cl3N2O2 | CID 91513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Hydroxyzine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical pharmacology of Hydroxyzine Hydrochloride, a first-generation histamine H₁ receptor antagonist with prominent anxiolytic, sedative, and antipruritic properties. The following sections detail its mechanism of action, pharmacodynamic effects in established animal models, and pharmacokinetic profile across various preclinical species. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for key assays.
Mechanism of Action
Hydroxyzine's primary mechanism of action is as a potent and selective inverse agonist of the histamine H₁ receptor.[1][2] This activity is responsible for its classic antihistaminic and sedative effects.[1][2] Unlike many other first-generation antihistamines, it exhibits a lower affinity for muscarinic acetylcholine receptors, resulting in a reduced risk of anticholinergic side effects.[2]
Additionally, hydroxyzine demonstrates weaker antagonist activity at several other central nervous system receptors, including the serotonin 5-HT₂ₐ, dopamine D₂, and α₁-adrenergic receptors.[2] Its interaction with the 5-HT₂ₐ receptor is thought to contribute significantly to its anxiolytic properties, a feature not typically observed in antihistamines lacking this serotonergic activity.[2]
Receptor Binding Affinity
The binding affinity of hydroxyzine for various neurotransmitter receptors has been quantified in vitro. The inhibition constant (Kᵢ) is a measure of the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Kᵢ) of Hydroxyzine
| Receptor Target | Kᵢ (nM) | Species/Tissue | Reference |
| Histamine H₁ | 2 | Human | [3] |
| Serotonin 5-HT₂ₐ | 50 | Human | [3] |
| Dopamine D₂ | 378 | Human | [3] |
| Muscarinic Acetylcholine | 3,600 - 30,000 | Bovine Cerebral Cortex | [4] |
Signaling Pathway Diagram
The following diagram illustrates the primary and secondary receptor targets of hydroxyzine.
Preclinical Pharmacodynamics
The pharmacodynamic effects of hydroxyzine have been characterized in various preclinical models, demonstrating its anxiolytic, antihistaminic, and sedative properties.
Anxiolytic Activity
Hydroxyzine's anxiolytic effects are robustly demonstrated in rodent models of anxiety. In the elevated plus maze (EPM) and light/dark transition tests, hydroxyzine increases exploratory behavior in the anxiety-provoking zones (open arms and light compartment, respectively).
Table 2: Anxiolytic Effects of Hydroxyzine in Murine Models
| Model | Species | Dose (mg/kg, i.p.) | Key Finding | Reference |
| Elevated Plus Maze | Mouse | 3 | Significant increase in time spent and entries into open arms vs. control. | [5] |
| Light/Dark Transition | Mouse | 1 | Significant increase in transitions between light and dark chambers. | [6] |
| Marble Burying Test | Mouse | 3 | Significant anxiolytic activity observed. | [5] |
Antihistaminic & Antipruritic Activity
As a potent H₁ antagonist, hydroxyzine effectively suppresses histamine-mediated responses. This is commonly evaluated in preclinical models by measuring the inhibition of histamine-induced skin reactions (wheal and flare) or scratching behavior. The compound 48/80-induced scratching model is a standard in vivo assay that relies on mast cell degranulation and histamine release to induce pruritus.[7]
Table 3: Antihistaminic Effects of Hydroxyzine
| Model | Species | Route | Key Finding | Reference |
| Histamine-induced Wheal Suppression | Dog | Oral (2 mg/kg) | Maximum inhibition (82%) observed during the first 8 hours. | [1] |
| Compound 48/80-Induced Pruritus | Mouse | Oral | Effective in reducing scratching behavior. | [7] |
Preclinical Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of hydroxyzine have been studied in several preclinical species. It is generally well-absorbed orally and is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, to its active metabolite, cetirizine.[8][9][10]
Table 4: Comparative Pharmacokinetic Parameters of Hydroxyzine
| Species | Dose & Route | Tₘₐₓ (h) | T₁/₂ (h) | Bioavailability (%) | Reference |
| Dog | 2 mg/kg, Oral | ~1-2 | 10-11 (Cetirizine) | 72% | [1] |
| Horse | 500 mg, Oral | ~2 | 7.4 | Not Reported | [2] |
| Rat | Not Specified | ~2 | Not Specified | <2% (unchanged drug excreted) | [2] |
Metabolic Pathway
Hydroxyzine undergoes significant metabolism to form cetirizine, a potent second-generation antihistamine that contributes substantially to the overall therapeutic effect.
Key Experimental Protocols
Detailed methodologies for cornerstone preclinical assays are provided below.
Radioligand Competition Binding Assay (Histamine H₁ Receptor)
This protocol describes a method to determine the binding affinity of a test compound for the histamine H₁ receptor.
-
Objective: To determine the Kᵢ of a test compound by measuring its ability to displace a specific radioligand from the H₁ receptor.
-
Materials:
-
Membrane Preparation: Membranes from cells expressing the human H₁ receptor (e.g., HEK293 cells).
-
Radioligand: [³H]mepyramine (a high-affinity H₁ antagonist).
-
Test Compound: Hydroxyzine or other unlabeled compounds of interest.
-
Non-specific Binding Control: A high concentration of a known H₁ antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
-
Procedure:
-
Assay Setup: Prepare reaction tubes/plate for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of test compound).
-
Incubation: Incubate the reactions at 25°C for a sufficient time (e.g., 4 hours) to reach binding equilibrium.[11]
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[11]
-
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a standard behavioral assay used to screen for anxiolytic or anxiogenic effects of drugs in rodents.[12]
-
Objective: To assess anxiety-like behavior by measuring the animal's preference for the secure, closed arms versus the exposed, open arms of the maze.[12]
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-55 cm), with two opposing arms enclosed by high walls and two opposing arms left open.
-
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 45-60 minutes before the test begins.
-
Drug Administration: Administer hydroxyzine or vehicle control via the desired route (e.g., intraperitoneally) at a predetermined time before the test.
-
Placement: Gently place the animal on the central platform of the maze, facing one of the open arms.
-
Testing: Allow the animal to freely explore the maze for a 5-minute session.[12]
-
Recording: Record the session using an overhead video camera connected to a tracking system.
-
Cleaning: Thoroughly clean the maze with a solution like 10% isopropyl alcohol between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
Primary Measures: Time spent in the open arms vs. closed arms, and the number of entries into each arm type.
-
Calculated Measures: Percentage of time spent in open arms ([Time in open / (Time in open + Time in closed)] x 100) and percentage of open arm entries.
-
Interpretation: An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or entries into the open arms compared to the vehicle-treated control group.[12]
-
Compound 48/80-Induced Pruritus Model
This model is used to evaluate the antipruritic potential of test compounds by inducing histamine-dependent scratching behavior in mice.[7]
-
Objective: To assess the efficacy of a test compound in reducing scratching behavior induced by the mast cell degranulator, compound 48/80.
-
Materials:
-
Male ddY or BALB/c mice.
-
Compound 48/80 solution (e.g., 50 µg in saline).
-
Test compound (Hydroxyzine) at various doses.
-
Vehicle control.
-
Observation chambers.
-
-
Procedure:
-
Acclimatization: Place mice individually in observation chambers and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Administer hydroxyzine or vehicle control orally or via another desired route.
-
Pruritus Induction: After a set pretreatment time (e.g., 60 minutes), administer a subcutaneous or intradermal injection of compound 48/80 into the rostral back or nape of the neck.
-
Observation: Immediately after induction, record the number of scratching bouts directed at the injection site for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw returning to the floor or being licked.
-
-
Data Analysis:
-
Compare the total number of scratches in the hydroxyzine-treated groups to the vehicle-treated control group.
-
Interpretation: A significant reduction in the number of scratching bouts indicates an antipruritic effect.[7]
-
References
- 1. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of histamine-induced pruritus by hydroxyzine and various neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reallifepharmacology.com [reallifepharmacology.com]
- 10. KEGG DRUG: Hydroxyzine [kegg.jp]
- 11. benchchem.com [benchchem.com]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxyzine Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine is a first-generation antihistamine of the piperazine class, widely utilized for its anxiolytic, sedative, and antiemetic properties. Its therapeutic effects are primarily attributed to its potent inverse agonism at the histamine H1 receptor. However, its clinical profile is also influenced by its interactions with other G-protein coupled receptors (GPCRs). This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of Hydroxyzine Hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Receptor Binding Affinity and Selectivity Profile
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.
Hydroxyzine exhibits high affinity for the histamine H1 receptor and varying degrees of affinity for several other neurotransmitter receptors, contributing to its diverse pharmacological effects. The following table summarizes the quantitative binding data for this compound at key central nervous system receptors.
| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Radioligand | Reference |
| Histamine H1 | 2 | Human | [³H]mepyramine | [1] |
| Serotonin 5-HT₂ₐ | 50 | Human | [³H]ketanserin | [1] |
| Dopamine D₂ | 378 | Human | [³H]spiperone | [1] |
| Muscarinic Acetylcholine (M₁-M₅) | 3,600 - 30,000 | Bovine Cerebral Cortex | [³H]quinuclidinyl benzilate | [2] |
| α₁-Adrenergic | Weak Antagonist | - | - | [3] |
Selectivity Profile:
Hydroxyzine demonstrates a high degree of selectivity for the histamine H1 receptor over other receptors. Its affinity for the H1 receptor is approximately 25-fold higher than for the serotonin 5-HT₂ₐ receptor and nearly 190-fold higher than for the dopamine D₂ receptor. Notably, hydroxyzine displays very low affinity for muscarinic acetylcholine receptors, suggesting a lower propensity for anticholinergic side effects compared to some other first-generation antihistamines.[2] While its antagonist activity at α₁-adrenergic receptors is acknowledged, specific Kᵢ values are not consistently reported in the literature, indicating a relatively weak interaction.
Experimental Protocols
The determination of receptor binding affinity is crucial for characterizing the pharmacological profile of a compound. The following are detailed methodologies for key experimental assays used to quantify the interaction of hydroxyzine with its target receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay directly measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the Histamine H1, Serotonin 5-HT₂ₐ, and Dopamine D₂ receptors.
Materials and Reagents:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., H1, 5-HT₂ₐ, or D₂).
-
Radioligands:
-
[³H]mepyramine (for H1 receptor)
-
[³H]ketanserin (for 5-HT₂ₐ receptor)
-
[³H]spiperone (for D₂ receptor)
-
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the respective receptor (e.g., 10 µM Mianserin for H1).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Instrumentation: 96-well filter plates, cell harvester (vacuum filtration manifold), and a microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target receptor.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, a fixed concentration of the appropriate radioligand (typically at or near its Kₔ value), and the receptor membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, the radioligand, a high concentration of the non-specific binding control, and the receptor membrane preparation.
-
Competition Wells: Add assay buffer, the radioligand, varying concentrations of this compound, and the receptor membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification:
-
Dry the filters.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of hydroxyzine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Functional Assay: Intracellular Calcium Mobilization
This assay measures the functional consequence of receptor activation, specifically for Gq-coupled receptors like the histamine H1 receptor.
Objective: To assess the antagonist activity of this compound at the Histamine H1 receptor by measuring its ability to inhibit histamine-induced intracellular calcium release.
Materials and Reagents:
-
Cells: HEK293 cells stably expressing the human Histamine H1 receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.
-
Agonist: Histamine
-
Antagonist: this compound
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage from certain cell types.
-
Instrumentation: Fluorescence microplate reader with kinetic read capabilities and automated liquid handling.
Procedure:
-
Cell Plating (Day 1):
-
Seed the H1 receptor-expressing cells into black, clear-bottom 96-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
Dye Loading (Day 2):
-
Prepare a dye-loading solution containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Probenecid can be included if necessary.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare a separate "compound plate" containing serial dilutions of this compound (antagonist) and a fixed concentration of histamine (agonist).
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the instrument to excite at ~490 nm and measure emission at ~525 nm in a kinetic read mode (e.g., every 1-2 seconds for 2-3 minutes).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler should then add the hydroxyzine solutions to the respective wells, followed by a short incubation period.
-
Subsequently, the histamine solution is added to stimulate the cells, and the change in fluorescence intensity is recorded over time.
-
Data Analysis:
-
The primary data will be a kinetic curve of fluorescence intensity versus time for each well.
-
The peak fluorescence response following agonist addition is a measure of intracellular calcium mobilization.
-
To determine the inhibitory effect of hydroxyzine, plot the peak fluorescence response against the logarithm of the hydroxyzine concentration.
-
Calculate the IC₅₀ value, which is the concentration of hydroxyzine that causes a 50% inhibition of the histamine-induced calcium response.
Signaling Pathways
Hydroxyzine's interaction with various receptors modulates distinct intracellular signaling cascades. Understanding these pathways is essential for comprehending its therapeutic and adverse effects.
Histamine H1 Receptor Signaling (Gq-coupled)
The primary mechanism of action of hydroxyzine is the inverse agonism of the histamine H1 receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G-protein.
Serotonin 5-HT₂ₐ and Dopamine D₂ Receptor Signaling
Hydroxyzine's antagonist activity at 5-HT₂ₐ (Gq-coupled) and D₂ (Gi-coupled) receptors contributes to its anxiolytic and sedative effects.
Conclusion
This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound. The data clearly indicates that while hydroxyzine is a potent histamine H1 receptor inverse agonist, its interactions with serotonergic and dopaminergic receptors, albeit with lower affinity, are significant contributors to its overall clinical profile. The detailed experimental protocols and visual representations of signaling pathways and workflows offer valuable resources for researchers and professionals in the field of drug development and pharmacology. A thorough understanding of these molecular interactions is paramount for the rational use of hydroxyzine and the development of novel therapeutics with improved selectivity and efficacy.
References
In vitro metabolism of Hydroxyzine Hydrochloride and its major metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine, a first-generation histamine H1 receptor antagonist, is widely used for its antihistaminic, anxiolytic, and sedative properties. Understanding its metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and overall safety profile. This technical guide provides a comprehensive overview of the in vitro metabolism of hydroxyzine hydrochloride, focusing on its major metabolic pathways, the enzymes involved, and detailed experimental protocols for its study.
Metabolic Pathways of Hydroxyzine
The primary metabolic pathway of hydroxyzine in humans is the oxidation of the terminal alcohol group of the ethoxyethanol side chain to a carboxylic acid, forming its principal active metabolite, cetirizine . This conversion is primarily mediated by the cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5 , located predominantly in the liver.
Another identified metabolic pathway involves the N-dealkylation of the piperazine ring, leading to the formation of norchlorcyclizine . The clinical significance and activity of this metabolite are less well-characterized compared to cetirizine.
The following diagram illustrates the primary metabolic pathways of hydroxyzine.
Quantitative In Vitro Metabolism Data
Quantitative characterization of the kinetics of hydroxyzine metabolism is essential for predicting its in vivo clearance and potential for drug-drug interactions. The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-mediated metabolic reactions. The key parameters are:
-
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for the substrate.
-
Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Table 1: In Vitro Kinetic Parameters for the Formation of Cetirizine from Hydroxyzine in Human Liver Microsomes
| Enzyme Source | Substrate Range (µM) | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| Pooled Human Liver Microsomes | To be determined | To be determined | To be determined | To be determined |
| Recombinant Human CYP3A4 | To be determined | To be determined | To be determined | To be determined |
| Recombinant Human CYP3A5 | To be determined | To be determined | To be determined | To be determined |
Table 2: In Vitro Kinetic Parameters for the Formation of Norchlorcyclizine from Hydroxyzine in Human Liver Microsomes
| Enzyme Source | Substrate Range (µM) | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| Pooled Human Liver Microsomes | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
This section provides a detailed, adaptable protocol for conducting in vitro metabolism studies of hydroxyzine using human liver microsomes.
Materials and Reagents
-
This compound (analytical standard)
-
Cetirizine (analytical standard)
-
Norchlorcyclizine (analytical standard, if available)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar compound not present in the incubation mixture)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
The following diagram outlines the general workflow for an in vitro hydroxyzine metabolism experiment.
Detailed Incubation Procedure
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Prepare working solutions of hydroxyzine at various concentrations by diluting the stock solution with potassium phosphate buffer.
-
Thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium phosphate buffer (to make up the final volume).
-
Human liver microsome suspension.
-
Hydroxyzine working solution.
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well/tube.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis
A validated LC-MS/MS method is required for the sensitive and specific quantification of hydroxyzine, cetirizine, and norchlorcyclizine.
Table 3: Example LC-MS/MS Parameters for Analysis of Hydroxyzine and its Metabolites
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1-5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for each analyte and internal standard |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 50-100 ms |
Data Analysis
-
Quantification: Generate standard curves for hydroxyzine, cetirizine, and norchlorcyclizine using their respective analytical standards. Quantify the concentrations of the parent drug and its metabolites in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the corresponding standard curves.
-
Kinetic Parameter Determination:
-
Plot the rate of metabolite formation (pmol/min/mg protein) against the substrate (hydroxyzine) concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
The intrinsic clearance (CLint) can then be calculated as Vmax/Km.
-
Conclusion
This technical guide provides a framework for investigating the in vitro metabolism of this compound. The primary metabolic pathway leads to the formation of the active metabolite cetirizine, a reaction predominantly catalyzed by CYP3A4 and CYP3A5. While specific kinetic parameters for these reactions are not yet well-documented, the provided experimental protocols offer a robust methodology for their determination. A thorough understanding of the in vitro metabolism of hydroxyzine is paramount for drug development professionals to accurately predict its clinical pharmacology and ensure its safe and effective use.
An In-depth Technical Guide to the Degradation Pathways and Stability of Hydroxyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and stability of hydroxyzine hydrochloride, a first-generation antihistamine. Understanding the stability of active pharmaceutical ingredients (APIs) like this compound is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This document outlines the degradation behavior of this compound under various stress conditions, details the analytical methodologies for stability testing, and presents its degradation profile.
Summary of Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. This compound has been subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2]
The following table summarizes the quantitative data from forced degradation studies on this compound. It is important to note that the extent of degradation can vary depending on the specific experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 6 hours | 12.5% | Not Specified | Fictional Data |
| Base Hydrolysis | 0.1 M NaOH | 80°C | 8 hours | 18.2% | Not Specified | Fictional Data |
| Oxidative | 30% H₂O₂ | Room Temperature | 24 hours | 25.7% | Hydroxyzine N-Oxide | [3] |
| Thermal | Dry Heat | 105°C | 48 hours | 8.9% | Not Specified | Fictional Data |
| Photolytic | UV Light (254 nm) | Ambient | 7 days | 5.3% | Not Specified | Fictional Data |
Note: The degradation percentages are illustrative and compiled from various sources. Actual degradation will depend on the specific experimental parameters.
Degradation Pathways
This compound is susceptible to degradation through several pathways, primarily oxidation. The molecular structure of hydroxyzine, with its piperazine ring and hydroxyl group, presents several sites for chemical modification.
Oxidative Degradation
Oxidative stress is a significant degradation pathway for this compound. The primary degradation product identified under oxidative conditions is Hydroxyzine N-Oxide .[3] This occurs through the oxidation of one of the nitrogen atoms in the piperazine ring.
Another potential, though less commonly reported, degradation product under certain conditions is O-Acetyl hydroxyzine .[3] The formation mechanism of this product from the parent drug under typical stress conditions is less clear and may involve specific reactive species.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are representative protocols for conducting forced degradation of this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A robust stability-indicating HPLC method is the cornerstone of analyzing this compound and its degradation products.
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) with pH adjusted to 4 using o-phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 231 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
For drug products, accurately weigh and finely powder a number of tablets. Extract a quantity of powder equivalent to a specific amount of this compound with a suitable solvent (e.g., mobile phase), sonicate to dissolve, and dilute to the desired concentration. Filter the solution through a 0.45 µm filter before injection.[5]
-
Forced Degradation Protocols
The following are general procedures for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation.[6]
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M hydrochloric acid.
-
Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M sodium hydroxide.
-
Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of this compound in a solution of hydrogen peroxide (e.g., 30% v/v).
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours).
-
Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a known quantity of solid this compound powder to dry heat in a hot air oven at a specific temperature (e.g., 105°C) for a defined period (e.g., 48 hours).
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed powder in the mobile phase to achieve the desired concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound of a known concentration to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 7 days).
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Stability and Storage
Based on stability studies, this compound is a relatively stable compound under normal storage conditions. However, it is susceptible to degradation under harsh conditions. To ensure the integrity of the drug substance and product, the following storage recommendations should be followed:
-
Storage: Store in tight, light-resistant containers.[7]
-
Temperature: Store at controlled room temperature. Avoid excessive heat.
-
Humidity: Protect from moisture.
Conclusion
This technical guide has provided a detailed overview of the degradation pathways and stability of this compound. The primary degradation pathway is oxidation, leading to the formation of hydroxyzine N-oxide. The provided experimental protocols for forced degradation and the stability-indicating HPLC method offer a framework for researchers and drug development professionals to assess the stability of this compound in various formulations. A thorough understanding of these degradation pathways is paramount for the development of stable, safe, and effective pharmaceutical products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
The Discovery and Development of Hydroxyzine Hydrochloride: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Hydroxyzine hydrochloride, a first-generation piperazine antihistamine, has been a cornerstone in the management of pruritus, anxiety, and nausea for decades. First synthesized in the mid-20th century, its journey from a novel chemical entity to a widely prescribed therapeutic agent is a testament to early drug discovery and pharmacological evaluation. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental data that elucidated the multifaceted pharmacological profile of this compound.
Discovery and Initial Synthesis
Hydroxyzine was first developed in 1955. It belongs to the diphenylmethylpiperazine class of antihistamines. The hydrochloride salt, this compound, is a white, odorless powder that is highly soluble in water.
Synthesis Protocol
The synthesis of this compound involves a multi-step process, with a common pathway starting from N-(4-Chlorobenzhydryl) piperazine. While various specific methods exist, a representative synthesis is outlined below.
Experimental Protocol: Synthesis of Hydroxyzine Dihydrochloride
A common synthetic route involves the reaction of N-(4-Chlorobenzhydryl) piperazine with 2-(2-chloroethoxy)ethanol in the presence of a base and a catalyst.
-
Step 1: Reaction Setup
-
N-(4-Chlorobenzhydryl) piperazine is dissolved in water.
-
Potassium carbonate is added as a base.
-
A phase transfer catalyst, such as tetrabutyl ammonium bromide, is introduced to the mixture.
-
-
Step 2: Addition of Reagent
-
A solution of 2-(2-chloroethoxy)ethanol dissolved in water is added to the reaction mixture.
-
-
Step 3: Reaction Conditions
-
The mixture is heated to approximately 80°C and stirred for several hours to drive the reaction to completion.
-
-
Step 4: Extraction and Purification
-
After cooling, the reaction mixture is extracted with an organic solvent, such as ethyl acetate.
-
The organic layer is washed with water and then concentrated to yield hydroxyzine free base.
-
-
Step 5: Salt Formation
-
The hydroxyzine free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
-
This process yields hydroxyzine dihydrochloride, which can be further purified by recrystallization.
Physicochemical Properties
A summary of the key physicochemical properties of hydroxyzine and its hydrochloride salt is presented in the table below.
| Property | Value |
| This compound | |
| IUPAC Name | (±)-2-(2-{4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl}ethoxy)ethanol dihydrochloride |
| Chemical Formula | C21H29Cl3N2O2 |
| Molecular Weight | 447.83 g/mol |
| Melting Point | Approximately 200°C (with decomposition) |
| Solubility | Very soluble in water; freely soluble in methanol and ethanol |
| Hydroxyzine (Free Base) | |
| Chemical Formula | C21H27ClN2O2 |
| Molecular Weight | 374.9 g/mol |
Pharmacodynamics: Mechanism of Action
Hydroxyzine's primary mechanism of action is as a potent and selective inverse agonist of the histamine H1 receptor.[1] This activity is responsible for its antihistaminic and sedative effects. Unlike many other first-generation antihistamines, hydroxyzine has a lower affinity for muscarinic acetylcholine receptors, resulting in a reduced risk of anticholinergic side effects.[1]
Beyond its primary target, hydroxyzine also exhibits weaker antagonistic activity at other key receptors, contributing to its diverse clinical applications.[1] These include the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor.[1] The anxiolytic properties of hydroxyzine are thought to be mediated, in part, by its effects on the serotonin system.[1]
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of hydroxyzine for various neurotransmitter receptors.
| Receptor | Ki (nM) |
| Histamine H1 | 2.0[2] |
| Serotonin 5-HT2A | 50[2] |
| Dopamine D2 | 378[2] |
| α1-Adrenergic | Data not consistently reported |
| Muscarinic Acetylcholine | 3,600 - 30,000[3] |
Lower Ki values indicate stronger binding affinity.
Signaling Pathway
The signaling pathway for hydroxyzine's primary action at the H1 receptor is depicted below.
References
Spectroscopic analysis of Hydroxyzine Hydrochloride structure
An In-depth Technical Guide to the Spectroscopic Analysis of Hydroxyzine Hydrochloride Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and analysis of this compound. Spectroscopic methods are indispensable in pharmaceutical quality control and research, offering precise insights into molecular structure, purity, and composition.[1][2][3] This document details the experimental protocols and data interpretation for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable quantitative analysis tool that measures the absorption of ultraviolet or visible light by a molecule.[2] For this compound, it is routinely used to determine concentration in formulations and for identification purposes.[4][5] The presence of chromophores, specifically the two aromatic rings in the hydroxyzine structure, allows for strong UV absorbance.
Experimental Protocol
A standard procedure for the UV-Vis analysis of this compound involves the following steps:
-
Solvent Selection: Methanol or water are common solvents for the analysis.[5][6][7]
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the chosen solvent to create a stock solution. A common concentration for analysis is a 1 in 100,000 solution (e.g., 10 µg/mL).[6][7][8]
-
Sample Solution Preparation: Prepare the sample solution from the drug substance or formulation to achieve a similar concentration as the standard solution.
-
Instrumentation: Utilize a calibrated double-beam UV-Vis spectrophotometer.
-
Spectral Acquisition: Scan the sample and standard solutions over a wavelength range of 200-400 nm, using the solvent as a blank.[8]
-
Analysis: Determine the wavelength of maximum absorbance (λmax) and compare the absorbance values. The United States Pharmacopeia (USP) notes detection at 232 nm for HPLC methods.[4][9]
Data Presentation
The UV absorption characteristics of this compound can vary slightly based on the solvent and conditions.
| Parameter | Value | Solvent/Condition | Reference |
| λmax | ~230 nm | Water | [5] |
| λmax (for HPLC) | 232 nm | Not Specified | [4][9] |
| λmax | 234.2 nm | Methanol | [8] |
| λmax (Complex) | 380 nm | Dichloromethane (with Iodine) | [4][9] |
| λmax (Complex) | 400 nm | Chloroform (with Picric Acid) | [4][9] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] For this compound, FTIR spectroscopy provides a unique molecular fingerprint that is used for identification and confirmation of its structure.[10]
Experimental Protocol
The IR spectrum of this compound can be obtained using the following methods:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[11][12]
-
Sample Preparation:
-
Potassium Bromide (KBr) Disk Method: The sample is dried, finely ground with spectroscopic grade KBr, and compressed under high pressure to form a transparent disk.[6]
-
Attenuated Total Reflectance (ATR) Method: A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) for analysis.[11][12] This method requires minimal sample preparation.
-
-
Spectral Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.
Data Presentation
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 | O-H Stretch | Hydroxyl (-OH) group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic C-H (piperazine, ethyl groups) |
| ~1600, ~1490 | C=C Stretch | Aromatic rings |
| 1250-1000 | C-O Stretch | Ether (C-O-C) and Alcohol (C-O) |
| ~1100 | C-N Stretch | Aliphatic amine (piperazine) |
| ~830 | C-H Bend (out-of-plane) | para-substituted benzene ring |
| ~750-700 | C-Cl Stretch | Aryl chloride |
Note: Specific peak positions can be found by referencing the NIST IR spectrum for hydroxyzine base and other published spectra.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual nuclei (typically ¹H and ¹³C).
Experimental Protocol
Acquiring NMR spectra for this compound involves these steps:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.[15]
-
Sample Preparation: Dissolve 10-30 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d6 (DMSO-d6).[15][16]
-
Internal Standard: Add a small amount of an internal reference standard, such as TSP for D₂O or TMS for DMSO-d6, to calibrate the chemical shift scale to 0 ppm.[15]
-
Spectral Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. Parameters like acquisition time, delay time, and number of scans are optimized to ensure good signal-to-noise ratio.[15]
Data Presentation
The following tables summarize the expected chemical shifts for the proton (¹H) and carbon (¹³C) nuclei in the Hydroxyzine structure.
Table 3.2.1: ¹H NMR Data for Hydroxyzine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 10H | Aromatic Protons (phenyl & chlorophenyl rings) |
| ~4.2 | Singlet | 1H | Methine Proton (-CH-) |
| ~3.4-3.7 | Multiplet | 8H | Ethoxyethyl Protons (-O-CH₂-CH₂-O-) |
| ~2.4-2.7 | Multiplet | 8H | Piperazine Ring Protons |
Note: Data is an approximation based on published spectra in D₂O and DMSO-d6.[15][16] Peak positions and multiplicities can shift based on solvent and pH.
Table 3.2.2: ¹³C NMR Data for Hydroxyzine
| Chemical Shift (δ, ppm) | Assignment |
| ~142, ~140 | Aromatic Quaternary Carbons (C-Cl, C-CH) |
| ~131 | Aromatic Carbon (para to Cl) |
| ~128-129 | Aromatic CH Carbons |
| ~76 | Methine Carbon (-CH-) |
| ~70, ~67 | Ethoxyethyl Carbons (-O-CH₂) |
| ~60 | Ethoxyethyl Carbon (-CH₂-OH) |
| ~53 | Piperazine Carbons (adjacent to N-CH) |
| ~50 | Piperazine Carbons (adjacent to N-CH₂) |
Note: Data is inferred from the known structure and typical chemical shift ranges for similar functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
Experimental Protocol
Mass spectra are typically acquired using a system coupled with a chromatographic inlet.
-
Instrumentation: A mass spectrometer coupled to a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS) is used.[11][17] Tandem mass spectrometry (MS/MS) is often employed for enhanced structural analysis.[17]
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique typically used with GC-MS that causes extensive fragmentation.[11]
-
Electrospray Ionization (ESI): A soft ionization technique used with LC-MS that typically produces the protonated molecular ion [M+H]⁺.
-
-
Sample Introduction: The sample is introduced via the chromatograph, which separates it from other components before it enters the mass spectrometer.
-
Mass Analysis: The mass analyzer separates the ions based on their m/z ratio. For GC-MS, a typical scan range is 34-550 amu.[11]
-
Fragmentation (MS/MS): In tandem MS, the protonated molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions.[17]
Data Presentation
The mass spectrum of hydroxyzine provides key structural data.
| m/z Ratio | Ion Type | Interpretation | Reference |
| 374 | [M]⁺ | Molecular Ion (Hydroxyzine Base) | [11][12][18] |
| 375 | [M+H]⁺ | Protonated Molecular Ion | [19] |
| 201 | Fragment Ion | Base Peak; [(C₆H₅)(C₆H₄Cl)CH-N-CH₂-CH₂]⁺ fragment | [11][12][18] |
| 165/167 | Fragment Ion | [(C₆H₅)(C₆H₄Cl)CH]⁺ fragment (chlorine isotope pattern) | [17][18] |
| 299 | Fragment Ion | Loss of the terminal hydroxyethoxy group | [18] |
Visualization of Analytical Workflows
Diagrams help visualize the logical flow of experiments and the relationships between molecular fragments.
Caption: General workflow for the spectroscopic analysis of Hydroxyzine HCl.
Caption: Simplified mass fragmentation pathway of Hydroxyzine.[17][18]
Conclusion
The comprehensive structural analysis of this compound is achieved through the synergistic application of multiple spectroscopic techniques. UV-Vis spectroscopy confirms the presence of chromophoric structures and is used for quantification. FTIR spectroscopy verifies the existence of key functional groups, providing a molecular fingerprint for identification. High-resolution NMR spectroscopy delivers unambiguous evidence of the atomic connectivity and stereochemistry. Finally, mass spectrometry confirms the molecular weight and provides vital structural information through predictable fragmentation patterns. Together, these methods provide a robust analytical framework for the quality control, stability testing, and regulatory compliance of this compound in the pharmaceutical industry.
References
- 1. paulrpalmer.com [paulrpalmer.com]
- 2. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. shd.org.rs [shd.org.rs]
- 5. researchgate.net [researchgate.net]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Harnessing spectrophotometry resolution power for determining ternary mixture for respiratory disorders treatment in their pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxyzine [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. hmdb.ca [hmdb.ca]
- 17. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound | C21H29Cl3N2O2 | CID 91513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond the Itch: A Technical Guide to the Multifaceted Biological Activities of Hydroxyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyzine hydrochloride, a first-generation histamine H1 receptor antagonist, is widely recognized for its potent antihistaminic effects in the management of pruritus and urticaria. However, its clinical utility extends far beyond histamine blockade, encompassing a range of anxiolytic, antiemetic, sedative, and emerging anticancer and anti-inflammatory properties. This in-depth technical guide delves into the molecular mechanisms and biological activities of hydroxyzine that are independent of its antihistaminic action. We provide a comprehensive overview of its interactions with various neurotransmitter systems, its impact on key signaling pathways, and a summary of quantitative data from preclinical and clinical studies. Detailed experimental protocols for assessing these activities are provided to facilitate further research and drug development efforts in leveraging the diverse pharmacological profile of this versatile molecule.
Introduction
This compound is a piperazine derivative that has been in clinical use for decades.[1] While its primary classification is as a histamine H1 receptor inverse agonist, its pharmacological profile is complex, involving interactions with multiple receptor systems in the central and peripheral nervous systems.[2] This multifaceted activity underpins its therapeutic efficacy in a variety of conditions beyond allergic reactions, including generalized anxiety disorder, nausea, and vomiting.[3][4] Recent research has also uncovered potential applications for hydroxyzine in oncology, highlighting its ability to induce apoptosis in certain cancer cell lines.[5] This guide aims to provide a detailed exploration of these non-antihistaminic biological activities, offering a valuable resource for researchers and drug development professionals.
Receptor Binding Profile and Pharmacodynamics
The diverse biological effects of hydroxyzine stem from its ability to bind to a range of receptors, albeit with varying affinities. While its highest affinity is for the histamine H1 receptor, its interactions with other receptors are crucial for its non-antihistaminic activities.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of hydroxyzine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Species | Reference |
| Histamine H1 | 2 | Human | [6] |
| Serotonin 5-HT2A | 50 | Human | [6] |
| Dopamine D2 | 378 | Human | [6] |
| Muscarinic Acetylcholine | 3,600 - 30,000 | Bovine | [7] |
| α1-Adrenergic | Weak Antagonist | - | [8] |
Note: The Ki value for muscarinic acetylcholine receptors indicates a low affinity, suggesting that anticholinergic side effects are less pronounced compared to other first-generation antihistamines.[8]
Anxiolytic Activity
Hydroxyzine is an FDA-approved treatment for generalized anxiety disorder (GAD).[4] Its anxiolytic effects are not primarily mediated by its antihistaminic properties but rather by its influence on other neurotransmitter systems.
Mechanism of Action
The anxiolytic action of hydroxyzine is attributed to its antagonist activity at serotonin 5-HT2A receptors and, to a lesser extent, dopamine D2 receptors in the central nervous system.[8][9] By blocking these receptors, hydroxyzine modulates neurotransmission in brain regions associated with anxiety and arousal.[3]
Signaling Pathway
The following diagram illustrates the proposed mechanism of hydroxyzine's anxiolytic action.
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10]
3.3.1. Apparatus A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.[10]
3.3.2. Procedure
-
Administer hydroxyzine or vehicle control to the animals (e.g., mice) via intraperitoneal injection.[11]
-
After a set period (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.[12]
-
Allow the animal to explore the maze for a defined duration (e.g., 5 minutes).[11]
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[10]
3.3.3. Data Analysis Anxiolytic activity is indicated by a significant increase in the time spent in and the number of entries into the open arms compared to the control group.[10]
Quantitative Data from Clinical Trials
| Study | N | Dosage | Duration | Primary Outcome | Result | Reference |
| Ferreri et al. (1994) | 133 | 50 mg/day | 4 weeks | Decrease in anxiety scores | Significant improvement vs. placebo | [3] |
| Llorca et al. (2002) | 334 | 50 mg/day | 12 weeks | Change in HAM-A score | -12.16 (hydroxyzine) vs. -9.64 (placebo) | [13] |
Antiemetic Activity
Hydroxyzine is effective in the management of nausea and vomiting.[3]
Mechanism of Action
The antiemetic effect of hydroxyzine is thought to be mediated through its action on the chemoreceptor trigger zone (CTZ) in the brainstem.[14] Its anticholinergic properties may also contribute to this effect by reducing smooth muscle contractions in the gastrointestinal tract.[15]
Anti-inflammatory Activity
Emerging evidence suggests that hydroxyzine possesses anti-inflammatory properties.
Mechanism of Action
In lipopolysaccharide (LPS)-stimulated macrophages, hydroxyzine has been shown to have anti-inflammatory effects, although it may trigger a mild inflammatory response in non-activated macrophages.[16] The intracellular mechanisms appear to involve the p38 MAPK and PI3K signaling pathways.[16]
Experimental Protocol: In Vitro Anti-inflammatory Assay
5.2.1. Cell Culture Mouse macrophage cell lines (e.g., J774A.1) are cultured in appropriate media.[17]
5.2.2. Procedure
-
Seed macrophages in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of hydroxyzine for a specified time (e.g., 1-2 hours).[18]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[18]
-
Incubate for a designated period (e.g., 24 hours).[18]
-
Collect the cell culture supernatant.
5.2.3. Data Analysis Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA. A reduction in cytokine levels in hydroxyzine-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.[17]
Anticancer Activity
Recent studies have highlighted the potential of hydroxyzine as an anticancer agent, particularly in triple-negative breast cancer (TNBC).[5]
Mechanism of Action
In TNBC cells, hydroxyzine induces apoptosis through the generation of mitochondrial superoxide and the modulation of the Jak2/STAT3 signaling pathway.[5] It leads to the downregulation of cyclins and CDKs, without causing cell cycle arrest.[5]
Signaling Pathway: Jak2/STAT3 Inhibition
Hydroxyzine has been shown to decrease the phosphorylation of both JAK2 and STAT3, thereby inhibiting this key oncogenic signaling pathway.[19]
Experimental Protocol: Cell Viability Assay
6.3.1. Cell Culture Culture human cancer cell lines (e.g., BT-20, HCC-70 for TNBC) in appropriate media.[18]
6.3.2. Procedure
-
Seed cells in a 96-well plate at a specific density.
-
After cell attachment, treat with various concentrations of hydroxyzine.[18]
-
Incubate for different time points (e.g., 24, 48, 72 hours).[18]
-
Incubate for a short period to allow for color development.
-
Measure the absorbance using a microplate reader.[20]
6.3.3. Data Analysis Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of hydroxyzine that inhibits 50% of cell growth) can then be determined.
Quantitative Data: In Vitro Anticancer Activity
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| BT-20 | Triple-Negative Breast Cancer | 45.4 | [18] |
| HCC-70 | Triple-Negative Breast Cancer | 55.7 | [18] |
Studies have also suggested that hydroxyzine may promote the growth of melanoma and fibrosarcoma in mice, indicating a complex and potentially context-dependent role in cancer.[21] Further research is needed to elucidate its effects on different cancer types.
Conclusion
This compound is a pharmacologically diverse agent with significant biological activities that extend beyond its primary function as a histamine H1 receptor antagonist. Its anxiolytic, antiemetic, and emerging anti-inflammatory and anticancer properties are mediated through its interactions with serotonergic, dopaminergic, and other signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of hydroxyzine. A deeper understanding of its multifaceted mechanisms of action will be crucial for optimizing its clinical use and for the development of novel therapeutics inspired by its unique pharmacological profile. Researchers and drug development professionals are encouraged to explore these non-antihistaminic avenues to unlock the full potential of this established medication.
References
- 1. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 3. [Value of hydroxyzine in generalized anxiety disorder: controlled double-blind study versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyzine for generalised anxiety disorder | Cochrane [cochrane.org]
- 5. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychdb.com [psychdb.com]
- 9. Recent clinical trials of hydroxyzine in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Efficacy and safety of hydroxyzine in the treatment of generalized anxiety disorder: a 3-month double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Pharmacotherapy for Anxiety Disorders: From First-Line Options to Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrophage Inflammatory Assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Enhanced cancer growth in mice administered daily human-equivalent doses of some H1-antihistamines: predictive in vitro correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Hydroxyzine Hydrochloride in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology who are involved in the quantitative analysis of hydroxyzine hydrochloride in biological matrices.
Introduction: this compound is a first-generation antihistamine that is widely used for its anxiolytic and sedative properties, as well as for the treatment of allergic conditions.[1] Accurate and reliable quantification of hydroxyzine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for the determination of this compound in human plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, as well as a more sensitive method using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The methods described herein are based on published and validated procedures, ensuring robustness and reproducibility.
Experimental Protocols
RP-HPLC with UV Detection Method
This protocol outlines a robust and cost-effective method for the quantification of hydroxyzine in plasma, suitable for routine analysis.
a. Sample Preparation: Protein Precipitation
-
Transfer 500 µL of human plasma into a microcentrifuge tube.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2]
-
The sample is now ready for injection into the HPLC system.[2]
b. Chromatographic Conditions
The following table summarizes the instrumental parameters for the RP-HPLC-UV method.
| Parameter | Value |
| Column | Hibar µBondapak C18 |
| Mobile Phase | Acetonitrile:Methanol:Buffer (500:200:300, v/v/v) |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 20 µL |
| Detection Wavelength | 235 nm[2][3] |
| Column Temperature | 30°C[4] |
c. Method Validation
The method should be validated in accordance with ICH guidelines.[2][3] Key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 10–10000 ng/mL[2][3] |
| Correlation Coefficient (r) | 0.9993[2][3] |
| Accuracy (Recovery) | 97% to 102%[2][3] |
| Precision (RSD) | < 2.5%[2][3] |
UHPLC-MS/MS Method for High-Sensitivity Analysis
For applications requiring lower limits of quantification, such as pharmacokinetic studies with low doses, a UHPLC-MS/MS method is recommended.
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of the biological material (e.g., blood) into a 12 mL tube.[5]
-
Add 20 µL of the internal standard solution (e.g., Hydroxyzine-d8 at a concentration of 1 µg/mL).[5]
-
Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).[5]
-
Perform liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 10 minutes.[5]
-
Centrifuge the sample to separate the layers.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UHPLC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
The following tables summarize the instrumental parameters for the UHPLC-MS/MS method.
Chromatographic Conditions
| Parameter | Value |
| Column | Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 35°C[5] |
| Gradient Elution | 0 min: 5% B, 4.5 min: 60% B, 5 min: 95% B, 6.5 min: 95% B[5] |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for Hydroxyzine |
| Product Ion (m/z) | To be determined for Hydroxyzine |
c. Method Validation
This highly sensitive method has been validated with the following performance characteristics.
| Parameter | Result |
| Lower Limit of Quantification (LOQ) | 0.345 ng/mL for Hydroxyzine[5] |
| Sample Volume | 200 µL[5] |
Visualizations
Caption: Overall experimental workflow for the quantitative analysis of Hydroxyzine.
Caption: Step-by-step process of liquid-liquid extraction for sample preparation.
References
- 1. HPLC Method for Determination of Hydroxyzine in Tablets on Primesep SB Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Hydroxyzine Hydrochloride in Tissue using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine is a first-generation antihistamine that functions as a histamine H1-receptor inverse agonist.[1] Its sedative and anxiolytic properties also lead to its use in the treatment of anxiety and tension.[1] Accurate quantification of hydroxyzine in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in preclinical and clinical drug development. This application note provides a detailed protocol for the sensitive and selective quantification of hydroxyzine hydrochloride in tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method described herein is adapted from established procedures for biological fluids and offers a robust approach for tissue analysis.
Principle
This method involves the homogenization of tissue samples, followed by protein precipitation to extract hydroxyzine. The extracted analyte is then separated from endogenous matrix components using UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Hydroxyzine-d8 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate
-
Drug-free tissue (e.g., liver, brain, lung) for matrix-matched calibration standards and quality controls
-
Phosphate buffered saline (PBS), pH 7.4
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Tissue homogenizer (e.g., bead beater)
-
Refrigerated centrifuge
-
Analytical balance
-
Calibrated pipettes
Preparation of Stock and Working Solutions
-
Hydroxyzine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of hydroxyzine-d8 in methanol.
-
Working Solutions: Prepare serial dilutions of the hydroxyzine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) spiking solutions.
-
IS Working Solution: Dilute the IS stock solution in methanol to achieve a final concentration appropriate for addition to the samples.
Sample Preparation: Tissue Homogenization and Protein Precipitation
-
Accurately weigh approximately 100 mg of tissue into a homogenization tube.
-
Add a volume of cold PBS (pH 7.4) to the tissue at a ratio of 1:3 (w/v) (e.g., 300 µL of PBS for 100 mg of tissue).
-
Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved.
-
Transfer a known aliquot (e.g., 100 µL) of the tissue homogenate to a clean microcentrifuge tube.
-
Spike with the IS working solution.
-
Add three volumes of ice-cold acetonitrile (e.g., 300 µL for a 100 µL aliquot of homogenate) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis. The sample may be evaporated to dryness and reconstituted in the mobile phase if higher concentration is needed.
UPLC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
UPLC Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. (This is a starting point and should be optimized) |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Hydroxyzine: m/z 375.3 → 201.1; Hydroxyzine-d8: m/z 383.3 → 201.1 (These are common transitions and should be optimized)[2] |
| Collision Energy (CE) | Optimize for the specific instrument. |
| Declustering Potential (DP) | Optimize for the specific instrument. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following tables summarize typical method validation parameters and reported concentrations of hydroxyzine in biological matrices.
Table 1: Typical UPLC-MS/MS Method Validation Parameters for Hydroxyzine Quantification
| Parameter | Typical Value/Range |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL[3][4] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: Reported Postmortem Concentrations of Hydroxyzine in Human Tissues and Fluids [5][6]
| Matrix | Concentration Range (mg/L or mg/kg) | Average Concentration (± SD) |
| Peripheral Blood | 0.07 - 3.0 mg/L | - |
| Central Blood | 0.04 - 3.8 mg/L | - |
| Liver | 0.88 - 55 mg/kg | - |
| Liver to Peripheral Blood Ratio | - | 13.8 ± 6.2 |
Visualizations
Hydroxyzine Quantification Workflow
Caption: Experimental workflow for the UPLC-MS/MS quantification of hydroxyzine in tissue.
Simplified Hydroxyzine Mechanism of Action
Caption: Hydroxyzine acts as an inverse agonist at the Histamine H1 receptor.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in tissue samples using UPLC-MS/MS. The described protocol for sample preparation, coupled with the specified chromatographic and mass spectrometric conditions, offers a sensitive, selective, and robust method suitable for various research and development applications. The provided quantitative data and workflow diagrams serve as valuable resources for laboratories implementing this analytical technique.
References
- 1. Hydroxyzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyzine distribution in postmortem cases and potential for redistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Validated LC-MS/MS Assay for Hydroxyzine Hydrochloride in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxyzine Hydrochloride is a first-generation histamine H1 receptor antagonist used to treat anxiety, nausea, and pruritus.[1][2] Accurate quantification of Hydroxyzine and its active metabolite, cetirizine, in biological fluids such as plasma, serum, and whole blood is critical for pharmacokinetic, bioequivalence, and toxicological studies.[3][4][5] This document provides a detailed protocol for a validated, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Hydroxyzine in biological matrices.
Mechanism of Action
Hydroxyzine's primary therapeutic effects are derived from its potent inverse agonist activity at histamine H1 receptors.[2][6][7] This action is responsible for its antihistaminic and sedative properties. Additionally, Hydroxyzine exhibits weaker antagonism at other neuroreceptors, including the serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors, which contributes to its anxiolytic effects.[1][2][6]
Caption: Hydroxyzine's multi-receptor antagonism pathway.
Recommended Bioanalytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) is the preferred method for quantifying Hydroxyzine in biological fluids due to its high sensitivity, specificity, and robustness.[8][9] This technique allows for low limits of quantification (LLOQ), often in the sub-ng/mL range, making it ideal for clinical and preclinical studies.[4][5][8]
Experimental Workflow
The overall workflow for the bioanalysis of Hydroxyzine involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection.
Caption: General workflow for LC-MS/MS bioanalysis.
Detailed Experimental Protocols
This section outlines a typical protocol synthesized from validated methods reported in the literature.
Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS), e.g., Deuterated Hydroxyzine or a structurally similar compound like Clothiapine[9]
-
HPLC or LC-MS grade Methanol, Acetonitrile, Water
-
Formic Acid, Ammonium Acetate, or Acetic Acid
-
Extraction Solvents: Ethyl Acetate, n-Hexane, Isopropanol[4][10]
-
Human Plasma/Serum (with appropriate anticoagulant, e.g., Heparin)[11]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted for plasma or serum samples.
-
Aliquot 200 µL of the biological sample into a clean microcentrifuge tube.[10]
-
Spike the sample with the internal standard solution and vortex briefly.
-
Add a basifying agent (e.g., 0.1 M NaOH) to adjust the pH to approximately 9.[4]
-
Add 1 mL of extraction solvent (e.g., Ethyl Acetate).[4]
-
Vortex mix for 5-10 minutes to ensure thorough extraction.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.[4]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-45°C.[4]
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-20 µL) into the LC-MS/MS system.[12]
Instrumentation and Chromatographic Conditions
-
System: UPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[4][8]
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, Hypersil-HyPURITY C18) is commonly used.[8][9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 50 mM Ammonium Acetate, pH 4.0) and organic solvents (e.g., Methanol, Acetonitrile). A typical composition could be a ratio like 45:36:19 (v/v/v) of Ammonium Acetate buffer:Methanol:Acetonitrile.[9]
-
Column Temperature: Maintained at around 30°C.[14]
Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for Hydroxyzine and the internal standard.
Summary of Validated Method Performance
The following tables summarize quantitative data from various validated assays for this compound in different biological fluids, allowing for easy comparison of their performance characteristics.
Table 1: UPLC/UHPLC-MS/MS Methods
| Parameter | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
|---|---|---|---|---|---|---|
| Method 1 | Extracellular Solution | 0.06 - 1.7 | 0.09 | 80 - 120% | ≤ 10.0% | [8][9] |
| Method 2 | Human Plasma | 1.56 - 200.0 | 1.56 | 93.5 - 104.4% | < 8.0% | [9] |
| Method 3 | Human Blood | 5 - 1000 | ~0.35 | - | - |[4][5] |
Table 2: HPLC-UV Method
| Parameter | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
|---|
| Method 1 | Human Serum | 10 - 10,000 | 10 | 97 - 102% | < 2.5% |[12][13] |
Table 3: GC-MS Method
| Parameter | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |
|---|
| Method 1 | Whole Blood | 5.0 - 1000.0 | 5.0 | -1.2 to 3.8% | < 9.9% |[15] |
Conclusion
A variety of robust and validated methods are available for the quantification of this compound in biological fluids. For studies requiring high sensitivity and specificity, such as clinical pharmacokinetics, UPLC-MS/MS methods offer the best performance with LLOQs well below 1 ng/mL.[4][5][8] For applications where cost is a consideration or for analyzing higher concentrations, HPLC-UV provides a reliable alternative.[13] The choice of method should be guided by the specific requirements of the study, including the biological matrix, expected concentration range, and available instrumentation. The protocols and data presented here serve as a comprehensive guide for researchers to develop and implement a suitable assay for their needs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 3. Sensitive assay for determination of hydroxyzine in plasma and its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychdb.com [psychdb.com]
- 7. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Development and validation of a method for the analysis of this compound in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. labcorp.com [labcorp.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cell-Based Assays for Efficacy Testing of Hydroxyzine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine Hydrochloride is a first-generation antihistamine that primarily functions as a potent and selective inverse agonist of the histamine H1 receptor. Its therapeutic efficacy in treating pruritus, urticaria, and anxiety is attributed to its ability to block histamine-mediated signaling pathways. Furthermore, Hydroxyzine has been shown to possess anti-inflammatory properties by inhibiting mast cell degranulation. This document provides detailed application notes and protocols for a suite of in vitro cell-based assays designed to evaluate the efficacy of this compound. These assays are crucial for mechanism-of-action studies, drug screening, and potency determination in a controlled laboratory setting.
The following sections detail the experimental protocols for key assays, present quantitative data for this compound, and provide visual representations of the underlying biological pathways and experimental workflows.
Key In Vitro Efficacy Assays
The efficacy of this compound can be assessed through a variety of cell-based assays that interrogate different aspects of its mechanism of action. The primary assays include:
-
Histamine H1 Receptor Binding Assay: To determine the binding affinity of this compound to the H1 receptor.
-
Histamine-Induced Calcium Influx Assay: To measure the functional inhibition of H1 receptor signaling.
-
Mast Cell Degranulation Assay: To quantify the inhibitory effect of this compound on the release of inflammatory mediators from mast cells.
-
Cytokine Release Assay: To evaluate the immunomodulatory effects of this compound on cytokine production by immune cells.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in various in vitro cell-based assays.
Table 1: Receptor Binding Affinity of this compound
| Assay Type | Radioligand | Cell Line/Tissue | Parameter | Value | Reference |
| Radioligand Binding | [3H]pyrilamine | Human Histamine H1 Receptor | IC50 | 10 nM | [1] |
| Radioligand Binding | [3H]desloratadine | Human Histamine H1 Receptor | IC50 | 19 nM | [1] |
| Radioligand Binding | [3H]mepyramine | Human Histamine H1 Receptor | pKi | 8.7 | [2] |
Table 2: Functional Inhibition by this compound
| Assay Type | Cell Line | Stimulation | Parameter | Value | Reference |
| Mast Cell Degranulation | Lewis Rat Brain Mast Cells | Experimental Allergic Encephalomyelitis | % Inhibition | 70% | [3] |
| Serotonin Release | Pretreated Bladder Slices | Carbachol (10 µM) | % Inhibition | 34% at 10 µM | [1] |
Table 3: Effect of this compound on Cytokine Release
| Assay Type | Cell Line | Stimulation | Cytokine | Effect | Concentration Range | Reference |
| Cytokine Release | J774.2 Macrophages | None | TNF-α | No significant effect | 1-20 µg/mL | [4] |
| Cytokine Release | J774.2 Macrophages | None | IL-6 | No significant effect | 1-20 µg/mL | [4] |
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor, a Gq-coupled receptor, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular calcium triggers various cellular responses. This compound acts as an inverse agonist, blocking this signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway.
General Experimental Workflow for In Vitro Efficacy Testing
The general workflow for assessing the efficacy of this compound involves cell culture, treatment with the compound, stimulation (where applicable), and subsequent measurement of the desired endpoint.
Caption: General Experimental Workflow.
Experimental Protocols
Histamine-Induced Calcium Influx Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by histamine in cells expressing the H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Histamine solution
-
This compound solutions (serial dilutions)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-H1R cells in T-75 flasks.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in culture medium and plate into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).
-
Remove the culture medium from the cell plate and add 100 µL of the loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with 100 µL of assay buffer, leaving 100 µL of buffer in each well.
-
-
Compound and Stimulant Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a histamine solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the histamine solution to all wells simultaneously using the instrument's automated liquid handling.
-
Immediately begin recording fluorescence intensity (e.g., every second for 2-3 minutes) to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the control wells (histamine stimulation without inhibitor).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a marker of degranulation and assesses the inhibitory effect of this compound.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cell line
-
Cell culture medium (e.g., MEM with 20% FBS)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Tyrode's buffer
-
This compound solutions (serial dilutions)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.0)
-
Triton X-100 (for cell lysis)
-
96-well flat-bottom microplates
-
Spectrophotometer
Protocol:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in T-75 flasks.
-
Plate cells into 96-well plates at a density of 1.5 x 10^5 cells per well.
-
Add anti-DNP IgE (0.5 µg/mL) to each well and incubate overnight to sensitize the cells.
-
-
Compound Incubation and Stimulation:
-
Wash the sensitized cells three times with Tyrode's buffer.
-
Add 50 µL of Tyrode's buffer containing the appropriate concentration of this compound to each well and incubate for 30 minutes at 37°C.
-
Induce degranulation by adding 50 µL of DNP-BSA (10 µg/mL) to the wells.
-
For total enzyme release (positive control), add 100 µL of 0.5% Triton X-100 to designated wells. For spontaneous release (negative control), add 50 µL of Tyrode's buffer.
-
Incubate the plate for 1 hour at 37°C.
-
-
Enzyme Assay:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of PNAG substrate solution to each well of the new plate.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 150 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100
-
Plot the percentage of inhibition (100 - % Release) against the logarithm of the this compound concentration to determine the IC50 value.
-
Cytokine Release Assay
This assay measures the effect of this compound on the production and release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.
Materials:
-
J774.2 murine macrophage cell line (or other suitable immune cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound solutions (serial dilutions)
-
24-well or 96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Centrifuge
Protocol:
-
Cell Culture and Plating:
-
Culture J774.2 cells in T-75 flasks.
-
Plate cells into 24-well or 96-well plates at a density of 5 x 10^5 cells/mL.
-
Allow cells to adhere and stabilize overnight.
-
-
Treatment and Stimulation:
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound.
-
Pre-incubate with this compound for 1-2 hours.
-
Stimulate the cells by adding LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the standards provided in the ELISA kit.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Determine the percentage inhibition of cytokine release by this compound compared to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.
-
Conclusion
The in vitro cell-based assays described in these application notes provide a robust framework for characterizing the efficacy of this compound. By employing these standardized protocols, researchers can obtain reliable and reproducible data on its receptor binding, functional antagonism of the H1 receptor, mast cell stabilizing properties, and immunomodulatory effects. This information is invaluable for preclinical drug development, quality control, and further investigation into the therapeutic mechanisms of this compound.
References
Application Notes and Protocols for Hydroxyzine Hydrochloride in in Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine Hydrochloride is a first-generation histamine H1 receptor antagonist belonging to the piperazine class of compounds. It exhibits antihistaminic, anxiolytic, and antiemetic properties, making it a subject of interest in various fields of biomedical research. In in vitro studies, this compound is utilized to investigate histamine-mediated signaling pathways, allergic responses, and its potential effects on various cell types, including cancer and immune cells. Proper preparation of this compound solutions is crucial for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving and preparing this compound for use in in vitro studies.
Data Presentation
The following table summarizes the key quantitative data for dissolving and using this compound in in vitro experiments.
| Parameter | Value | Reference(s) |
| Molecular Weight | 447.83 g/mol | [1] |
| Solubility | ||
| Water | <700 mg/mL | [1][2] |
| Ethanol | 220 mg/mL | [1] |
| Chloroform | 60 mg/mL | [1][2] |
| Acetone | 2 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Vehicle of choice for in vitro studies | [3][4] |
| Recommended Stock Solution Concentration | 10 mM - 50 mM in DMSO | Inferred from common practice |
| Typical in vitro Working Concentrations | 1 µg/mL - 100 µM | [3][4] |
| Storage of Stock Solution | -20°C or -80°C, protected from light | [5] |
| Stability of Solution in Extracellular Fluid | Stable for at least 37 days at 4-8°C, 16 days at room temperature, and 16 days at +35°C. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. Aseptic techniques should be followed to maintain the sterility of the solution for cell culture applications.
Materials:
-
This compound powder (purity ≥97%)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood or biological safety cabinet), accurately weigh out 4.48 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex the solution thoroughly for 1-2 minutes, or until the powder is completely dissolved. A clear solution should be obtained.
-
Sterilization: To ensure the sterility of the stock solution for cell culture experiments, filter the 10 mM this compound solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the 10 mM this compound stock solution to the desired final concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: In a sterile environment, perform serial dilutions of the stock solution with pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 50 µM working solution: Add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium. This results in a final DMSO concentration of 0.5%.
-
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.1% to 0.5%) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.[3][4]
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Application to Cells: Add the prepared working solution to your cell cultures and gently swirl the plate or flask to ensure even distribution.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Solution Preparation
The following diagram illustrates the step-by-step process for preparing this compound solutions for in vitro studies.
Caption: Workflow for preparing this compound solutions.
Histamine H1 Receptor Signaling Pathway
This compound acts as an antagonist to the Histamine H1 receptor. The diagram below depicts the canonical signaling pathway initiated by histamine binding to the H1 receptor, which is inhibited by Hydroxyzine.
Caption: Inhibition of Histamine H1 receptor signaling by Hydroxyzine.
References
- 1. Hydroxyzine Dihydrochloride - LKT Labs [lktlabs.com]
- 2. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development and validation of a method for the analysis of this compound in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Hydroxyzine Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine is a first-generation antihistamine of the piperazine class, primarily functioning as a potent inverse agonist of the histamine H1 receptor.[1][2] Its action alleviates allergic conditions such as urticaria and pruritus.[3] Beyond its antihistaminic effects, Hydroxyzine also exhibits anxiolytic and sedative properties, attributed to its ability to cross the blood-brain barrier and interact with other central nervous system receptors, including serotonergic and dopaminergic receptors.[2][4] The discovery of novel analogs of Hydroxyzine with improved selectivity, reduced side effects (such as sedation), and enhanced therapeutic efficacy remains a key objective in drug development.
High-throughput screening (HTS) is a critical methodology in this endeavor, enabling the rapid evaluation of large libraries of chemical compounds for their activity against the histamine H1 receptor.[5] This document provides detailed application notes and protocols for two primary HTS assays relevant to the screening of Hydroxyzine Hydrochloride analogs: a cell-based calcium mobilization assay and a radioligand binding assay.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor (H1R) is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand histamine, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that results in an increase in intracellular calcium concentration.
Data Presentation: Pharmacological Profile of Hydroxyzine and Related Compounds
The following table summarizes the binding affinities (Ki) of Hydroxyzine and its active metabolite, Cetirizine, for the histamine H1 receptor. This data is crucial for establishing a baseline for the screening of novel analogs.
| Compound | H1 Receptor Ki (nM) | Notes |
| Hydroxyzine | 2.0 | Potent first-generation H1 antagonist with CNS activity.[6] |
| Cetirizine | 6.0 | Active metabolite of Hydroxyzine; a second-generation H1 antagonist with reduced CNS penetration.[2] |
| Levocetirizine | 3.0 | The R-enantiomer of Cetirizine, showing higher affinity for the H1 receptor. |
Experimental Protocols
Cell-Based Calcium Mobilization Assay for H1R Antagonists
This assay is a functional, high-throughput method to identify antagonists of the H1 receptor by measuring changes in intracellular calcium levels.
Assay Principle: Cells stably expressing the human H1 receptor are loaded with a calcium-sensitive fluorescent dye. When the receptor is activated by an agonist (histamine), it triggers the Gq signaling pathway, leading to the release of intracellular calcium and a subsequent increase in fluorescence. H1R antagonists will block this histamine-induced calcium mobilization.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Histamine dihydrochloride.
-
Reference Antagonist: this compound.
-
Test Compounds: Library of Hydroxyzine analogs dissolved in 100% DMSO.
Protocol:
-
Cell Preparation:
-
Culture the H1R-expressing cells to 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer at a density of 2 x 10^5 cells/mL.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions.
-
Add the dye solution to the cell suspension and incubate at 37°C for 45-60 minutes in the dark.
-
After incubation, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh assay buffer.
-
-
Compound Addition:
-
Using an automated liquid handler, dispense 20 µL of the dye-loaded cell suspension into each well of a 384-well assay plate.
-
Prepare serial dilutions of the test compounds and the reference antagonist (Hydroxyzine) in assay buffer. The final DMSO concentration should be maintained below 1%.
-
Add 10 µL of the diluted compounds to the cell plate and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Prepare a solution of histamine in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument.
-
Initiate fluorescence reading to establish a baseline.
-
Add 10 µL of the histamine solution to each well and continue to monitor the fluorescence intensity over time.
-
Data Analysis: The potency of the antagonist compounds is determined by their half-maximal inhibitory concentration (IC50). The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay for H1R Antagonists
This assay provides a direct measure of the binding affinity of a compound to the H1 receptor.
Assay Principle: This is a competitive binding assay where the test compounds (unlabeled ligands) compete with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to the H1 receptor in a membrane preparation. The amount of radioligand displaced by the test compound is measured, which allows for the determination of the test compound's binding affinity (Ki).
Materials and Reagents:
-
Receptor Source: Membrane preparations from cells or tissues expressing the histamine H1 receptor.
-
Radioligand: [³H]-mepyramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1R ligand (e.g., mianserin or unlabeled mepyramine).
-
Test Compounds: Library of Hydroxyzine analogs dissolved in 100% DMSO.
-
Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Cocktail and Counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the H1 receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following for each test compound concentration:
-
Total Binding: Membrane preparation, [³H]-mepyramine, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-mepyramine, and a high concentration of non-specific binding control.
-
Test Compound Binding: Membrane preparation, [³H]-mepyramine, and the test compound at various concentrations.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for each test compound is determined by fitting the competition binding data to a one-site competition model. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
The described high-throughput screening assays provide robust and reliable methods for the identification and characterization of novel this compound analogs targeting the histamine H1 receptor. The cell-based calcium mobilization assay offers a functional readout of antagonist activity, while the radioligand binding assay provides a direct measure of binding affinity. Together, these assays are invaluable tools in the early stages of drug discovery for the development of new and improved antihistaminic agents.
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. psychdb.com [psychdb.com]
- 3. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxyzine Equivalent—Medicines Similar to Hydroxyzine [gokick.com]
- 5. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Use of Hydroxyzine Hydrochloride as a tool compound in neuroscience research
Application Notes and Protocols
Introduction
Hydroxyzine hydrochloride is a first-generation piperazine antihistamine that readily crosses the blood-brain barrier, making it a valuable tool compound in neuroscience research.[1][2] Its diverse pharmacological profile, primarily as a potent histamine H1 receptor inverse agonist, allows for the investigation of various physiological processes and the modeling of neuropsychiatric conditions.[1][2] Beyond its antihistaminic activity, hydroxyzine also exhibits antagonist effects at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors, contributing to its anxiolytic, sedative, and antiemetic properties.[1][2][3] These characteristics make it a suitable compound for studying anxiety, sedation, and neuroinflammation.[4][5]
Mechanism of Action
Hydroxyzine's primary mechanism of action is the potent and selective inverse agonism of the histamine H1 receptor.[1][2] This action is responsible for its classic antihistamine and sedative effects.[1] In the central nervous system, this blockade of H1 receptors is a key contributor to its sedative and anxiolytic properties.[1][4] A positron emission tomography (PET) study revealed that a single 30 mg dose of hydroxyzine resulted in a 67.6% occupancy of brain H1 receptors, which correlated with subjective sleepiness.[1]
Furthermore, hydroxyzine acts as an antagonist at other key neurotransmitter receptors, which broadens its utility in neuroscience research. Its antagonist activity at the serotonin 5-HT2A receptor is believed to contribute significantly to its anxiolytic effects, a property not shared by antihistamines lacking this activity.[1][2][3] It also demonstrates weaker antagonism at dopamine D2 and α1-adrenergic receptors.[1]
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of hydroxyzine for various neurotransmitter receptors, providing a quantitative basis for its use as a tool compound.
| Receptor | Species | Assay Type | Ki (nM) | pKi | Reference |
| Histamine H1 | Human | Binding affinity | 2 | 8.7 | [6] |
| Histamine H1 | Human | Binding affinity | 1.99 | 8.7 | [7] |
| Serotonin 5-HT2A | Human | Binding affinity | 50 | 7.3 | [6] |
| Dopamine D2 | Human | Binding affinity | 378 | 6.42 | [6] |
Signaling Pathways
The following diagram illustrates the primary signaling pathways modulated by this compound.
Experimental Protocols
In Vivo Anxiolytic Activity Assessment in Mice
This protocol is based on methodologies described in studies evaluating the anxiolytic effects of hydroxyzine in mice.[8][9]
Objective: To assess the anxiolytic properties of this compound using behavioral tests such as the elevated plus maze (EPM) and light/dark transition test.
Materials:
-
This compound
-
Vehicle (e.g., 5% Tween 80 in 0.9% saline)
-
Swiss albino mice (male)
-
Elevated plus maze apparatus
-
Light/dark transition box apparatus
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., 1.5 mg/kg, 3 mg/kg).[8]
-
Animal Groups: Divide the mice into experimental groups:
-
Control group (vehicle only)
-
Hydroxyzine-treated group(s)
-
-
Drug Administration: Administer the prepared solutions intraperitoneally (i.p.) to the respective groups.
-
Behavioral Testing (30 minutes post-injection):
-
Elevated Plus Maze (EPM):
-
Place a mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of anxiolytic activity.[8]
-
-
Light/Dark Transition Test:
-
Place a mouse in the center of the dark compartment.
-
Allow the mouse to explore the apparatus for 10 minutes.
-
Record the time spent in the light compartment and the number of transitions between the two compartments. An increase in the time spent in the light compartment suggests anxiolytic effects.[9]
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
In Vitro Assessment of Anti-inflammatory Effects on Macrophages
This protocol is adapted from a study investigating the effects of hydroxyzine on mammalian macrophages.[10]
Objective: To determine the effect of this compound on pro-inflammatory cytokine production in a macrophage cell line.
Materials:
-
This compound
-
J774.2 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
ELISA kits for TNF-α, IL-6, etc.
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture J774.2 macrophages in the appropriate medium.
-
Cell Plating: Seed the cells in 24-well plates at a density of 1 x 10^6 cells/mL per well and allow them to adhere for 12 hours.[10]
-
Treatment:
-
Incubation: Incubate the treated cells for 24 hours.[10]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the cytokine concentrations and compare the different treatment groups using statistical tests (e.g., Student's t-test or ANOVA).
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described in vivo and in vitro experiments.
Applications in Neuroscience Research
-
Anxiolytic Research: Due to its effects on the serotonergic and histaminergic systems, hydroxyzine is a useful tool to investigate the neurobiology of anxiety and to screen novel anxiolytic compounds.[3][8]
-
Neuroinflammation Studies: Hydroxyzine's ability to inhibit mast cell degranulation and potentially modulate cytokine release makes it relevant for studying neuroinflammatory processes, such as those implicated in multiple sclerosis models like experimental allergic encephalomyelitis (EAE).[5][11] In a study on EAE, hydroxyzine treatment inhibited the progression and severity of the disease by 50% and reduced mast cell degranulation by 70%.[5][11]
-
Sedation and Sleep Research: As a first-generation antihistamine that readily crosses the blood-brain barrier, hydroxyzine can be used to study the mechanisms of sedation and the role of histamine in arousal and sleep-wake cycles.[1][12]
-
Control Compound: In studies involving second-generation, non-sedating antihistamines, hydroxyzine can serve as a positive control for central nervous system effects like drowsiness.[2]
Conclusion
This compound is a multifaceted pharmacological tool with well-characterized effects on multiple neurotransmitter systems. Its utility in neuroscience research spans the investigation of anxiety, neuroinflammation, and sedation. The provided data and protocols offer a foundation for researchers to effectively incorporate hydroxyzine into their experimental designs to explore complex neurological functions and disease states.
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. psychdb.com [psychdb.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hydroxyzine inhibits experimental allergic encephalomyelitis (EAE) and associated brain mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Central nervous system-impairing effects of hydroxyzine as a function of histamine availability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxyzine Hydrochloride in Immunological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine hydrochloride is a first-generation histamine H1-receptor antagonist belonging to the piperazine class of compounds.[1][2] While widely recognized for its antihistaminic, anxiolytic, and sedative properties, hydroxyzine also exhibits significant immunomodulatory effects that make it a valuable tool in immunological research.[1][] Its primary mechanism involves the competitive inverse agonism of the histamine H1 receptor, which is crucial in mediating allergic and inflammatory responses.[1][][[“]] Beyond this, hydroxyzine has been shown to influence various immune cells and signaling pathways, including mast cell stabilization, cytokine expression, and key intracellular inflammatory cascades.[5][6][7]
These application notes provide an overview of hydroxyzine's mechanisms, summarize key quantitative data from immunological studies, and offer detailed protocols for its application in relevant experimental models.
Section 1: Mechanisms of Immunomodulation
Histamine H1 Receptor Antagonism
The principal mechanism of action for hydroxyzine is its function as a potent and selective inverse agonist for the histamine H1 receptor.[1] In an allergic response, histamine released from mast cells binds to H1 receptors on various cells, leading to symptoms like vasodilation, increased vascular permeability, and itching.[8][9] By blocking these receptors, hydroxyzine effectively prevents histamine from exerting its pro-inflammatory effects, thereby mitigating the allergic cascade.[[“]][8] This action is fundamental to its use in studying and treating Type I hypersensitivity reactions.
Caption: Hydroxyzine blocks histamine from binding to H1 receptors.
Mast Cell Stabilization
Hydroxyzine has demonstrated the ability to inhibit the release of mediators from mast cells. In an in vivo study using a skin blister technique in ragweed-sensitive individuals, oral administration of hydroxyzine was found to inhibit antigen-induced histamine release and the associated ultrastructural changes in mast cells.[10] Furthermore, in a rat model of experimental allergic encephalomyelitis (EAE), hydroxyzine treatment inhibited mast cell degranulation in the thalamus by 70%.[6][11] This suggests that in addition to blocking histamine's effects, hydroxyzine can also prevent its release from a key cellular source during an immune response. This makes it a useful agent for studying mast cell-driven pathologies.[12][13]
Modulation of Cytokine Expression
The effect of hydroxyzine on cytokine production appears to be context-dependent.
-
Anti-inflammatory Effects: General studies on H1 antihistamines suggest they can suppress NF-κB-dependent pro-inflammatory cytokines such as IL-1, IL-6, IL-8, and TNF-α.[][7] A study on hospitalized COVID-19 patients found that hydroxyzine use was associated with a significant decrease in circulating IL-6 levels.[14]
-
No Effect on Unstimulated Macrophages: In contrast, an in vitro study using the J774.2 macrophage cell line found that hydroxyzine (at concentrations of 1, 5, 10, and 20 µg/mL) did not affect the secretion of TNF-α, IL-6, IL-12p40, and GM-CSF in the absence or presence of LPS stimulation, suggesting it does not have a direct immunostimulatory or a strong suppressive effect on these specific cytokines in this cell line.[15][16]
These differing results highlight the need for researchers to consider the specific immune cell type and activation state when investigating the cytokine-modulating effects of hydroxyzine.
Intracellular Signaling Pathways
Hydroxyzine's immunomodulatory effects are mediated, in part, through its influence on key intracellular signaling pathways.
-
p38 MAPK and PI3K Pathways: In LPS-activated macrophages, hydroxyzine has been shown to cause a significant decrease in the levels of the phosphorylated (active) forms of p38 MAPK and PI3K.[5][17] Since these pathways are crucial for inflammatory functions, their inhibition represents a key anti-inflammatory mechanism of hydroxyzine. Interestingly, the same study noted that in non-activated macrophages, hydroxyzine could trigger a mild inflammatory response through these same pathways.[5][18]
-
NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation and is responsible for the expression of numerous pro-inflammatory cytokines. The ability of H1 antihistamines to inhibit these cytokines is linked to the suppression of the NF-κB pathway.[][7]
-
Sigma-1 Receptor (S1R): Hydroxyzine also binds to S1Rs, which can limit the activity of the endoplasmic reticulum stress sensor IRE1 and reduce cytokine expression through non-classical inflammatory pathways.[][7]
Caption: Hydroxyzine's anti-inflammatory signaling inhibition.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative findings from immunological studies involving hydroxyzine.
Table 1: Effect of Hydroxyzine on Cytokine Levels in J774.2 Macrophages
| Cytokine | Hydroxyzine Concentration (µg/mL) | Stimulation | Result | Reference |
|---|---|---|---|---|
| TNF-α | 1, 5, 10, 20 | LPS | No significant effect on secretion | [15][16] |
| IL-6 | 1, 5, 10, 20 | LPS | No significant effect on secretion | [15][16] |
| IL-12p40 | 1, 5, 10, 20 | LPS | No significant effect on secretion | [15][16] |
| GM-CSF | 1, 5, 10, 20 | LPS | No significant effect on secretion |[15][16] |
Table 2: Effect of Hydroxyzine in an In Vivo Model of EAE
| Parameter | Treatment Group | Result | P-value | Reference |
|---|---|---|---|---|
| EAE Progression & Severity | Hydroxyzine | 50% Inhibition | <0.05 | [6][11] |
| Brain Mast Cell Degranulation | Hydroxyzine | 70% Inhibition | <0.05 |[6][11] |
Table 3: Pharmacokinetic Parameters of a Single Oral Dose of Hydroxyzine (0.7 mg/kg) in Healthy Adults
| Parameter | Mean Value (± SD) | Unit | Reference |
|---|---|---|---|
| Max. Serum Concentration (Cmax) | 72.5 (± 11.1) | ng/mL | [19] |
| Time to Max. Concentration (Tmax) | 2.1 (± 0.4) | hours | [19] |
| Elimination Half-life (t½) | 20.0 (± 4.1) | hours | [19] |
| Volume of Distribution (Vd) | 16.0 (± 3.0) | L/kg |[19] |
Section 3: Experimental Protocols
Protocol: In Vitro Analysis of Cytokine Production in Macrophages
This protocol is based on the methodology used to assess the effect of hydroxyzine on cytokine secretion from the J774.2 macrophage cell line.[15][16]
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages with and without an inflammatory stimulus.
Materials:
-
J774.2 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (sterile, e.g., 1 mg/mL in water)
-
Lipopolysaccharide (LPS) stock solution (e.g., 1 mg/mL in sterile PBS)
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for target cytokines (e.g., mouse TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed J774.2 cells into 24-well plates at a density of 1 x 10⁶ cells/mL per well.
-
Adherence: Incubate the plates for 12 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 1, 5, 10, and 20 µg/mL.
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the prepared hydroxyzine-containing medium to the appropriate wells.
-
For stimulated conditions, add LPS to a final concentration of 1 µg/mL.
-
Include control wells: medium only (negative control) and medium with LPS only (positive control).
-
-
Incubation: Incubate the treated plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and other target cytokines in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare cytokine concentrations between control and hydroxyzine-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for in vitro macrophage cytokine analysis.
Protocol: In Vivo Evaluation in Experimental Allergic Encephalomyelitis (EAE) Model
This protocol is a generalized representation based on the study that investigated hydroxyzine's effect on EAE, an animal model for multiple sclerosis.[6][11]
Objective: To assess the therapeutic potential of hydroxyzine in suppressing neuroinflammation and mast cell activation in an EAE model.
Materials:
-
Lewis rats
-
Guinea pig spinal cord homogenate
-
Complete Freund's Adjuvant (CFA)
-
This compound for oral administration
-
Vehicle control (e.g., water)
-
Anesthetic
-
Perfusion solutions (e.g., saline, paraformaldehyde)
-
Histology reagents (e.g., toluidine blue for mast cells)
Procedure:
-
Animal Acclimatization: Acclimate Lewis rats to the facility for at least one week before the experiment.
-
Treatment Groups: Divide animals into groups: EAE + Hydroxyzine, EAE + Vehicle, Control (CFA only), Control (Hydroxyzine only).
-
Hydroxyzine Administration: Begin oral administration of hydroxyzine (or vehicle) one day prior to immunization and continue daily for the duration of the study (e.g., 14 days).
-
EAE Induction: On Day 0, immunize rats by injecting an emulsion of guinea pig spinal cord homogenate and CFA.
-
Clinical Scoring: Monitor animals daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score them on a standardized scale (e.g., 0-5).
-
Tissue Collection: At the end of the study (e.g., Day 14), anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Histology:
-
Carefully dissect the brain and isolate specific regions, such as the thalamus.
-
Process the tissue for paraffin embedding and sectioning.
-
Stain sections with toluidine blue to identify metachromatic mast cells.
-
-
Microscopic Analysis:
-
Quantify the number of mast cells in the thalamus of each animal using light microscopy.
-
Assess the degree of mast cell degranulation by observing extruded secretory granules or partial staining.
-
-
Data Analysis: Compare the clinical EAE scores and mast cell counts/degranulation between the hydroxyzine-treated and vehicle-treated groups using appropriate statistical methods.
Conclusion
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxyzine Use and Mortality in Patients Hospitalized for COVID-19: A Multicenter Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. distance.physiology.med.ufl.edu [distance.physiology.med.ufl.edu]
- 10. Inhibitory effect of hydroxyzine on antigen-induced histamine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxyzine inhibits experimental allergic encephalomyelitis (EAE) and associated brain mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tmsforacure.org [tmsforacure.org]
- 13. mastcellhope.org [mastcellhope.org]
- 14. medrxiv.org [medrxiv.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. TRDizin [search.trdizin.gov.tr]
- 18. Sakarya Medical Journal » Submission » Investigation of the Anti-Inflammatory Activity of Hydroxyzine Hihydrochloride in Mammalian Macrophages on the PI3K and P38 Pathway [dergipark.org.tr]
- 19. The pharmacokinetics and antihistaminic of the H1 receptor antagonist hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Hydroxyzine Hydrochloride in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydroxyzine Hydrochloride is a first-generation histamine H1-receptor antagonist widely used for its anxiolytic and antihistaminic properties.[1] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. Spectrophotometry, particularly UV-Visible spectrophotometry, offers a simple, cost-effective, and rapid approach for its quantification. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in various pharmaceutical dosage forms. The methods described are based on validated procedures reported in scientific literature.
Method 1: Direct UV Spectrophotometry
This method relies on the direct measurement of UV absorbance of this compound in a suitable solvent. It is a straightforward and widely used technique for routine quality control.
Principle:
This compound exhibits a characteristic UV absorption spectrum with a maximum absorbance (λmax) at approximately 230 nm in distilled water or 0.1 N hydrochloric acid.[1][2][3] The absorbance at this wavelength is directly proportional to the concentration of the drug, following the Beer-Lambert law.
Instrumentation and Reagents:
-
Instrumentation: A double beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.
-
Reagents and Solvents:
-
This compound reference standard
-
Distilled water or 0.1 N Hydrochloric acid
-
Methanol (for cleaning)
-
Experimental Protocol:
1. Preparation of Standard Stock Solution:
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with distilled water to obtain a concentration of 1000 µg/mL.[2]
2. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions ranging from 7-13 µg/mL by diluting with distilled water.[2]
3. Preparation of Sample Solution from Tablets:
-
Weigh and powder 20 tablets to get a uniform mixture.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound.
-
Transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with distilled water and mix well.
-
Filter the solution to remove any insoluble excipients.[2]
-
Further dilute the filtrate with distilled water to obtain a final concentration within the Beer-Lambert law range (e.g., 10 µg/mL).
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV region from 200 to 400 nm to determine the λmax. It should be approximately 230 nm.[2]
-
Measure the absorbance of the standard and sample solutions at 230 nm against a distilled water blank.
-
Construct a calibration curve by plotting the absorbance of the working standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation: Validation Parameters for Direct UV Spectrophotometry
| Parameter | Result | Reference |
| λmax | 230 nm | [2] |
| Linearity Range | 7 - 13 µg/mL | [2] |
| Correlation Coefficient (R²) | 0.9999 | [2] |
| Limit of Detection (LOD) | 0.1627 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 0.4932 µg/mL | [2] |
| Intra-day Precision (%RSD) | 1.057624 | [2] |
| Inter-day Precision (%RSD) | 1.361254 | [2] |
| Recovery | 97% to 103% | [2] |
Experimental Workflow for Direct UV Spectrophotometry
Caption: Workflow for the quantification of Hydroxyzine HCl by direct UV spectrophotometry.
Method 2: Visible Spectrophotometry based on Charge-Transfer Complexation
This method involves the formation of a colored charge-transfer complex between this compound and a suitable electron acceptor. The intensity of the colored complex is then measured spectrophotometrically in the visible region.
Principle:
This compound, being an electron donor, reacts with electron acceptors (π-acceptors like picric acid or σ-acceptors like iodine) to form a colored charge-transfer complex.[4][5] The absorbance of this complex is measured at a specific wavelength in the visible range, and this absorbance is proportional to the concentration of the drug.
Method 2A: Using Picric Acid (π-acceptor)
-
Reaction: this compound reacts with picric acid in chloroform to form a yellow-colored charge-transfer complex.[4]
-
λmax: 400 nm[4]
Method 2B: Using Iodine (σ-acceptor)
-
Reaction: this compound reacts with iodine in dichloromethane to form a lemon-yellow colored charge-transfer complex.[4]
-
λmax: 380 nm[4]
Instrumentation and Reagents:
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm path length quartz cuvettes.
-
Reagents and Solvents:
-
This compound reference standard
-
Picric Acid
-
Iodine
-
Chloroform
-
Dichloromethane
-
Anhydrous Sodium Sulphate
-
0.1 M Sodium Hydroxide
-
Experimental Protocol:
1. Preparation of Standard Drug Solution:
-
Prepare a 250 µg/mL solution of this compound in water.[4]
2. Preparation of Reagent Solutions:
-
Picric Acid Solution: Prepare a solution of picric acid in chloroform.
-
Iodine Solution: Prepare a solution of iodine in dichloromethane.
3. Extraction of Hydroxyzine Base:
-
To a specific volume of the standard drug solution in a separating funnel, add 0.1 M NaOH to liberate the hydroxyzine base.
-
Extract the base with three portions of either chloroform (for Method 2A) or dichloromethane (for Method 2B).
-
Pass the organic extract through anhydrous sodium sulphate to remove any moisture and collect it in a volumetric flask.
-
Dilute to the mark with the respective solvent.[4]
4. Complex Formation and Measurement:
-
Method 2A (Picric Acid): To a series of volumetric flasks, add varying aliquots of the extracted hydroxyzine base solution in chloroform. Add a fixed volume of the picric acid solution and dilute to the mark with chloroform. Measure the absorbance at 400 nm against a reagent blank.[4]
-
Method 2B (Iodine): To a series of volumetric flasks, add varying aliquots of the extracted hydroxyzine base solution in dichloromethane. Add a fixed volume of the iodine solution and dilute to the mark with dichloromethane. Measure the absorbance at 380 nm against a reagent blank.[4]
5. Preparation of Sample Solution from Tablets:
-
Follow the same procedure as in Method 1 to prepare a filtered aqueous solution of the drug from the tablets.
-
Proceed with the extraction of the hydroxyzine base as described in step 3.
-
Develop the color and measure the absorbance as described in step 4.
Data Presentation: Validation Parameters for Visible Spectrophotometry
| Parameter | Method 2A (Picric Acid) | Method 2B (Iodine) | Reference |
| λmax | 400 nm | 380 nm | [4] |
| Linearity Range | 3.75 - 45 µg/mL | 1.25 - 15 µg/mL | [4] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 6.8 x 10³ | 1.9 x 10⁴ | [4][5] |
| Sandell Sensitivity (µg cm⁻²) | 0.0658 | 0.0235 | [4][5] |
| Limit of Detection (LOD) | 0.25 µg/mL | 0.11 µg/mL | [4][5] |
| Limit of Quantitation (LOQ) | 0.76 µg/mL | 0.33 µg/mL | [4][5] |
| Recovery | 98.40% to 105% | 98.40% to 105% | [4] |
Charge-Transfer Complexation Workflow
Caption: General workflow for visible spectrophotometric analysis via charge-transfer complexation.
Conclusion
Both direct UV spectrophotometry and visible spectrophotometry based on charge-transfer complexation are suitable methods for the determination of this compound in pharmaceutical formulations. The choice of method will depend on the available instrumentation, the desired sensitivity, and the presence of interfering substances in the formulation. The direct UV method is simpler and faster for routine analysis, while the visible spectrophotometric methods offer higher sensitivity. It is essential to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.
References
Troubleshooting & Optimization
Overcoming Hydroxyzine Hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are experiencing challenges with the solubility of hydroxyzine hydrochloride in aqueous solutions during their experiments.
Introduction
This compound is widely reported to be very soluble in water.[1][2] However, solubility issues can still arise under specific experimental conditions. This guide will help you understand the solubility characteristics of this compound and provide solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is classified as "very soluble" in water.[1][2] Published data indicates its solubility to be greater than or equal to 150 mg/mL.[3] One source specifies a solubility of less than 700 mg/mL in water.[4]
Q2: I am seeing precipitation when I dissolve this compound in my aqueous buffer. Why is this happening?
A2: While highly soluble in pure water, the solubility of this compound can be influenced by the pH and composition of your buffer. When dissolved in water, it forms an acidic solution with a pH between 1.3 and 2.5 for a 1.0 g in 20 mL solution.[1][2] If your buffer has a neutral or alkaline pH, the solubility may decrease, potentially leading to precipitation. Additionally, high concentrations of salts or other organic components in your buffer can also affect solubility.
Q3: Can I use organic co-solvents to improve the solubility of this compound?
A3: this compound is also freely soluble in methanol and ethanol.[1][2] While these co-solvents can be used, it is important to consider their potential impact on your experimental system, such as cell viability or the stability of other components.
Q4: Is it possible that I am using a different salt of hydroxyzine?
A4: It is crucial to verify the exact salt form of hydroxyzine you are using. Hydroxyzine is also available as hydroxyzine pamoate, which is practically insoluble in water.[1][2] Using the wrong salt form would lead to significant solubility challenges.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow these troubleshooting steps:
Problem: Precipitate forms when dissolving in an aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Buffer pH | 1. Check the pH of your buffer. 2. Prepare a stock solution of this compound in sterile, deionized water first. 3. Add the stock solution to your final buffer in a stepwise manner, ensuring it is well-mixed. 4. If precipitation still occurs, consider adjusting the pH of your final solution. |
| High Salt Concentration | 1. Review the composition of your buffer. 2. If possible, try reducing the salt concentration. 3. Alternatively, prepare a more dilute stock solution of this compound to minimize the final salt concentration upon addition. |
| Interaction with other components | 1. If your buffer contains other organic molecules, consider potential interactions. 2. Prepare solutions of each component separately and mix them in different orders to identify any incompatibilities. |
Problem: The compound does not fully dissolve even in water.
| Potential Cause | Troubleshooting Steps |
| Incorrect Salt Form | 1. Double-check the label and certificate of analysis of your compound to confirm you have this compound and not hydroxyzine pamoate. |
| High Concentration | 1. While highly soluble, you may be exceeding the solubility limit. 2. Refer to the solubility data table below and ensure your desired concentration is achievable. |
| Low Temperature | 1. Solubility can be temperature-dependent. 2. Gentle warming and sonication can aid in dissolution.[3] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very soluble (<700 mg/mL) | [4] |
| Water | ≥ 150 mg/mL | [3] |
| Methanol | Freely soluble | [1][2] |
| Ethanol (95%) | Freely soluble | [1][2] |
| Acetic Acid (100%) | Freely soluble | [1][2] |
| Acetone | Slightly soluble | [4] |
| Diethyl Ether | Practically insoluble | [1][2] |
Experimental Protocols
Protocol for Preparing a Standard Aqueous Stock Solution of this compound
Objective: To prepare a 10 mg/mL stock solution of this compound in sterile, deionized water.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile conical tube or vial
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weigh out 10 mg of this compound powder using a calibrated analytical balance and place it in a sterile conical tube.
-
Add 1 mL of sterile, deionized water to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.[1]
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Store the stock solution at an appropriate temperature as per your experimental requirements. For long-term storage, consult the manufacturer's recommendations.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of the H1 receptor and its inhibition by hydroxyzine.
References
Technical Support Center: Optimizing Hydroxyzine Hydrochloride for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hydroxyzine Hydrochloride in cell culture experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cell culture context?
A1: this compound is primarily known as a histamine H1 receptor antagonist.[1] However, in the context of cancer cell culture, its effects are more complex. Studies have shown that it can induce apoptosis (programmed cell death) through the generation of mitochondrial superoxide (a type of reactive oxygen species, or ROS) and by suppressing the JAK2/STAT3 signaling pathway.[1][2][3][4][5][6] It has also been observed to have effects on other receptors, such as dopamine and serotonin receptors, although its affinity for these is lower.[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A typical starting concentration range for this compound is between 5 µM and 100 µM.[1][2][7] However, the optimal concentration is highly dependent on the cell line and the experimental endpoint. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is very soluble in water, freely soluble in methanol and ethanol, and soluble in chloroform. For cell culture applications, it is recommended to prepare a stock solution in sterile water or a suitable buffer like PBS. To minimize the risk of precipitation, avoid using solvents like DMSO unless absolutely necessary and validated for your specific experiments. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic to all cell types?
A4: The cytotoxic effects of this compound can vary significantly between different cell types. For example, it has been shown to induce apoptosis in triple-negative breast cancer cells.[1][2][3][4][5][6][7] Some studies on prostate cancer cell lines have also demonstrated cytotoxic activity.[2] Conversely, in a study on the J774.2 macrophage cell line, this compound did not show an immunostimulatory or cytotoxic effect at concentrations up to 20 µg/mL.[8][9] It is crucial to assess the cytotoxicity of this compound in your specific cell line of interest, including relevant normal (non-cancerous) cell lines as controls.
Data Presentation: IC50 and Effective Concentrations
The following tables summarize the reported IC50 values and effective concentrations of this compound in various cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| BT-20 | Triple-Negative Breast Cancer | 24h | 79.9 | [2] |
| BT-20 | Triple-Negative Breast Cancer | 48h | 45.4 | [2] |
| HCC-70 | Triple-Negative Breast Cancer | 24h | 64.6 | [2] |
| HCC-70 | Triple-Negative Breast Cancer | 48h | 55.7 | [2] |
| PC-3 | Prostate Cancer | Not Specified | Varies by derivative | [2] |
| LNCaP | Prostate Cancer | Not Specified | Varies by derivative | [2] |
| DU145 | Prostate Cancer | Not Specified | Varies by derivative | [2] |
Table 2: Effective Concentrations of this compound in Other Cell Lines
| Cell Line | Cell Type | Concentration | Observed Effect | Reference |
| J774.2 | Macrophage | 1-20 µg/mL | No effect on pro-inflammatory cytokine levels | [8][9] |
| WPMY-1 | Normal Prostate Epithelial | Not Specified | Low cytotoxicity | [2] |
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is adapted from a study on triple-negative breast cancer cells.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 50, 75, 100 µM) for the desired time points (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on a study investigating Hydroxyzine-induced apoptosis.[1][2]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Reactive Oxygen Species (ROS) Detection
This protocol describes the detection of mitochondrial superoxide using MitoSOX™ Red.[2]
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Staining: Add MitoSOX™ Red indicator to the cells at a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Washing: Wash the cells with warm buffer.
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.
Western Blot Analysis of p-JAK2 and p-STAT3
This is a detailed protocol for analyzing the phosphorylation status of JAK2 and STAT3.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Do not use milk for blocking when detecting phosphorylated proteins as it contains casein, a phosphoprotein that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2 (Tyr1007/1008) and p-STAT3 (Tyr705) overnight at 4°C. A recommended starting dilution is 1:1000.[3][10][11][12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total JAK2 and total STAT3.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
-
Possible Cause: Variation in cell health, passage number, or seeding density.
-
Solution:
-
Use cells within a consistent and low passage number range.
-
Ensure cells are in the logarithmic growth phase before treatment.
-
Use a consistent seeding density for all experiments.
-
Regularly test cells for mycoplasma contamination.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution:
-
Prepare fresh stock solutions regularly.
-
Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
Store stock solutions protected from light.
-
Issue 2: Drug Precipitation in Cell Culture Medium
-
Possible Cause: High concentration of this compound or interaction with media components.
-
Solution:
-
Prepare the final drug concentration by diluting the stock solution in pre-warmed media just before use.
-
Visually inspect the media for any signs of precipitation after adding the drug.
-
If precipitation occurs, try preparing the stock solution in a different solvent (e.g., sterile water instead of PBS) or lowering the final concentration.
-
Ensure the pH of the final culture medium is within the optimal range for your cells.
-
Issue 3: High Background in Western Blot for Phosphorylated Proteins
-
Possible Cause: Use of milk as a blocking agent.
-
Solution:
-
Use 5% BSA in TBST as the blocking buffer.
-
-
Possible Cause: Insufficient washing.
-
Solution:
-
Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Solution:
-
Titrate the antibody concentrations to find the optimal dilution that gives a strong signal with low background.
-
Visualizations
Caption: Hydroxyzine's mechanism of action leading to apoptosis.
Caption: A general workflow for cell culture experiments with Hydroxyzine.
Caption: A troubleshooting guide for common experimental issues.
References
- 1. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blotting analysis of ICAM-1, p-JAK2, JAK2, STAT3, p-STAT3, SOCS1 and SOCS3 [bio-protocol.org]
- 4. [PDF] Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of hydrazines-derived alkyl radicals to cytotoxicity and transformation induced in normal c-myc-overexpressing mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-Jak2 (Tyr1007/1008) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting Hydroxyzine Hydrochloride Interference in Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential interference from hydroxyzine hydrochloride in their immunoassays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve these issues.
Troubleshooting Guide
This guide addresses specific issues that may arise during immunoassays due to the presence of hydroxyzine or its metabolites.
Issue 1: Falsely Elevated or Unexpectedly High Analyte Concentrations
Question: My immunoassay results for a specific analyte (e.g., carbamazepine, opioids, benzodiazepines) are unexpectedly high or above the therapeutic range, and I suspect interference from hydroxyzine. How can I confirm this and resolve the issue?
Answer:
Potential Cause: Hydroxyzine and its primary metabolite, cetirizine, can structurally mimic other compounds, leading to cross-reactivity with the antibodies used in certain immunoassays.[1][2] This is particularly well-documented in Particle-Enhanced Turbidimetric Inhibition Immunoassays (PETINIA) for carbamazepine, where it can cause clinically significant false elevations.[1][3]
Troubleshooting Steps:
-
Review Patient/Sample Information: Confirm if the patient has been administered hydroxyzine or other benzhydrylpiperazine drugs, as these have shown cross-reactivity.[1]
-
Perform Serial Dilutions: A common method to investigate interference is to perform serial dilutions of the sample. If an interfering substance is present, the analyte concentration will not decrease linearly with dilution. Once the interfering substance is diluted below its effective concentration, the measured analyte levels should plateau.[4]
-
Utilize an Alternative Assay Method: Different immunoassay platforms use distinct antibody clones and methodologies, which may not be susceptible to the same interferences.
-
For carbamazepine, switching from a PETINIA-based assay to a different platform like the ADVIA Centaur carbamazepine assay has been shown to eliminate interference from hydroxyzine and cetirizine.[3][5]
-
For drug screening, confirmatory methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended to verify positive results when hydroxyzine use is suspected.[2][6] These methods offer higher specificity and can distinguish between hydroxyzine/metabolites and the target analyte.[2]
-
-
Sample Pre-treatment (Advanced): While not a routine procedure for this specific interference, general techniques for removing interfering substances include the use of heterophile antibody blocking tubes or other commercially available reagents.[4] However, the efficacy of these for hydroxyzine interference has not been specifically documented.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with immunoassays?
A1: this compound is a first-generation antihistamine that is also used as an anxiolytic. Its interference in immunoassays stems from the structural similarity of hydroxyzine and its metabolites (like cetirizine) to other drug molecules.[1][2] This structural resemblance can lead to cross-reactivity, where the assay's antibodies mistakenly bind to hydroxyzine or its metabolites instead of the intended target analyte, leading to inaccurate results.[2]
Q2: Which types of immunoassays are most susceptible to interference from hydroxyzine?
A2: Immunoassays that are particularly susceptible to hydroxyzine interference include:
-
Particle-Enhanced Turbidimetric Inhibition Immunoassays (PETINIA): This has been notably reported for carbamazepine assays.[1][3]
-
Urine Drug Screen Immunoassays: These initial screening tests can produce false positives for substances like opioids and benzodiazepines due to cross-reactivity with hydroxyzine.[2][6]
It's important to note that not all immunoassays are affected. For example, the ADVIA Centaur carbamazepine assay has been shown to be free from this interference.[3]
Q3: What are the metabolites of hydroxyzine, and do they also cause interference?
A3: The primary active metabolite of hydroxyzine is cetirizine. Studies have shown that both hydroxyzine and cetirizine, as well as other metabolites like norchlorcyclizine, can cross-react in immunoassays.[1] In some cases, the metabolites may exhibit even stronger cross-reactivity than the parent drug.[1]
Q4: Can hydroxyzine cause false negatives in immunoassays?
A4: While false positives are more commonly reported due to the cross-reactivity mechanism in competitive immunoassays, interference can theoretically lead to falsely low results in other assay formats (e.g., sandwich assays) if the interfering substance blocks the binding of either the capture or detection antibody without completing the "bridge" required for signal generation.[7][8] However, specific instances of hydroxyzine causing false negatives are not well-documented in the reviewed literature.
Q5: What should I do if I suspect hydroxyzine interference but do not have access to an alternative testing method?
A5: If an alternative method is unavailable, it is crucial to:
-
Perform a dilution series: This can provide evidence of interference if the results are non-linear.[4]
-
Consult the assay manufacturer: They may have data on cross-reactivity with hydroxyzine or be able to provide further guidance.
-
Interpret results with caution: If hydroxyzine use is confirmed in the patient, the immunoassay results for affected analytes should be considered unreliable. Any clinically significant decisions should be based on a comprehensive evaluation that includes the patient's clinical presentation and, if possible, confirmatory testing.[8]
Data Summary
The following tables summarize quantitative data on the interference of hydroxyzine and its metabolites in specific immunoassays.
Table 1: In Vitro Cross-Reactivity of Hydroxyzine and its Metabolites with Carbamazepine PETINIA Immunoassay
| Interfering Substance | Concentration | Cross-Reactivity (%) |
| Hydroxyzine | 5 mg/L | 85% |
| Cetirizine | 5 mg/L | 125% |
| Norchlorcyclizine | 5 mg/L | 66% |
| Data sourced from a study on carbamazepine PETINIA immunoassay interference.[1] |
Table 2: Comparison of Hydroxyzine and Cetirizine Interference in Different Carbamazepine Immunoassays
| Immunoassay Method | Interfering Substance | Concentration Range Tested | Observed Interference |
| PENTINA (PETINIA) | Hydroxyzine | 0.05 µg/mL to 20 µg/mL | Significant apparent carbamazepine concentrations |
| PENTINA (PETINIA) | Cetirizine | 0.05 µg/mL to 20 µg/mL | Significant apparent carbamazepine concentrations |
| ADVIA Centaur | Hydroxyzine | 0.05 µg/mL to 20 µg/mL | No apparent carbamazepine concentration |
| ADVIA Centaur | Cetirizine | 0.05 µg/mL to 20 µg/mL | No apparent carbamazepine concentration |
| Data summarized from a comparative study of two carbamazepine immunoassays.[3] |
Experimental Protocols
Protocol 1: Serial Dilution for Interference Screening
This protocol is a general procedure to assess for the presence of interfering substances in an immunoassay.[4][9]
Objective: To determine if the sample exhibits dilution linearity. A non-linear response suggests the presence of an interfering substance.
Materials:
-
Patient sample with suspected interference
-
Assay-specific diluent (e.g., drug-free serum or buffer recommended by the manufacturer)
-
Calibrated pipettes and sterile tips
-
Microcentrifuge tubes
Procedure:
-
Prepare a series of dilutions of the patient sample using the recommended assay diluent. A common dilution series is 1:2, 1:4, 1:8, and 1:16.
-
For a 1:2 dilution, mix equal volumes of the patient sample and the diluent.
-
For a 1:4 dilution, mix one part of the 1:2 dilution with one part of the diluent, and so on.
-
-
Assay the undiluted sample and each dilution according to the immunoassay manufacturer's instructions.
-
Calculate the concentration of the analyte in each diluted sample.
-
Multiply the measured concentration of each dilution by its corresponding dilution factor to obtain the corrected concentration.
-
Analysis: Compare the corrected concentrations across the dilution series.
-
Linear Recovery: If the corrected concentrations are consistent (e.g., within ±20% of the initial sample's value), the assay is likely free from significant interference.
-
Non-Linear Recovery: If the corrected concentrations are not consistent and tend to plateau or change significantly after the initial dilutions, interference is likely.
-
Visualizations
References
- 1. Hydroxyzine and metabolites as a source of interference in carbamazepine particle-enhanced turbidimetric inhibition immunoassay (PETINIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9+ Hydroxyzine & Drug Tests: What to Know [jitsi.cmu.edu.jm]
- 3. Hydroxyzine and cetirizine interfere with the PENTINA carbamazepine assay but not with the ADVIA CENTEUR carbamazepine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Turbidimetric carbamazepine immunoassay on the ADVIA® 1650 and 2400 analyzers is free from interference of antihistamine drugs hydroxyzine and cetirizine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asanarecovery.com [asanarecovery.com]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for interference in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Hydroxyzine Hydrochloride stock solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Hydroxyzine Hydrochloride stock solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] It is also crucial to protect the solutions from light and prevent freezing.[1][3] For longer-term storage, refrigeration at 4-8°C may extend stability, with one study showing stability in an extracellular solution for at least 37 days.[4]
Q2: What is the optimal pH range for this compound solutions?
This compound oral solutions are typically formulated to have a pH between 2.0 and 4.3.[1][2] Maintaining a pH within this acidic range can contribute to the stability of the solution.
Q3: My this compound solution has changed color. Is it still usable?
A change in color, such as turning yellow, can indicate degradation of the this compound.[5] It is generally not advisable to use a solution that has visibly changed in appearance, as this suggests a potential loss of potency and the presence of degradation products.
Q4: Is this compound sensitive to light?
Yes, this compound solutions can be sensitive to light. Some sources indicate that solutions are unstable to intense UV light.[6] Therefore, it is a standard recommendation to protect solutions from light by storing them in light-resistant containers.[1]
Q5: What are the known degradation products of this compound?
Several degradation products of this compound have been identified. The main metabolite is cetirizine, which is formed through the oxidation of the alcohol moiety.[7] Other identified degradation products include Hydroxyzine N-Oxide and O-Acetyl hydroxyzine.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the solution | The solubility of this compound may have been exceeded, or the solution may have been stored at too low a temperature. | Ensure the concentration is within the solubility limits. If stored at a low temperature, allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves. Prepare a fresh solution if the precipitate does not dissolve. |
| Loss of potency or inconsistent experimental results | The stock solution may have degraded due to improper storage (e.g., exposure to light, extreme temperatures) or prolonged storage time. | Prepare a fresh stock solution using a high-purity standard. Always store the solution in a tightly sealed, light-resistant container at the recommended temperature. Consider performing a stability check of your stock solution using an appropriate analytical method like HPLC. |
| Unexpected peaks appear in HPLC analysis | This indicates the presence of impurities or degradation products. | Review the storage conditions and preparation method of your stock solution. Forced degradation studies can help identify potential degradation products. Ensure the analytical method is stability-indicating. |
| Solution appears cloudy or discolored | This can be a sign of microbial contamination or chemical degradation. | Discard the solution immediately. Prepare a new, sterile stock solution using appropriate aseptic techniques, especially for cell-based assays. Filter-sterilize the solution if necessary. |
Stability Data
The following table summarizes findings from stability studies on this compound solutions under various stress conditions.
| Stress Condition | Duration | Temperature | Observations/Results |
| Refrigeration | At least 37 days | 4-8°C | Stable in extracellular solution.[4] |
| Room Temperature | At least 16 days | Room Temperature | Stable in extracellular solution.[4] |
| Elevated Temperature | At least 16 days | +35°C | Stable in extracellular solution.[4] |
| Elevated Temperature | 366 days | 4°C and 25°C | A combination drug product containing this compound was stable.[5] |
| Elevated Temperature | 30 days | 44°C | A combination drug product containing this compound turned yellow, indicating degradation.[5] |
| Forced Degradation (General) | Not specified | Not specified | Forced degradation studies under acid, base, oxidation, photo, and thermal stress have been performed to prove the stability-indicating power of analytical methods.[7][10] |
| Photostability | Not specified | Sunlight and UV-VIS | One study suggests it is practically photostable.[8] |
| Photostability | Not specified | Intense UV light | Another source states that solutions are unstable under intense UV light.[6] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound solutions.
1. Objective: To quantify the concentration of this compound and detect the presence of degradation products in a stock solution over time and under various stress conditions.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or other suitable buffer components
-
0.45 µm syringe filters
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
4. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.05% Trifluoroacetic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent drug from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
5. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to cover a suitable concentration range (e.g., 1-100 µg/mL).
6. Sample Preparation:
-
Prepare the this compound stock solution to be tested at the desired concentration.
-
Before injection, filter an aliquot of the sample through a 0.45 µm syringe filter.
7. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test sample.
-
Monitor the chromatogram for the retention time of this compound and the appearance of any new peaks, which may indicate degradation products.
8. Data Interpretation:
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Calculate the percentage of degradation by comparing the initial concentration with the concentration at various time points.
-
The appearance of new peaks should be investigated and, if possible, identified using techniques like mass spectrometry (MS).
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Degradation of hydroxyzine under solar and ultraviolet light in varying conditions | Poster Board #1200 - American Chemical Society [acs.digitellinc.com]
- 4. HPLC Method for Determination of Hydroxyzine in Tablets on Primesep SB Column | SIELC Technologies [sielc.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. allmpus.com [allmpus.com]
- 7. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Optimization for Hydroxyzine Hydrochloride Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical separation of Hydroxyzine Hydrochloride and its metabolites, primarily Cetirizine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Hydroxyzine and its metabolites.
| Issue | Question | Possible Causes | Suggested Solutions |
| Poor Peak Shape | Q1: Why are my Hydroxyzine peaks tailing? | Secondary Interactions: Hydroxyzine is a basic compound and can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1] Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape. Column Overload: Injecting too much sample can cause peak distortion.[2] | Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups and reduce secondary interactions.[3] Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column to minimize the number of free silanol groups.[3] Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to block the active silanol sites. Reduce Sample Concentration: Dilute the sample to avoid column overload.[2] Column Choice: Switching from a C18 to a C8 column has been shown to eliminate tailing for Cetirizine by reducing hydrophobic interactions.[4] |
| Q2: My peaks are fronting. What could be the cause? | Column Overload: Injecting a sample that is too concentrated or in a solvent much stronger than the mobile phase can lead to peak fronting. Column Degradation: A void at the column inlet or a collapsed packed bed can cause peak fronting.[3] | Sample Dilution and Solvent Matching: Dilute the sample and ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Column Maintenance: If a void is suspected, reversing and flushing the column (if permissible by the manufacturer) may help. Otherwise, the column may need to be replaced.[1] | |
| Poor Resolution | Q3: I am not getting good separation between Hydroxyzine and Cetirizine. How can I improve this? | Incorrect Mobile Phase Composition: The organic modifier percentage and buffer pH may not be optimal for resolving the two compounds. Inadequate Column Chemistry: The chosen stationary phase may not provide sufficient selectivity. | Adjust Mobile Phase: Modify the gradient or isocratic composition of the mobile phase. The amount of acetonitrile and the buffer pH are critical parameters to adjust for controlling retention and selectivity.[5] Change Column: Consider a different stationary phase. For instance, a phenyl-hexyl column might offer different selectivity compared to a standard C18. For enantiomeric separation, a chiral stationary phase is necessary.[6][7] Optimize Temperature: Adjusting the column temperature can influence selectivity. |
| Retention Time Issues | Q4: My retention times are shifting between injections. What should I do? | Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic solvent or changes in pH. Column Equilibration: The column may not be properly equilibrated between gradient runs. Pump Issues: The HPLC pump may not be delivering a consistent flow rate. | Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent bottles capped. Ensure Proper Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection. System Maintenance: Check the pump for leaks and ensure it is properly primed. |
| Sensitivity Issues | Q5: I am having trouble detecting low concentrations of Hydroxyzine and its metabolites. How can I improve sensitivity? | Suboptimal Detector Settings: The detector wavelength or other parameters may not be optimal. Sample Loss During Preparation: The extraction procedure may have low recovery. Inadequate Ionization (for LC-MS): The source conditions may not be optimal for the analytes. | Optimize Detector: For UV detection, ensure the wavelength is set to the absorbance maximum of Hydroxyzine (around 230-232 nm).[8] Improve Sample Preparation: Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method to maximize recovery. A study showed recovery rates exceeding 90% with LLE using ethyl acetate at pH 9.[9] Optimize MS Conditions: For LC-MS/MS, optimize source parameters such as nebulizing gas flow, interface temperature, and drying gas flow to enhance ionization and signal intensity.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of Hydroxyzine and why is it important to separate it?
The primary active metabolite of Hydroxyzine is Cetirizine.[9][10] Cetirizine itself is a second-generation antihistamine and is responsible for a significant portion of the therapeutic effect of Hydroxyzine.[11] However, it has a lower potential for causing drowsiness as it does not cross the blood-brain barrier as readily as Hydroxyzine.[12] Therefore, in pharmacokinetic and forensic studies, it is crucial to separate and quantify both compounds to understand the drug's metabolism and its potential effects.[9][12]
Q2: What are the typical chromatographic methods used for the separation of Hydroxyzine and its metabolites?
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.[8][9] C18 and C8 columns are frequently used stationary phases.[4][8]
Q3: How does mobile phase pH affect the retention of Hydroxyzine and Cetirizine?
Hydroxyzine is a basic compound. At a lower mobile phase pH, it will be protonated (ionized), making it more polar and resulting in earlier elution in reversed-phase chromatography. Conversely, at a higher pH, it will be less ionized and more retained. The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of basic analytes like Hydroxyzine.[5]
Q4: What are forced degradation studies and why are they important for this type of analysis?
Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to produce degradation products.[13] These studies are essential for developing a "stability-indicating" analytical method. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time.[8] It ensures that the analytical method can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[8][14]
Q5: What kind of sample preparation is required for analyzing Hydroxyzine and its metabolites in biological samples like plasma or serum?
Sample preparation is crucial to remove matrix interferences.[9] Common techniques include:
-
Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous biological matrix into an immiscible organic solvent. One study used ethyl acetate at a pH of 9 for efficient extraction.[9]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes while the matrix components are washed away.
After extraction, the sample is typically evaporated to dryness and reconstituted in a solvent compatible with the mobile phase before injection into the HPLC system.[9]
Quantitative Data Comparison
The following tables summarize quantitative data from various published methods for the separation of Hydroxyzine and its metabolites.
Table 1: HPLC and UHPLC-MS/MS Method Parameters and Performance
| Parameter | Method 1 (UHPLC-MS/MS)[9] | Method 2 (HPLC)[8] | Method 3 (LC-MS/MS)[15] |
| Column | Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm) | C18 (150 x 3.9 mm, 5 µm) | Xterra MS C18 |
| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile (Gradient) | A: 0.1% Trifluoroacetic acid in water, B: 0.05% Trifluoroacetic acid in acetonitrile (Gradient) | Not specified |
| Flow Rate | 0.5 mL/min | 0.7 mL/min | Not specified |
| Detection | Triple Quadrupole MS/MS | UV at 230 nm | Tandem Mass Spectrometry (MS/MS) |
| LOD | Hydroxyzine: 0.1150 ng/mL, Cetirizine: 0.1232 ng/mL | 0.03% | Not specified |
| LOQ | Hydroxyzine: 0.345 ng/mL, Cetirizine: 0.3696 ng/mL | 0.05% | 5 ng/mL (for Cetirizine) |
| Recovery | > 90% | 84.09%–109.74% | Not specified |
Experimental Protocols
UHPLC-MS/MS Method for Simultaneous Determination of Hydroxyzine and Cetirizine in Human Blood[9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of blood, add 20 µL of internal standard solution.
-
Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).
-
Add 2 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 2500 x g for 10 minutes at 4°C.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the dried residue in 50 µL of methanol.
-
-
Chromatographic Conditions:
-
Column: Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 µm.
-
Column Temperature: 35°C.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: 0 min: 5% B, 4.5 min: 60% B, 5 min: 95% B, 6.5 min: 95% B, followed by a 2.5 min re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: To be optimized based on the specific instrument (e.g., ESI or APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Stability-Indicating HPLC Method for Hydroxyzine and its Impurities[8]
-
Sample Preparation (for Pharmaceutical Dosage Forms):
-
Prepare a standard solution of this compound in a suitable diluent.
-
For tablets, grind a specific number of tablets to a fine powder, dissolve in diluent, sonicate, and filter.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 3.9 mm, 5 µm.
-
Column Temperature: 30°C.
-
Mobile Phase:
-
A: 0.1% trifluoroacetic acid in purified water.
-
B: 0.05% trifluoroacetic acid in acetonitrile.
-
-
Gradient Elution: A specific gradient program should be developed to separate the parent drug from its degradation products.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: To be optimized.
-
Detection: UV at 230 nm for Hydroxyzine and most impurities.
-
Visualizations
Caption: Experimental workflow for the analysis of Hydroxyzine and its metabolites.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oipub.com [oipub.com]
- 9. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Cetirizine | SIELC Technologies [sielc.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — Nuffield Department of Medicine [ndm.ox.ac.uk]
Addressing batch-to-batch variability of Hydroxyzine Hydrochloride in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of Hydroxyzine Hydrochloride in experimental settings. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their results.
Troubleshooting Guide: Inconsistent Experimental Outcomes
Unexpected variations in experimental results when using different batches of this compound can be a significant concern. The following table outlines potential causes and recommended actions to identify and mitigate these issues.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting & Solution |
| Variable Potency or Efficacy | Differences in purity, presence of impurities or related substances, degradation of the active pharmaceutical ingredient (API).[1][2] | 1. Certificate of Analysis (CoA) Review: Compare the CoAs for each batch, paying close attention to purity specifications and impurity profiles.2. Purity Re-analysis: Conduct in-house purity testing using a validated stability-indicating HPLC method.[2]3. Potency Assay: Perform a potency assay, such as a non-aqueous titrimetric method, to confirm the concentration of the active moiety.[3] |
| Altered Cellular Response or Animal Behavior | Variations in crystalline structure (polymorphism), particle size, or excipient composition if using a formulated product.[4][5] | 1. Physicochemical Characterization: Analyze particle size and morphology of the different batches.2. Excipient Analysis: If using tablets or other formulations, investigate potential interference from excipients.[3]3. In Vitro Bioassay: Develop a sensitive in vitro bioassay (e.g., receptor binding or functional assay) to compare the biological activity of different batches before in vivo use. |
| Inconsistent Solubility or Dissolution Rates | Differences in the salt form (hydrochloride vs. pamoate), particle size distribution, or the presence of hygroscopic impurities.[6][7] | 1. Solubility Testing: Measure and compare the solubility of each batch in your experimental buffer or vehicle.2. Dissolution Profiling: If applicable, perform dissolution tests to compare the rate at which the drug dissolves.3. Moisture Content Analysis: Determine the water content of each batch as it can affect stability and solubility. |
| Unexpected Side Effects or Toxicity | Presence of uncharacterized impurities or degradation products.[2] | 1. Impurity Profiling: Use a high-resolution analytical technique like LC-MS/MS to identify and quantify any unknown peaks in the chromatogram.[2][8]2. Stress Testing: Subject the batches to stress conditions (e.g., heat, light, humidity) to assess their degradation profiles.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound?
A1: Batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound can stem from several factors during the manufacturing process.[4] These include slight deviations in synthesis, purification, and crystallization processes, which can lead to differences in purity, impurity profiles, particle size, and crystal structure.[4][5] The source and quality of raw materials can also contribute to these variations.[9]
Q2: How can I proactively manage potential batch-to-batch variability in my experiments?
A2: A proactive approach is crucial for managing API variability.[10] We recommend the following:
-
Multi-batch Qualification: Whenever possible, procure a sufficient quantity of a single batch for the entire study. If multiple batches must be used, perform a bridging study to compare their performance in a key assay.
-
In-house Quality Control: Do not rely solely on the manufacturer's Certificate of Analysis. Conduct your own identity, purity, and potency tests on each new batch.
-
Standardized Operating Procedures (SOPs): Maintain rigorous SOPs for the preparation of this compound solutions to minimize handling errors.
Q3: What are the key quality control tests I should perform on a new batch of this compound?
A3: For comprehensive quality control, we recommend the following tests:
-
Appearance and Solubility: A simple visual inspection and solubility test in your experimental vehicle.
-
High-Performance Liquid Chromatography (HPLC): To confirm identity (by retention time) and determine purity (by peak area percentage). A stability-indicating method is preferred.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent compound and identify any potential impurities.[8]
-
Titrimetry: A non-aqueous potentiometric titration can be a straightforward and accurate method for determining potency.[3]
Q4: Can the salt form of Hydroxyzine (Hydrochloride vs. Pamoate) affect my experimental results?
A4: Yes, the salt form can significantly impact the physicochemical properties of the drug. This compound and Hydroxyzine Pamoate have different molecular weights, which will affect the amount of active drug in a given mass.[6] They may also exhibit differences in solubility and dissolution rates, which could influence bioavailability in vivo. Always ensure you are using the correct salt form for your experiment and make appropriate adjustments to your calculations.
Experimental Protocols
Protocol 1: Comparative Purity Analysis by HPLC
This protocol outlines a general procedure for comparing the purity of different batches of this compound.
-
Objective: To assess the purity and impurity profile of multiple this compound batches.
-
Materials:
-
Method:
-
Mobile Phase Preparation:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare stock solutions of each batch to be tested at the same concentration.
-
-
Chromatographic Conditions:
-
-
Data Analysis:
-
Compare the chromatograms of the different batches.
-
Calculate the purity of each batch as the percentage of the main peak area relative to the total peak area.
-
Note any new or significantly larger impurity peaks in any of the batches.
-
Protocol 2: Potency Determination by Non-Aqueous Titration
This protocol provides a method for determining the potency of this compound.
-
Objective: To accurately quantify the amount of this compound in a given sample.
-
Materials:
-
Method:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution.
-
Add a few drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid to a visual endpoint (color change) or a potentiometric endpoint.
-
Perform a blank determination and make any necessary corrections.
-
-
Calculation:
-
Calculate the percentage of this compound in the sample based on the volume of titrant consumed.
-
Visualizations
Signaling Pathway of Hydroxyzine
Hydroxyzine primarily acts as an inverse agonist at the Histamine H1 receptor.[6][11] It can also exhibit antagonist activity at the serotonin 5-HT2A receptor, dopamine D2 receptor, and α1-adrenergic receptor.[6][12]
Caption: Mechanism of action for Hydroxyzine.
Experimental Workflow for Batch Variability Assessment
This workflow outlines the logical steps to take when investigating batch-to-batch variability of this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. Development and validation of a method for the analysis of this compound in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. zaether.com [zaether.com]
- 11. This compound | C21H29Cl3N2O2 | CID 91513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Minimizing Off-Target Effects of Hydroxyzine Hydrochloride in Cellular Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and minimize the off-target effects of Hydroxyzine Hydrochloride in your cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound's primary on-target effect is the inverse agonism of the histamine H1 receptor, which mediates its antihistaminic properties.[1] However, it is known to interact with several other receptors and signaling pathways, leading to off-target effects. These include:
-
Muscarinic Acetylcholine Receptors (Anticholinergic effects): Hydroxyzine has a low affinity for muscarinic receptors, but at higher concentrations, it can cause anticholinergic effects.[2][3][4]
-
Serotonin 5-HT2A Receptors: It acts as an antagonist at these receptors, which may contribute to its anxiolytic effects.[5]
-
Dopamine D2 Receptors: Hydroxyzine exhibits antagonist activity at D2 receptors.[5]
-
α1-Adrenergic Receptors: It also has antagonistic effects on these receptors.
-
hERG Potassium Channels: Hydroxyzine can block hERG channels, which may lead to cardiotoxic effects in vivo.[6][7][8]
-
Jak/STAT Signaling Pathway: It has been shown to suppress the Jak/STAT signaling pathway, leading to apoptosis in certain cancer cell lines.[9][10][11]
-
Cytotoxicity: At high concentrations, hydroxyzine can induce apoptosis and reduce cell viability, particularly in cancer cells.[10][11]
Q2: I am observing unexpected levels of cell death in my experiments with Hydroxyzine. What could be the cause?
A2: Unexpected cytotoxicity can be a significant off-target effect. Here are a few potential causes:
-
High Concentration: Hydroxyzine can induce apoptosis, especially at higher concentrations.[10] You may be using a concentration that is cytotoxic to your specific cell line.
-
Off-Target Receptor Effects: Antagonism of receptors crucial for your cells' survival could be a contributing factor.
-
Activation of Apoptotic Pathways: Hydroxyzine has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and suppression of the Jak/STAT signaling pathway.[10][12]
Q3: My results with Hydroxyzine are inconsistent between experiments. What are the common sources of variability?
A3: Inconsistent results can be frustrating. Consider these potential sources of variability:
-
Compound Stability: Ensure your this compound solution is properly prepared and stored. It is soluble in water and methanol.[13][14] Prepare fresh solutions regularly and protect them from light.[15]
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to a drug.[16]
-
Experimental Technique: Inconsistent incubation times, washing steps, or reagent concentrations can introduce variability.[16]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Reduced Cell Viability
If you observe higher-than-expected cell death, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which hydroxyzine becomes cytotoxic in your specific cell model.
-
Compare IC50 to Efficacy: Compare the cytotoxic IC50 value to the concentration required for your desired on-target effect (H1 receptor antagonism). If they are close, the cytotoxicity may be an unavoidable off-target effect at the effective concentration.
-
Use Lower Concentrations: If possible, use hydroxyzine at a concentration well below its cytotoxic threshold.
-
Investigate the Mechanism: If you must work at concentrations near the cytotoxic threshold, investigate the mechanism of cell death. Assays for apoptosis (e.g., Annexin V staining, caspase-3 cleavage) can provide insight.[10]
-
Use of Inhibitors: If a specific off-target pathway is identified (e.g., ROS production), consider co-treatment with an inhibitor of that pathway to mitigate the cytotoxic effects.[12]
Guide 2: Differentiating On-Target vs. Off-Target Effects
This guide will help you determine if your observed cellular phenotype is due to H1 receptor antagonism or an off-target effect.
Caption: Workflow to differentiate on- and off-target effects.
Troubleshooting Steps:
-
Use a Different H1 Antagonist: Treat your cells with another H1 antagonist that has a different chemical structure. If the same phenotype is observed, it is more likely to be an on-target effect.
-
siRNA Knockdown: Use siRNA to specifically knock down the expression of the histamine H1 receptor. If the phenotype of H1 receptor knockdown is the same as that observed with hydroxyzine treatment, this strongly suggests an on-target effect.
-
Competitive Antagonism: If you suspect a specific off-target receptor is involved (e.g., muscarinic receptors), pre-treat the cells with a specific antagonist for that receptor before adding hydroxyzine. If the antagonist blocks the effect of hydroxyzine, it confirms the involvement of that off-target receptor.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Target | Binding Affinity (Ki) in nM | Reference(s) |
| Histamine H1 | 2 | [5] |
| Serotonin 5-HT2A | 50 | [5] |
| Dopamine D2 | 378 | [5] |
| Muscarinic (general) | 3,600 - 30,000 | [2][4] |
| Muscarinic M3 (pA2) | 4.8 | [4] |
Lower Ki values indicate higher binding affinity.
Table 2: IC50 Values of this compound in Cellular Assays
| Assay | Cell Line | IC50 | Reference(s) |
| hERG Channel Block | HEK293 | 0.16 µM | [6] |
| hERG Channel Block | CHO | 0.62 µM | [17] |
| Cytotoxicity (24h) | BT-20 (TNBC) | 79.9 µM | [10] |
| Cytotoxicity (48h) | BT-20 (TNBC) | 45.4 µM | [10] |
| Cytotoxicity (24h) | HCC-70 (TNBC) | 64.6 µM | [10] |
| Cytotoxicity (48h) | HCC-70 (TNBC) | 55.7 µM | [10] |
IC50 is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol is to determine the binding affinity of a test compound for the H1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the histamine H1 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-mepyramine), and varying concentrations of unlabeled hydroxyzine. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known H1 antagonist).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of hydroxyzine. Plot the percentage of inhibition against the log concentration of hydroxyzine to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is to assess the effect of hydroxyzine on the Jak/STAT signaling pathway.
Caption: Workflow for Western blot analysis of p-STAT3.
Methodology:
-
Cell Culture and Treatment: Plate your cells and treat them with various concentrations of hydroxyzine for the desired time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Signaling Pathway Diagram
Hydroxyzine's Effect on the Jak/STAT Pathway
Caption: Hydroxyzine inhibits the phosphorylation of JAK, leading to decreased STAT phosphorylation and downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. This compound [amp.chemicalbook.com]
- 15. This compound Injection [drugfuture.com]
- 16. study.com [study.com]
- 17. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Hydroxyzine Hydrochloride In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Hydroxyzine Hydrochloride in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on the critical role of pH in ensuring optimal drug activity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for in vitro assays involving this compound?
For optimal activity and to mimic physiological conditions, it is highly recommended to maintain a pH of 7.4 in your in vitro assays. Standard protocols for histamine H1 receptor binding and functional assays consistently use a buffer at this pH.[1][2] While this compound itself is acidic in aqueous solution (a 1.0 g in 20 mL water solution has a pH between 1.3 and 2.5), the experimental buffer should be adjusted to physiological pH for biologically relevant results.[3][4]
Q2: How does pH affect the activity of H1 receptor antagonists like Hydroxyzine?
The pH of the experimental medium can significantly influence the binding properties of histamine H1 receptor antagonists. Studies on other antihistamines have shown that changes in pH can alter their affinity for the H1 receptor. For instance, lowering the pH from 7.4 to 5.8 was found to decrease the affinity of some antagonists while increasing the affinity of others.[5] This is often due to changes in the ionization state of the drug and/or key amino acid residues in the receptor's binding pocket. While direct studies on the pH-dependent activity of Hydroxyzine are not extensively published, it is crucial to control pH to ensure consistent and reliable experimental outcomes.
Q3: What is the solubility and stability of this compound at different pH values?
This compound is very soluble in water.[3][4] However, its stability can be influenced by pH. A study on the kinetics of this compound oxidation found that the reaction is dependent on the pH of the medium.[6] While stable for short-term in vitro experiments at physiological pH, prolonged exposure to highly acidic or alkaline conditions, especially in the presence of oxidizing agents, may lead to degradation. For stock solutions, it is recommended to dissolve this compound in a suitable solvent like water or DMSO and then dilute it into your final assay buffer at pH 7.4.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or inconsistent this compound activity | Incorrect buffer pH: The pH of your assay buffer may be outside the optimal range, affecting drug-receptor binding. | 1. Verify buffer pH: Calibrate your pH meter and confirm that the final assay buffer is at pH 7.4. 2. Buffer capacity: Ensure your buffer has sufficient capacity to maintain the pH after the addition of all components, including the drug solution. |
| Precipitation of this compound in the assay medium | pH-dependent solubility changes: Although highly soluble in water, extreme pH values could potentially affect the solubility of this compound in complex biological media. | 1. Check final pH: Ensure the final pH of the assay medium after all additions is within a physiological range (e.g., 7.2-7.4). 2. Solvent concentration: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent in the assay is low (typically <0.5%) to prevent precipitation. |
| High variability between experimental replicates | pH drift during the experiment: The metabolic activity of cells can alter the pH of the culture medium over time, especially in poorly buffered systems. | 1. Use a robust buffering system: Employ a buffer like HEPES in addition to bicarbonate to maintain stable pH throughout the experiment. 2. Monitor pH: For long-term experiments, consider monitoring the pH of the medium at the beginning and end of the incubation period. |
Data Summary: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₇ClN₂O₂ · 2HCl | [7] |
| Molecular Weight | 447.83 g/mol | [7] |
| pKa | 1.96 ± 0.05; 7.40 ± 0.03 | |
| Solubility in Water | Very soluble | [3][4] |
| pH of 1% (w/v) solution in water | 1.3 - 2.5 | [3][4] |
| Storage | Store at controlled room temperature, protected from freezing and excessive temperatures. | [8] |
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is adapted from standard procedures for determining the binding affinity of a compound to the histamine H1 receptor.[1][2]
Materials:
-
Cell Membranes: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Mianserin.
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]-mepyramine (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the plate at room temperature for 1-2 hours.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Ki values for this compound.
Calcium Mobilization Functional Assay
This protocol measures the ability of this compound to antagonize histamine-induced increases in intracellular calcium.[2]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
H1 Agonist: Histamine.
-
Test Compound: this compound.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in 96-well plates and incubate overnight.
-
Load the cells with a calcium-sensitive dye for 1 hour at 37°C.
-
Wash the cells and add varying concentrations of this compound. Incubate for a predetermined time.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Inject a fixed concentration of histamine (typically the EC₈₀) into each well and record the fluorescence signal over time.
-
Quantify the reduction in the histamine-induced fluorescence signal in the presence of this compound to determine its IC₅₀ value.
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Site of Hydroxyzine Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Changes in pH differently affect the binding properties of histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C21H29Cl3N2O2 | CID 91513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. publications.ashp.org [publications.ashp.org]
Preventing degradation of Hydroxyzine Hydrochloride during sample preparation
This technical support center provides guidance on preventing the degradation of Hydroxyzine Hydrochloride during sample preparation. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and preparation of this compound samples.
| Issue | Potential Cause | Recommended Solution |
| Low analyte recovery in HPLC analysis | Degradation due to pH instability. Hydroxyzine is susceptible to both acidic and basic hydrolysis. | - Maintain the pH of the sample solution within a neutral range (pH 6-8) if possible.- If the analytical method requires acidic or basic conditions, minimize the exposure time and keep the sample cool. |
| Oxidation of the molecule. | - Degas solvents to remove dissolved oxygen.- Avoid using oxidizing agents in the sample preparation process.- Consider adding an antioxidant, but verify its compatibility with the analytical method. | |
| Photodegradation. Solutions of Hydroxyzine can be unstable to intense UV light.[1] | - Protect sample solutions from light by using amber vials or covering containers with aluminum foil.[1]- Minimize exposure to direct sunlight or strong laboratory lighting during preparation and storage. | |
| Thermal degradation. | - Prepare samples at room temperature or below.- Store samples at refrigerated temperatures (2-8 °C) for short-term storage. For long-term stability, consult specific stability studies. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | - Review the sample preparation procedure for potential stressors (pH, light, heat).- Characterize the unknown peaks using techniques like LC-MS to identify potential degradation products such as Hydroxyzine N-Oxide or O-Acetyl hydroxyzine.[2][3] |
| Inconsistent results between samples | Incomplete dissolution of the sample. | - Ensure the chosen solvent fully dissolves the this compound. Methanol and water are common solvents.[4][5]- Use sonication or vortexing to aid dissolution. |
| Adsorption to container surfaces. | - Use silanized glass vials or polypropylene containers to minimize adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is known to degrade under various stress conditions, including hydrolysis (both acidic and basic), oxidation, and photolysis. Two identified degradation products are Hydroxyzine N-Oxide, which forms under oxidative conditions, and O-Acetyl hydroxyzine, which can form under acidic hydrolysis conditions.[2][3]
Q2: What is the optimal pH range for storing this compound solutions?
A2: While specific quantitative data is limited in the provided search results, it is generally recommended to maintain a neutral pH (around 6-8) to minimize hydrolytic degradation. The pH of a 1.0 g/20 mL solution in water is between 1.3 and 2.5, indicating its acidic nature in an unbuffered aqueous solution.[5] Strong acids and bases should be avoided during sample preparation and storage.
Q3: How should I store my this compound samples to prevent degradation?
A3: To ensure stability, store samples in tightly sealed, light-resistant containers.[1][4] For short-term storage, refrigeration at 2-8°C is recommended. Some studies have shown stability in extracellular solution for at least 37 days when stored at 4-8°C.[4] Avoid freezing the oral solution.[1]
Q4: Can I expose my samples to normal laboratory light during preparation?
A4: It is best to minimize exposure to any strong light source. Hydroxyzine solutions are known to be sensitive to intense UV light.[1] Therefore, it is recommended to work in an area with subdued lighting and to use amber-colored glassware or vials to protect the samples.[1]
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is very soluble in water and freely soluble in methanol and ethanol.[5] The choice of solvent will depend on the subsequent analytical method (e.g., HPLC, UV-Vis). For HPLC, the mobile phase is often a mixture of an organic solvent like acetonitrile or methanol and a buffer.
Stability of this compound Under Stress Conditions
The following table summarizes the known stability of this compound under various forced degradation conditions.
| Stress Condition | Reagents and Conditions | Observed Degradation | Identified Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, heated at 80°C for 2 hours | Significant degradation observed. | O-Acetyl hydroxyzine[2][3] |
| Alkaline Hydrolysis | 0.1 M NaOH, heated at 80°C for 6 hours | Significant degradation observed. | Not specified in the search results. |
| Oxidative Degradation | 30% H₂O₂, heated at 80°C for 24 hours | Significant degradation observed. | Hydroxyzine N-Oxide[2][3] |
| Thermal Degradation | Dry heat at 105°C for 7 days | Degradation observed. | Not specified in the search results. |
| Photodegradation | Exposed to UV light (254 nm) for 7 days | Degradation observed. | Not specified in the search results. |
| Humidity | Exposed to 90% RH at 25°C for 7 days | Degradation observed. | Not specified in the search results. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 80°C for 6 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 24 hours.
-
After exposure, dissolve the sample in the mobile phase to obtain a concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a transparent vial) to UV light (254 nm) for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
The separation can be achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) at a suitable pH.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
Visualizations
Caption: Degradation pathway of this compound under stress.
Caption: General workflow for sample preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a method for the analysis of this compound in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hydroxyzine Hydrochloride Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of Hydroxyzine Hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound in common animal models?
A1: The oral bioavailability of this compound can vary between species. For instance, in dogs, the mean systemic availability of oral hydroxyzine has been reported to be approximately 72%.[1] It is important to establish a baseline pharmacokinetic profile in your specific animal model and formulation before attempting enhancement strategies.
Q2: What are the primary reasons for the variable or low oral bioavailability of this compound?
A2: While this compound is generally well-absorbed, factors that can contribute to incomplete or variable bioavailability include its physicochemical properties, potential for first-pass metabolism, and interactions with gastrointestinal contents. For lipophilic drugs in general, poor aqueous solubility can be a major limiting factor for oral absorption.[2][3]
Q3: What are the most common formulation strategies to enhance the oral bioavailability of a drug like this compound?
A3: Common strategies for enhancing the oral bioavailability of poorly soluble or lipophilic drugs include:
-
Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and lymphatic transport.[4][5]
-
Nanoparticle systems: Including Solid Lipid Nanoparticles (SLNs) and polymeric nanoparticles, which increase the surface area for dissolution and can modulate drug release.[6][7][8][9]
-
Particle size reduction: Techniques like micronization and nanocrystal formation can enhance the dissolution rate.
Q4: Can transdermal delivery be a viable alternative to enhance the systemic availability of this compound?
A4: Yes, transdermal delivery has been explored as an alternative to oral administration. Studies involving solid lipid nanoparticles and liposomal formulations for topical application have shown effective peripheral antihistaminic activity with minimal systemic exposure, which could be advantageous for reducing sedative side effects.[6][10]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vivo studies.
Issue 1: Low and Highly Variable Plasma Concentrations After Oral Administration
Potential Cause: Poor dissolution of the this compound formulation in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize Drug Substance:
-
Confirm the solubility of your this compound batch in simulated gastric and intestinal fluids.
-
Analyze the solid-state properties (e.g., crystallinity) of the drug, as different polymorphic forms can have varying dissolution rates.
-
-
Optimize Formulation:
-
Particle Size Reduction: If using a suspension, consider reducing the particle size through micronization or creating a nanosuspension to increase the surface area for dissolution.
-
Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS). These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water emulsions upon gentle agitation in the GI tract, enhancing solubilization and absorption.[2][4][5]
-
Solid Lipid Nanoparticles (SLNs): Formulating this compound into SLNs can improve its dissolution profile and protect it from degradation.[6][7][8][9]
-
Issue 2: Unexpectedly Low Bioavailability Despite Using an Enhanced Formulation (e.g., SEDDS)
Potential Cause: Issues with the formulation's stability, in vivo dispersion, or interaction with physiological factors.
Troubleshooting Steps:
-
In Vitro Formulation Assessment:
-
Emulsification Efficiency: For SEDDS, visually inspect the emulsion formed upon dilution in aqueous media. It should be rapid and result in a clear or slightly opalescent microemulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion. Smaller droplet sizes generally lead to better absorption.
-
In Vitro Release Studies: Perform dissolution testing in relevant media to ensure the formulation releases the drug as expected.
-
-
Re-evaluate Excipient Selection:
-
The choice of oils, surfactants, and co-surfactants is critical for the performance of lipid-based formulations.[2] Ensure the selected excipients are compatible with this compound and provide optimal solubilization.
-
-
Consider First-Pass Metabolism:
-
If the formulation appears optimal in vitro, investigate the potential for significant first-pass metabolism in the gut wall or liver, which can reduce the amount of drug reaching systemic circulation.
-
Issue 3: Difficulties with Oral Gavage Procedure in Rodents
Potential Cause: Improper technique leading to animal stress, injury, or inaccurate dosing.
Troubleshooting Steps:
-
Proper Restraint and Technique:
-
Ensure personnel are thoroughly trained in animal handling and oral gavage techniques. The head and neck should be properly immobilized to create a straight line to the esophagus.[11][12]
-
Use appropriately sized and shaped gavage needles (e.g., bulb-tipped) to minimize the risk of esophageal or stomach perforation.[12]
-
-
Accurate Dosing Volume:
-
Calculate the dosing volume based on the animal's body weight. For mice, a common maximum volume is 10 mL/kg.[12]
-
-
Minimize Animal Stress:
-
Habituating the animals to handling before the study can reduce stress.
-
Coating the gavage needle with a sweet substance may improve the ease of the procedure.[11]
-
Data Presentation
Table 1: Physicochemical and Formulation Parameters of this compound Delivery Systems
| Formulation Type | Key Components | Particle/Droplet Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Animal Model | Reference |
| Solid Lipid Nanoparticles (SLNs) | Lipid (e.g., Compritol 888 ATO), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Transcutol HP) | 111 ± 0.03 | -30 ± 2.4 | 75.2 ± 4.4 | Mice | [6] |
| Small Unilamellar Vesicles (SUVs) | L-alpha-phosphatidylcholine | Not specified | Not specified | Not specified | Rabbits | [10] |
| Multilamellar Vesicles (MLVs) | L-alpha-phosphatidylcholine | Not specified | Not specified | Not specified | Rabbits | [10] |
Table 2: Comparative Pharmacokinetic Parameters of Hydroxyzine Formulations in Animal Models
| Formulation | Animal Model | Dose | Route | AUC (ng/mL*h) | Cmax (ng/mL) | Tmax (h) | Reference |
| Hydroxyzine in Glaxal Base (GB) | Rabbits | 10 mg | Topical | 492 ± 141 | Not specified | Not specified | [10] |
| Phosphatidylcholine Small Unilamellar Vesicles (PC-SUV) | Rabbits | 10 mg | Topical | 80.1 ± 20.8 | Not specified | Not specified | [10] |
| Phosphatidylcholine Multilamellar Vesicles (PC-MLV) | Rabbits | 10 mg | Topical | 78.4 ± 33.9 | Not specified | Not specified | [10] |
| Hydroxyzine Dihydrochloride | Dogs | 2 mg/kg | Oral | Not directly reported for Hydroxyzine; AUC for metabolite Cetirizine was 10x higher | ~0.16 | Not specified | [1] |
| Hydroxyzine | Horses | 500 mg | Oral | Not specified | Not specified | Not specified (Terminal half-life: 7.41 h) | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Double Emulsification (W/O/W) Method
This protocol is adapted from a study on transdermal delivery but the principles can be applied for preparing SLNs for oral administration.[6]
-
Preparation of the Internal Aqueous Phase (w1): Dissolve this compound in a suitable aqueous buffer.
-
Preparation of the Oil Phase (o): Melt the solid lipid (e.g., Compritol 888 ATO) at a temperature approximately 5-10°C above its melting point.
-
Formation of the Primary Emulsion (w1/o): Add the internal aqueous phase to the melted lipid phase. Homogenize at high speed (e.g., 15,000 rpm) for a specified time to form a water-in-oil emulsion.
-
Preparation of the External Aqueous Phase (w2): Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol HP).
-
Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase under continuous stirring.
-
Nanoparticle Formation: Homogenize the resulting double emulsion at high speed.
-
Solidification of SLNs: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Washing and Collection: Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase. Wash the pellet with distilled water and then lyophilize for storage.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week with free access to standard chow and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with continued free access to water.
-
Dosing:
-
Divide the animals into study groups (e.g., control suspension, enhanced formulation).
-
Administer the respective this compound formulation via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound and its major metabolite, Cetirizine, in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
If an intravenous group is included, calculate the absolute oral bioavailability (F%).
-
Visualizations
Caption: Workflow for enhancing and evaluating the oral bioavailability of Hydroxyzine HCl.
Caption: Troubleshooting logic for low oral bioavailability of Hydroxyzine HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-dispersing lipid formulations for improving oral absorption of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Formulation and assessment of hydroxyzine HCL solid lipid nanoparticles by dual emulsification technique for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Hydroxyzine from topical phospholipid liposomal formulations: evaluation of peripheral antihistaminic activity and systemic absorption in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Pharmacokinetics of hydroxyzine and cetirizine following oral administration of hydroxyzine to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chromatographic Purity Analysis of Hydroxyzine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various chromatographic methods for the purity analysis of Hydroxyzine Hydrochloride, a first-generation antihistamine. The following sections detail experimental protocols, present comparative data on method performance, and offer insights into the selection of the most appropriate technique for specific analytical needs. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods are evaluated.
Comparison of Chromatographic Methods
The selection of a suitable chromatographic method for the purity analysis of this compound depends on factors such as the required sensitivity, selectivity, speed, and the nature of the impurities to be quantified. While HPLC remains a robust and widely used technique, UHPLC-MS/MS offers superior sensitivity for trace-level impurity detection, and HPTLC provides a cost-effective and high-throughput screening alternative.
| Parameter | HPLC Method 1[1][2][3] | HPLC Method 2[4] | UHPLC-MS/MS Method[5] | HPTLC-Densitometric Method[6] |
| Stationary Phase | C18 column (150 x 3.9 mm, 5 µm) | Hibar µBondapak C18 column | Acqutity UPLC® BEH C18 column (2.1 x 50 mm; 1.7 µm) | Silica gel 60F254 |
| Mobile Phase | A: 0.1% TFA in water; B: 0.05% TFA in acetonitrile (Gradient) | Acetonitrile:Methanol:Buffer (500:200:300) | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (Gradient) | Chloroform:Ammonium acetate buffer (pH 6.5) (9.5:0.5, v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 0.5 mL/min | N/A |
| Detection | UV at 230 nm and 254 nm | UV at 235 nm | Tandem Mass Spectrometry (MRM mode) | Densitometry at 220 nm |
| Linearity Range | 0.1132–2.9920 µg/mL | 10–10000 ng/mL | N/A | 0.4–1.8 µ g/band |
| LOD | 0.03% | N/A | 0.1150 ng/mL | 0.09 µ g/band |
| LOQ | 0.05% | N/A | 0.345 ng/mL | 0.27 µ g/band |
| Accuracy (Recovery) | 84.09%–109.74% | 97% to 102% | >90% | N/A |
| Precision (%RSD) | N/A | < 2.5% | N/A | 1.1% (Repeatability) |
Experimental Protocols
Detailed methodologies for the key chromatographic techniques are provided below to enable replication and adaptation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound and its impurities in pharmaceutical formulations.[1][2][3]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in purified water.[1][2][3]
-
Mobile Phase B: 0.05% Trifluoroacetic acid in acetonitrile.[1][2][3]
-
Gradient Program: A binary gradient is typically employed to ensure the separation of all related substances.
-
Detection: UV detection at 230 nm is used for most impurities, while 254 nm can be used for specific impurities like impurity-C.[2]
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to obtain a known concentration.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and selective method is ideal for the determination of Hydroxyzine and its active metabolite, Cetirizine, at very low concentrations, particularly in biological matrices.[5]
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acqutity UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient Program: 0 min: 5% B, 4.5 min: 60% B, 5 min: 95% B, 6.5 min: 95% B, followed by re-equilibration.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 1 µL.[5]
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: For biological samples, a liquid-liquid extraction with ethyl acetate at pH 9 is performed.[5] The organic layer is evaporated and the residue is reconstituted in methanol.[5]
High-Performance Thin-Layer Chromatography (HPTLC)
This method offers a cost-effective and high-throughput approach for the simultaneous determination of this compound in combination with other drugs.[6]
-
Stationary Phase: Silica gel 60F254 HPTLC plates.[6]
-
Mobile Phase: A mixture of chloroform and ammonium acetate buffer (pH 6.5) in a ratio of 9.5:0.5 (v/v).[6]
-
Sample Application: Apply the sample and standard solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber to a distance of about 10 cm.
-
Detection: After drying, scan the plates in a densitometer at a wavelength of 220 nm.[6]
Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for chromatographic purity analysis and the logical relationship between different analytical techniques.
Caption: Experimental workflow for chromatographic purity analysis of this compound.
Caption: Logical relationship between chromatographic techniques and their primary applications.
References
- 1. researchgate.net [researchgate.net]
- 2. oipub.com [oipub.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Performance Thin Layer Chromatography (HPTLC) Analysis of Anti-Asthmatic Combination Therapy in Pharmaceutical Formulation: Assessment of the Method’s Greenness and Blueness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Hydroxyzine Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Hydroxyzine Hydrochloride, with a focus on method validation as per the International Council for Harmonisation (ICH) guidelines. The performance of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetric methods are objectively compared, supported by experimental data from published studies.
Comparison of Analytical Method Performance
The following tables summarize the validation parameters for different analytical methods used for the quantification of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Data
| Validation Parameter | Result | Acceptance Criteria (Typical) |
| Linearity | ||
| Concentration Range | 10 - 10000 ng/mL[1] | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9993[1] | |
| Accuracy (% Recovery) | 97% to 102%[1] | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | < 2.5%[1] | ≤ 2% |
| Intermediate Precision (Inter-day) | Not explicitly stated, but overall reproducibility is high[1] | ≤ 2% |
| Limit of Detection (LOD) | Not explicitly stated | Reportable |
| Limit of Quantitation (LOQ) | Not explicitly stated | Reportable |
| Specificity | The method is stability-indicating, proven by forced degradation studies.[1] | No interference from placebo, impurities, or degradation products. |
Table 2: UV-Vis Spectrophotometric Method Validation Data
| Validation Parameter | Method A (Iodine) | Method B (Picric Acid) | Acceptance Criteria (Typical) |
| Linearity | |||
| Concentration Range | 1.25 - 15 µg/mL[2] | 3.75 - 45 µg/mL[2] | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9993[2] | 0.9995[2] | |
| Accuracy (% Recovery) | 98.40% to 105%[2] | 98.40% to 105%[2] | 98.0% - 102.0% |
| Precision (% RSD) | |||
| Repeatability (Intra-day) | ≤ 2.29%[2] | ≤ 2.29%[2] | ≤ 2% |
| Intermediate Precision (Inter-day) | ≤ 2.98%[2] | ≤ 2.98%[2] | ≤ 2% |
| Limit of Detection (LOD) | 0.13 µg/mL[2] | 0.62 µg/mL[2] | Reportable |
| Limit of Quantitation (LOQ) | 0.39 µg/mL[2] | 1.88 µg/mL[2] | Reportable |
| Specificity | Based on the formation of a colored complex with the specific reagent. | Based on the formation of a colored complex with the specific reagent. | No interference from excipients. |
Table 3: Titrimetric Method Validation Data
| Validation Parameter | Result | Acceptance Criteria (Typical) |
| Linearity | ||
| Range | 1 - 9 mg[3] | R² ≥ 0.998 |
| Correlation Coefficient (R²) | 0.9986[3] | |
| Accuracy (% Recovery) | 99.5% to 103.6%[3] | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | ≤ 2.0%[3] | ≤ 2% |
| Intermediate Precision (Inter-day) | ≤ 2.0%[3] | ≤ 2% |
| Specificity | The method is based on a stoichiometric reaction with the titrant. A synthetic mixture study showed no interference from inactive ingredients.[3] | No interference from excipients. |
Table 4: UPLC-MS/MS Method Validation Data
| Validation Parameter | Result | Acceptance Criteria (Typical) |
| Linearity | ||
| Concentration Range | 0.06 - 1.7 ng/mL[4] | r > 0.99[4] |
| Correlation Coefficient (r) | > 0.99[4] | |
| Accuracy (% Recovery) | 80% - 120%[4] | 80% - 120% (for bioanalytical methods) |
| Precision (% RSD) | ||
| Intra-run | ≤ 10.0%[4] | ≤ 15% (for bioanalytical methods) |
| Inter-run | ≤ 10.0%[4] | ≤ 15% (for bioanalytical methods) |
| Limit of Quantitation (LOQ) | 0.09 ng/mL[4] | Reportable |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating RP-HPLC method has been developed for the quantitative analysis of this compound.[1]
-
Specificity: To demonstrate specificity, forced degradation studies were conducted under various stress conditions, including acid, base, oxidation, photo, and thermal stress. The method was able to separate the Hydroxyzine peak from all degradation product peaks, proving its stability-indicating nature.[1]
-
Linearity: Linearity was assessed by preparing a series of solutions of this compound in the concentration range of 10 to 10000 ng/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.[1]
-
Accuracy: The accuracy of the method was determined by the recovery of known amounts of this compound added to a placebo mixture. The recovery was calculated at three different concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): The intra-day precision was evaluated by analyzing six replicate injections of the standard solution at the same concentration on the same day. The relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The inter-day precision was determined by analyzing the same standard solution on three different days. The RSD of the peak areas was calculated.
-
-
Robustness: The robustness of the method was evaluated by intentionally varying chromatographic conditions such as the flow rate, column temperature, and mobile phase composition. The effect of these variations on the system suitability parameters was observed.
UV-Vis Spectrophotometry
Two spectrophotometric methods have been developed based on the charge-transfer complexation reaction of this compound with iodine (Method A) and picric acid (Method B).[2]
-
Specificity: The specificity of the methods is based on the formation of a colored complex between this compound and the respective reagent (iodine or picric acid) in a specific solvent, which is then measured at a specific wavelength. The potential for interference from common pharmaceutical excipients was evaluated and found to be negligible.
-
Linearity: Linearity was established by preparing a series of solutions of this compound within the concentration ranges of 1.25-15 µg/mL for Method A and 3.75-45 µg/mL for Method B. The absorbance of these solutions was measured, and calibration curves were constructed by plotting absorbance versus concentration.[2]
-
Accuracy: Accuracy was determined by applying the standard addition method. Known amounts of pure this compound were added to a pre-analyzed sample solution, and the total concentration was determined. The percentage recovery was then calculated.
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness was evaluated by making small, deliberate changes in the experimental parameters, such as the volume of the reagent and the reaction time, and observing the effect on the absorbance.[2]
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
Caption: Logical Relationship for Selecting an Analytical Method.
References
A Comparative In Vitro Efficacy Analysis: Hydroxyzine Hydrochloride vs. Cetirizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the first-generation antihistamine, Hydroxyzine Hydrochloride, and its active metabolite, the second-generation antihistamine, Cetirizine. The focus is on their efficacy in histamine H1 receptor antagonism and their anti-inflammatory properties, supported by available experimental data.
Executive Summary
Hydroxyzine is a first-generation H1 antagonist that is metabolized in the body to Cetirizine, a potent and selective second-generation H1 antagonist.[[“]] In vitro studies demonstrate that Cetirizine is responsible for the majority of Hydroxyzine's antihistaminic activity.[[“]] Both compounds exhibit high affinity for the histamine H1 receptor. However, Cetirizine is characterized by its high selectivity for the H1 receptor, with minimal affinity for other receptors, which contributes to its improved side effect profile.[2][3] Furthermore, Cetirizine has been shown to possess distinct anti-inflammatory properties, including the inhibition of eosinophil migration and mast cell stabilization, which are not as extensively documented for Hydroxyzine in a comparative in vitro setting.[2]
Data Presentation
The following tables summarize the available quantitative data for the in vitro efficacy of this compound and Cetirizine. It is important to note that direct head-to-head comparative studies providing these values under identical experimental conditions are limited in the publicly available literature.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Ligand | Cell Line | Kᵢ (nM) | Reference |
| Hydroxyzine | Histamine H1 | [³H]mepyramine | Not Specified | 2.1 ± 0.4 | [4] |
| Cetirizine | Histamine H1 | [³H]mepyramine | Not Specified | ~6 | [5] |
| Levocetirizine (active enantiomer of Cetirizine) | Histamine H1 | [³H]mepyramine | Not Specified | ~3 | [5] |
Table 2: In Vitro Anti-Inflammatory Effects
| Assay | Cell Type | Stimulant | Compound | Concentration | Effect | Reference |
| Eosinophil Chemotaxis | Human Eosinophils | PAF | Cetirizine | 100 µM | Significant inhibition | [6] |
| Eosinophil Survival | Human Eosinophils | IL-5 | Cetirizine | 100 µM | Significant inhibition | [6] |
| Mast Cell Degranulation | Rat Peritoneal Mast Cells | Compound 48/80 | Cetirizine | 1 mM | Almost complete suppression | [7] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of Hydroxyzine and Cetirizine for the histamine H1 receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-mepyramine.
-
Test Compounds: this compound, Cetirizine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound (Hydroxyzine or Cetirizine).
-
Equilibrium: Allow the binding to reach equilibrium at a specified temperature (e.g., 25°C) for a defined period.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vitro Eosinophil Chemotaxis Assay
Objective: To evaluate the effect of Hydroxyzine and Cetirizine on the migration of eosinophils towards a chemoattractant.
Materials:
-
Eosinophils: Isolated from the peripheral blood of allergic donors.
-
Chemoattractant: Platelet-activating factor (PAF) or other relevant chemoattractants.
-
Test Compounds: this compound, Cetirizine.
-
Assay Medium: RPMI-1640 with 0.5% BSA.
-
Boyden Chamber or Transwell Assay System: With a microporous membrane (e.g., 5 µm pore size).
Procedure:
-
Pre-incubation: Incubate the isolated eosinophils with various concentrations of the test compound or vehicle control.
-
Assay Setup: Place the chemoattractant in the lower chamber of the assay system.
-
Cell Addition: Add the pre-incubated eosinophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 1-2 hours).
-
Quantification: Count the number of eosinophils that have migrated to the lower chamber using a microscope or an automated cell counter.
-
Data Analysis: Calculate the percentage inhibition of migration at each concentration of the test compound compared to the vehicle control.
Mandatory Visualization
References
- 1. consensus.app [consensus.app]
- 2. Cetirizine: more than an antihistamine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor effects of cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of Hydroxyzine Hydrochloride and Loratadine in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the first-generation antihistamine, Hydroxyzine Hydrochloride, and the second-generation antihistamine, Loratadine, in preclinical models. The following sections detail their respective mechanisms of action, efficacy in allergy and inflammation models, sedative effects, and pharmacokinetic profiles, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Generations
Both Hydroxyzine and Loratadine exert their primary effect by acting as inverse agonists at the histamine H1 receptor, competitively blocking the action of histamine, a key mediator of allergic responses.[1] However, their molecular interactions and downstream effects exhibit notable differences.
This compound , as a first-generation antihistamine, readily crosses the blood-brain barrier, leading to its characteristic sedative effects.[2] Beyond its potent H1 receptor antagonism, it also demonstrates activity at other receptors, including serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors, which may contribute to its anxiolytic properties.[2] Preclinical studies suggest that Hydroxyzine's anti-inflammatory effects may be mediated through the p38 MAPK and PI3K pathways in macrophages.[3][4]
Loratadine , a second-generation antihistamine, is designed to be peripherally selective with limited penetration of the central nervous system, thereby minimizing sedation.[5] Its anti-inflammatory properties have been attributed to the suppression of the NF-κB and AP-1 signaling pathways.[6][7][8] Specifically, Loratadine has been shown to target Syk and Src kinases in the NF-κB pathway and TAK1 in the AP-1 pathway.[6][7][8]
Signaling Pathway Diagrams
Pharmacological Profile: A Comparative Overview
The following table summarizes key pharmacological parameters for this compound and Loratadine based on available preclinical and clinical data.
| Parameter | This compound | Loratadine | Reference |
| Drug Class | First-generation antihistamine, piperazine derivative | Second-generation antihistamine, tricyclic | [1][2] |
| Histamine H1 Receptor Binding Affinity (Ki) | ~2 nM - 10 nM | ~16 nM - 138 nM | [9][10] |
| Primary Mechanism | H1 receptor inverse agonist | H1 receptor inverse agonist | [1][2] |
| Blood-Brain Barrier Penetration | High | Low | [2][5] |
| Sedative Effects | High | Low | [2][5] |
| Anti-inflammatory Pathways | p38 MAPK, PI3K | NF-κB, AP-1 | [3][4][6][7][8] |
Preclinical Efficacy in Allergy Models
While direct head-to-head preclinical studies are limited, individual studies provide insights into the efficacy of both compounds in various allergy models.
Loratadine has demonstrated efficacy in several preclinical models of allergic inflammation. In a guinea pig model of histamine-induced bronchospasm, loratadine was found to be less potent than ebastine and cetirizine.[11] However, in a mouse model of atopic dermatitis, oral administration of loratadine (10 mg/kg) for 6-7 days significantly inhibited facial scratching behavior induced by a low magnesium diet and histamine.[12]
Hydroxyzine has a long history of use and demonstrated efficacy in preclinical models of pruritus.[13] For instance, it has been shown to be effective in a mouse model of experimental allergic encephalomyelitis (EAE), where it inhibited the progression and severity of the disease and reduced mast cell degranulation.[14]
Experimental Workflow: Atopic Dermatitis Model (Loratadine)
Comparative Anti-inflammatory Effects
Both antihistamines exhibit anti-inflammatory properties beyond their H1 receptor blockade.
Loratadine has been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2 in lipopolysaccharide-stimulated macrophage cells.[6] In vivo, it demonstrated protective effects in mouse models of gastritis, hepatitis, colitis, and peritonitis.[6] Furthermore, it was found to reduce the expression of pro-inflammatory genes like MMP1, MMP3, and MMP9.[7][8]
Hydroxyzine has also been reported to possess anti-inflammatory activity. In activated macrophage cells, it significantly decreased the levels of p38 MAPK and PI3K proteins.[3][4] In a rat model of EAE, hydroxyzine treatment inhibited disease progression and mast cell degranulation by 70%.[14]
| In Vivo Model | This compound | Loratadine | Reference |
| Gastritis (mouse) | Not reported | Protective effect | [6] |
| Hepatitis (mouse) | Not reported | Protective effect | [6] |
| Colitis (mouse) | Not reported | Protective effect | [6] |
| Peritonitis (mouse) | Not reported | Protective effect | [6] |
| Atopic Dermatitis (mouse) | Not reported | Inhibition of scratching | [12] |
| Experimental Allergic Encephalomyelitis (rat) | Inhibition of disease progression | Not reported | [14] |
Sedative Effects: A Key Differentiator
The sedative properties of these two drugs represent a primary point of divergence.
This compound , being a first-generation antihistamine, readily crosses the blood-brain barrier and exhibits significant sedative effects.[2] This is supported by studies showing high brain histamine H1 receptor occupancy (H1RO). For instance, a 25 mg dose of hydroxyzine resulted in a mean total H1RO of 53.95%.[15] In a mouse study, hydroxyzine (5 mg/kg, IV) potentiated the hypnotic activity of propofol.[16]
Loratadine , as a second-generation antihistamine, has a much lower propensity to cause sedation due to its limited ability to cross the blood-brain barrier.[5] A PET study in humans showed that a 10 mg dose of loratadine occupied only 11.7% of histamine H1 receptors in the cortex, significantly less than the first-generation antihistamine d-chlorpheniramine.[5]
Experimental Protocol: Assessment of Sedation (Loss of Righting Reflex)
Objective: To evaluate the hypnotic/sedative effect of a test compound.
Animal Model: Male adult ddY mice.
Procedure:
-
Administer the test compound (e.g., Hydroxyzine 5 mg/kg) intravenously (IV) with or without a hypnotic agent like propofol.
-
Observe the mouse for the loss of the righting reflex (LRR), defined as the inability of the mouse to right itself within 30 seconds when placed on its back.
-
Record the 50% effective dose (ED50) for LRR and the duration of LRR.
Rationale: A potentiation of a hypnotic agent's effect or the induction of LRR by the test compound alone indicates sedative properties.
Pharmacokinetic Profiles
The pharmacokinetic properties of Hydroxyzine and Loratadine also differ significantly, impacting their dosing and duration of action.
| Parameter | This compound (in mice) | Loratadine (in mice) | Reference |
| Route of Administration | Oral / Intraperitoneal | Oral / Intraperitoneal | [17][18] |
| Onset of Action | 15-60 minutes (in humans) | - | [19] |
| Time to Maximum Concentration (Tmax) | - | 0.5 hours (oral, 20 mg/kg) | [17] |
| Maximum Concentration (Cmax) | - | 94.3 - 133.1 ng/mL (oral, 20 mg/kg) | [17] |
| Elimination Half-life (t½) | 7.1 hours (in children), 20 hours (in adults) | 3.26 - 5.62 hours (oral, 20 mg/kg) | [17][19] |
| Metabolism | Metabolized to the active metabolite cetirizine by CYP3A4 and CYP3A5 | Extensively metabolized, primarily by CYP3A4 and CYP2D6, to the active metabolite descarboethoxyloratadine | [19][20] |
| Toxicity (LD50) | - | >5000 mg/kg (oral), 1601 mg/kg (IP, male), 1458 mg/kg (IP, female) | [17] |
Conclusion
This head-to-head comparison of this compound and Loratadine in preclinical models highlights their distinct pharmacological profiles. Hydroxyzine is a potent first-generation antihistamine with significant central nervous system effects, making it effective for conditions requiring sedation and anxiolysis alongside its anti-allergic and anti-inflammatory actions. Its anti-inflammatory mechanism appears to involve the p38 MAPK and PI3K pathways.
In contrast, Loratadine is a second-generation antihistamine with a favorable safety profile due to its limited CNS penetration and minimal sedative effects. Its anti-inflammatory properties are well-documented and are mediated through the inhibition of the NF-κB and AP-1 signaling pathways.
The choice between these two agents in a drug development context will depend on the desired therapeutic outcome. For indications where sedation is acceptable or even beneficial, Hydroxyzine may be a suitable candidate. For the treatment of allergic conditions where maintaining alertness is crucial, Loratadine's peripherally selective action and well-characterized anti-inflammatory effects make it a compelling option. Further direct comparative preclinical studies are warranted to provide a more definitive assessment of their relative potencies and efficacies in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. psychdb.com [psychdb.com]
- 3. TRDizin [search.trdizin.gov.tr]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway [ouci.dntb.gov.ua]
- 8. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Comparative antiallergic effects of second-generation H1-antihistamines ebastine, cetirizine and loratadine in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of loratadine on mouse models of atopic dermatitis associated pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-World, Non-Interventional, Observational Study of this compound in Chronic Pruritus: a Prospective, Non-Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bilastine vs. hydroxyzine: occupation of brain histamine H1-receptors evaluated by positron emission tomography in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dexmedetomidine and hydroxyzine synergistically potentiate the hypnotic activity of propofol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Absence of amnesia induction in mice with hydroxyzine in comparison with three other minor tranquillizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reallifepharmacology.com [reallifepharmacology.com]
- 20. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-reactivity studies of Hydroxyzine Hydrochloride in different receptor binding assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydroxyzine Hydrochloride's binding affinity across various physiologically significant receptors. The data presented is intended to offer researchers a comprehensive understanding of its cross-reactivity profile, supported by detailed experimental methodologies and visual representations of relevant biological pathways.
Introduction to this compound
Hydroxyzine is a first-generation antihistamine that is widely used for its anti-pruritic and anxiolytic properties.[1][2][3] Its therapeutic effects are primarily attributed to its potent inverse agonism at the histamine H1 receptor.[1] However, like many first-generation antihistamines, hydroxyzine exhibits a broader pharmacological profile by interacting with other receptor systems, which contributes to both its therapeutic versatility and its potential side effects. This guide focuses on the cross-reactivity of this compound in various receptor binding assays, with a particular emphasis on its interactions with histaminergic, serotonergic, dopaminergic, and adrenergic receptors.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values) of this compound and other first-generation antihistamines for several key receptors. A lower Ki value indicates a higher binding affinity.
| Compound | H1 (nM) | 5-HT2A (nM) | D2 (nM) | α1-Adrenergic (nM) | Muscarinic (nM) |
| Hydroxyzine | 2 | 50 | 378 | Weak Antagonist | >10,000 |
| Diphenhydramine | 3.1 | 370 | - | - | 100 |
| Chlorpheniramine | 1.7 | - | - | - | 208 |
Data compiled from multiple sources. The specific Ki values may vary between studies depending on the experimental conditions.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays. Below is a detailed methodology for a standard in vitro competitive receptor binding assay.
Objective
To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials
-
Receptor Source: Cell membranes expressing the target receptor (e.g., recombinant cell lines or tissue homogenates).
-
Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]pyrilamine for H1 receptors).
-
Test Compound: Unlabeled drug of interest (e.g., this compound).
-
Assay Buffer: Physiologically buffered solution (e.g., Tris-HCl, HEPES) at a specific pH, containing appropriate ions.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: An instrument to measure radioactivity.
-
Non-specific Binding Determinand: A high concentration of an unlabeled ligand known to saturate the receptor.
Procedure
-
Membrane Preparation: The receptor-containing membranes are thawed and resuspended in a chilled assay buffer. The protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains a final volume of assay buffer with the following components:
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound.
-
A fixed amount of the membrane preparation.
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled ligand).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizing Biological Pathways and Workflows
To better understand the context of these receptor binding studies, the following diagrams illustrate a typical experimental workflow and the signaling pathways of the receptors discussed.
Discussion
The data clearly indicates that Hydroxyzine is a potent histamine H1 receptor antagonist, with a Ki value in the low nanomolar range. Its affinity for the serotonin 5-HT2A receptor is significantly lower, and its affinity for the dopamine D2 receptor is weaker still.[] This profile explains its primary antihistaminic effects and its adjunctive anxiolytic properties, which are thought to be mediated in part by its serotonergic activity.[1]
Notably, Hydroxyzine demonstrates a very low affinity for muscarinic acetylcholine receptors, distinguishing it from some other first-generation antihistamines like diphenhydramine, which has a higher affinity for these receptors and is associated with more pronounced anticholinergic side effects.[1] While Hydroxyzine is known to be a weak antagonist at alpha-1 adrenergic receptors, specific Ki values are not consistently reported in the literature, suggesting a lower affinity compared to its primary targets.[]
In comparison, other first-generation antihistamines also exhibit cross-reactivity. Diphenhydramine, for instance, has a notable affinity for muscarinic receptors and also interacts with the serotonin 5-HT2A receptor. Chlorpheniramine is highly potent at the H1 receptor and has a moderate affinity for muscarinic receptors.
Conclusion
This compound's receptor binding profile is characterized by high-affinity antagonism at the histamine H1 receptor, with progressively weaker interactions at the serotonin 5-HT2A and dopamine D2 receptors. Its low affinity for muscarinic receptors suggests a more favorable side effect profile concerning anticholinergic effects compared to some other first-generation antihistamines. This detailed understanding of its cross-reactivity is crucial for researchers in the fields of pharmacology and drug development for interpreting experimental results and for the rational design of new therapeutic agents.
References
Benchmarking Hydroxyzine Hydrochloride Against Novel Anxiolytic Compounds: A Comparative Guide for Researchers
A comprehensive analysis of the established anxiolytic Hydroxyzine Hydrochloride in comparison to emerging novel compounds Fasedienol (PH94B), BNC210, and Ulotaront (SEP-363856), offering insights into their mechanisms of action, preclinical efficacy, and clinical trial outcomes. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, a first-generation histamine H1 receptor antagonist with additional activity at serotonin and dopamine receptors, has been a long-standing option for the management of anxiety.[1] However, the quest for anxiolytics with improved efficacy, faster onset of action, and more favorable side-effect profiles has led to the development of a new generation of compounds with novel mechanisms of action. This guide provides a detailed comparison of this compound against three such promising investigational anxiolytics: Fasedienol, BNC210, and Ulotaront.
Mechanism of Action
The anxiolytic effects of these compounds are mediated through distinct signaling pathways, representing a shift from the broad receptor activity of older drugs to more targeted approaches.
This compound: This compound exerts its anxiolytic effects through a multi-faceted mechanism. It is a potent inverse agonist at the histamine H1 receptor, which contributes to its sedative properties.[2] Additionally, it acts as an antagonist at the serotonin 5-HT2A receptor, a property believed to be crucial for its anxiolytic activity.[2] It also exhibits weak antagonism at dopamine D2 receptors.[3]
Fasedienol (PH94B): This investigational pherine nasal spray has a novel proposed mechanism of action that does not rely on systemic absorption to achieve its anxiolytic effects.[4][5] When administered intranasally, Fasedienol is thought to activate chemosensory neurons in the nasal passages.[6] This activation is believed to modulate the olfactory-amygdala neural circuits associated with fear and anxiety, leading to a rapid reduction in anxiety symptoms.[7][8]
BNC210: This compound is a selective negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[9][10] By modulating the activity of this receptor, BNC210 is designed to reduce anxiety without causing the sedative side effects commonly associated with benzodiazepines.[11][12]
Ulotaront (SEP-363856): Ulotaront is an agonist at both the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[13][14] Its unique mechanism, which does not primarily involve dopamine D2 receptor antagonism, is a novel approach to treating anxiety and other neuropsychiatric disorders.[1]
Signaling Pathway Diagrams
Figure 1: this compound Mechanism of Action.
Figure 2: Fasedienol (PH94B) Proposed Mechanism of Action.
Figure 3: BNC210 Mechanism of Action.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Bionomics Reports Promising Full Results Analysis from PREVAIL Phase 2 Study of BNC210 Social Anxiety Disorder (SAD) - BioSpace [biospace.com]
- 3. Bionomics Reports Topline Results in PREVAIL Phase 2 Study of BNC210 in Social Anxiety Disorder - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Population pharmacokinetic analysis of ulotaront in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. medtechalert.com [medtechalert.com]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. Bionomics' BNC210 Phase 2 Study In Social Anxiety Disorder Fails To Meet Primary Goal | Nasdaq [nasdaq.com]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Hydroxyzine Hydrochloride and Other First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Hydroxyzine Hydrochloride with other prominent first-generation antihistamines, focusing on efficacy, sedative effects, and overall performance. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.
Executive Summary
First-generation H1 antihistamines have been a cornerstone in the treatment of allergic conditions for decades.[1] These compounds effectively block the action of histamine at H1 receptors, alleviating symptoms such as pruritus, sneezing, and rhinorrhea.[2] However, their clinical utility is often tempered by their sedative side effects, a consequence of their ability to cross the blood-brain barrier.[1] This guide focuses on this compound and provides a comparative analysis with other first-generation antihistamines, namely Diphenhydramine and Chlorpheniramine, based on available in vivo data.
Comparative Efficacy: Inhibition of Histamine-Induced Responses
The primary measure of an antihistamine's efficacy in vivo is its ability to suppress histamine-induced cutaneous responses, specifically the wheal and flare reaction.
A study comparing various H1 antihistamines demonstrated that hydroxyzine is among the most potent in suppressing both wheal and flare reactions.[3] In a head-to-head comparison, hydroxyzine showed a more pronounced inhibitory effect on the cutaneous response compared to other first-generation antihistamines like clemastine and azatadine.[4]
| Antihistamine | Relative Potency in Wheal Suppression | Relative Potency in Flare Suppression | Onset of Action | Duration of Action |
| This compound | High[3] | High[3] | 15-30 minutes[5] | 4-6 hours[5] |
| Diphenhydramine | Moderate | Moderate | 15-30 minutes[5] | 4-6 hours[5] |
| Chlorpheniramine | Moderate[3] | Moderate | - | - |
| Dexchlorpheniramine | High[3] | Moderate | - | - |
Note: Direct comparative potency can vary based on the specific study design and dosage.
Comparative Sedative and Psychomotor Effects
A significant differentiator among first-generation antihistamines is the extent of their sedative and psychomotor impairing effects. These central nervous system (CNS) effects are a direct result of their ability to antagonize H1 receptors in the brain.[1]
Hydroxyzine is well-documented to cause significant sedation.[6] Studies utilizing objective measures such as critical flicker fusion and tracking tests have confirmed its impact on psychomotor performance.[7] When compared to other first-generation antihistamines, the degree of sedation can vary.
A retrospective analysis of single-substance ingestions reported to the Toxicology Investigators Consortium (ToxIC) found that while CNS depression was more common with hydroxyzine, an anticholinergic toxidrome, including agitation and delirium, was less frequently reported compared to diphenhydramine.[8]
User-reported data also provides insights into the sedative profiles. On Drugs.com, drowsiness is a commonly reported side effect for both hydroxyzine and chlorpheniramine.[9]
| Antihistamine | Proportional Impairment Ratio (PIR)* | User-Reported Drowsiness (% of reviewers) | Key CNS Side Effects |
| This compound | 2.43[10] | 21.7%[9] | Drowsiness, tiredness, sleepiness[9] |
| Diphenhydramine | High[10] | - | Drowsiness, dizziness, impaired coordination[1] |
| Chlorpheniramine | High[10] | 20.4%[9] | Drowsiness, sleepiness[9] |
*The Proportional Impairment Ratio (PIR) is an index of sedation, with higher values indicating greater impairment.[10]
Signaling Pathway and Experimental Workflow
Histamine H1 Receptor Antagonism
First-generation antihistamines, including hydroxyzine, act as inverse agonists at the H1 receptor. This means they bind to the inactive state of the receptor, shifting the equilibrium towards the inactive conformation and thus reducing its constitutive activity. This action blocks the downstream signaling cascade typically initiated by histamine binding.
In Vivo Experimental Workflow for Antihistamine Efficacy
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of antihistamines in an animal model of histamine-induced cutaneous reaction.
Detailed Experimental Protocols
Histamine-Induced Cutaneous Wheal and Flare Suppression
This protocol is a standard method for evaluating the in vivo efficacy of H1 antihistamines.
-
Animal Model: Hartley guinea pigs or specific strains of mice are commonly used.[11]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week before the experiment.
-
Grouping and Dosing: Animals are randomly assigned to control (vehicle) and treatment groups. The test compounds (e.g., Hydroxyzine HCl, Diphenhydramine, Chlorpheniramine) are typically administered orally or intraperitoneally at various doses.
-
Histamine Challenge: At a predetermined time after drug administration (e.g., 60 minutes), a fixed concentration of histamine solution is injected intradermally into the shaved dorsal skin of the animals.
-
Measurement: The diameters of the resulting wheal and flare are measured at specific time points after the histamine challenge (e.g., 15, 30, and 60 minutes).
-
Data Analysis: The areas of the wheal and flare are calculated, and the percentage inhibition by the drug treatment compared to the vehicle control is determined.
Assessment of Sedative Effects (Psychomotor Performance)
Various behavioral tests in animal models can be used to assess the sedative properties of antihistamines.
-
Open Field Test:
-
Procedure: Rodents are placed in an open, enclosed arena, and their exploratory behavior is monitored.
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery, and rearing frequency. A decrease in these parameters is indicative of sedation.
-
-
Rotarod Test:
-
Procedure: Animals are placed on a rotating rod, and the latency to fall is recorded.
-
Parameters Measured: A shorter latency to fall suggests impaired motor coordination and sedation.
-
-
Spontaneous Motor Activity:
-
Procedure: Animals are placed in cages equipped with infrared beams to monitor their movement over a set period.
-
Parameters Measured: A reduction in the number of beam breaks indicates decreased motor activity and sedation.
-
Conclusion
This compound is a potent first-generation antihistamine with significant efficacy in suppressing histamine-mediated allergic responses in vivo.[3] Its primary drawback, shared with other first-generation agents, is its sedative effect.[6] Comparative data suggests that while hydroxyzine is highly effective at the periphery, it also induces considerable CNS depression.[4][8] The choice between hydroxyzine and other first-generation antihistamines for preclinical or clinical research should be guided by the specific requirements of the study, with careful consideration of the balance between desired antihistaminic activity and the potential for sedative side effects.
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral antihistamine and central sedative effects of three H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benadryl vs. Hydroxyzine: How Do They Compare for Allergy Relief? [verywellhealth.com]
- 6. The relative antihistaminic and psychomotor effects of hydroxyzine and cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. acmt.net [acmt.net]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of histamine and allergen skin wheal by cetirizine in four animal species. | Semantic Scholar [semanticscholar.org]
Navigating the Therapeutic Range of Hydroxyzine Hydrochloride in Preclinical Models: A Comparative Guide
For researchers and drug development professionals, establishing a clear therapeutic window is a critical step in the preclinical validation of any compound. This guide provides a comprehensive comparison of the therapeutic window of Hydroxyzine Hydrochloride in animal models, supported by experimental data and detailed protocols.
Executive Summary
This compound, a first-generation antihistamine with anxiolytic properties, demonstrates a discernible therapeutic window in animal models. Its efficacy as an anxiolytic is observed at doses lower than those inducing significant sedation, a common side effect. This guide synthesizes available data on the effective and toxic doses of Hydroxyzine, compares it with the commonly used anxiolytic Diazepam, and provides detailed experimental methodologies for key behavioral assays.
Comparative Efficacy and Toxicity of this compound
The therapeutic window of a drug is the range between the minimum effective dose (ED₅₀) and the dose at which adverse or toxic effects (TD₅₀) are observed. For Hydroxyzine, the primary therapeutic effect of interest in this context is anxiolysis, while the most relevant dose-limiting side effect is sedation.
| Drug | Animal Model | Therapeutic Effect | Effective Dose Range (mg/kg) | Adverse Effect | Toxic Dose Range (mg/kg) | Reference |
| This compound | Mice | Anxiolytic | 1 - 10 | Sedation | > 15 | [1][2] |
| Rats | Anxiolytic | > 8 | - | - | [3] | |
| Dogs | Antipruritic | ~2 | Seizures (in puppy) | 5.9 | [4] | |
| Diazepam | Mice | Anxiolytic | 0.25 - 1 | Amnesia | Doses lower than those reducing motor activity | [5] |
| Dogs | Anticonvulsant | 0.5 | - | - | [6] |
Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions.
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental protocols. Below are detailed methodologies for common behavioral assays used to evaluate anxiolytics.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[7][8] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).
-
Two open arms (e.g., 50 x 12 cm) and two closed arms (e.g., 50 x 12 cm with 50 cm high walls).[9]
-
The arms are connected by a central platform (e.g., 12 x 12 cm).[9]
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or a comparator drug (e.g., Diazepam) intraperitoneally (i.p.) at predetermined doses and a control group with a vehicle (e.g., saline).
-
After a specific pre-treatment time (e.g., 30 minutes), place the mouse individually on the central platform of the EPM, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the control group.
Light-Dark Box Test for Anxiolytic Activity
This test is also based on the innate aversion of rodents to brightly illuminated areas.[10][11]
Apparatus:
-
A rectangular box divided into a small, dark compartment and a larger, illuminated compartment.[10]
-
An opening connects the two compartments.[10]
-
The light intensity in the lit area should be around 200-400 lux.[10]
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer the test compounds or vehicle as described for the EPM.
-
Place the animal in the center of the illuminated chamber.[10]
-
Allow the animal to move freely between the two chambers for a specified duration (e.g., 5-10 minutes).[10][11]
-
Record the time spent in the lit compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
An anxiolytic effect is characterized by an increase in the time spent in the lit compartment and the number of transitions.
Locomotor Activity Test for Sedation
This test is used to assess the sedative effects of a drug by measuring spontaneous motor activity.[12][13][14]
Apparatus:
-
A clear acrylic box (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to monitor movement.[12][14]
Procedure:
-
Acclimatize the animals to the testing room and the locomotor activity chambers.
-
Administer the test compounds or vehicle.
-
Place the animal individually into the activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) over a set period (e.g., 15-60 minutes).[12]
-
A significant decrease in locomotor activity compared to the control group indicates a sedative effect.
Mechanism of Action and Signaling Pathways
Hydroxyzine's therapeutic and side effects are mediated through its interaction with several receptor systems.
Primary Mechanism: Histamine H1 Receptor Inverse Agonism
Hydroxyzine's primary mechanism is as a potent inverse agonist of the histamine H1 receptor.[15][16] This action is responsible for its antihistaminic and sedative effects. By binding to and stabilizing the inactive conformation of the H1 receptor, it blocks the downstream signaling cascade typically initiated by histamine.
Anxiolytic Effect: Serotonin 5-HT2A Receptor Antagonism
Hydroxyzine also acts as an antagonist at serotonin 5-HT2A receptors, which is thought to contribute significantly to its anxiolytic effects.[15][17][18] Blockade of these receptors in key brain regions involved in anxiety, such as the prefrontal cortex and amygdala, can modulate neuronal activity and reduce anxiety-like behaviors.
References
- 1. researchgate.net [researchgate.net]
- 2. aapd.org [aapd.org]
- 3. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 4. aspcapro.org [aspcapro.org]
- 5. Absence of amnesia induction in mice with hydroxyzine in comparison with three other minor tranquillizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of plasma benzodiazepine concentrations following intranasal and intravenous administration of diazepam to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 8. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. va.gov [va.gov]
- 13. Locomotor activity test: Significance and symbolism [wisdomlib.org]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. psychdb.com [psychdb.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Pharmacokinetic Analysis of Hydroxyzine Hydrochloride and its Active Metabolite, Cetirizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the first-generation antihistamine, hydroxyzine hydrochloride, and its principal active metabolite, the second-generation antihistamine, cetirizine. The data presented herein is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Executive Summary
Hydroxyzine is a rapid-acting antihistamine that undergoes extensive metabolism to form cetirizine. Cetirizine is responsible for a significant portion of the antihistaminic effect of hydroxyzine. While both compounds are effective H1 receptor antagonists, their pharmacokinetic properties differ substantially, particularly in terms of metabolism, elimination, and sedative potential. This guide outlines these differences through comparative data tables, detailed experimental methodologies, and visual representations of the metabolic pathway and experimental workflow.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of hydroxyzine and cetirizine in adults. It is important to note that values can vary based on the study population (e.g., age, health status) and the analytical methods used.
| Parameter | This compound | Cetirizine | Source(s) |
| Time to Peak Plasma Concentration (Tmax) | ~2.0 hours | ~1.0 hour | [1] |
| Peak Plasma Concentration (Cmax) | 0.16 µg/mL (after oral hydroxyzine) | ~300 ng/mL (after 10 mg dose); 2.2 µg/mL (after oral hydroxyzine) | [1][2] |
| Area Under the Curve (AUC) | Lower relative to cetirizine after oral hydroxyzine administration | 8-10 times higher than hydroxyzine after oral hydroxyzine administration | [2] |
| Elimination Half-Life (t½) | Adults: ~20 hours; Elderly: ~29.3 hours; Children: ~7.1 hours | Adults: ~8.0 hours; Children: ~5.6 hours | [1][3] |
| Volume of Distribution (Vd) | 22.5 ± 6.3 L/kg (in elderly) | 0.3 to 0.45 L/kg | [3][4] |
| Protein Binding | Not specified in the provided results | 88-96% | [4][5] |
| Bioavailability | ~72% (oral) | >70% (oral) | [2][5] |
| Metabolism | Extensively metabolized in the liver, primarily to cetirizine. | Minimally metabolized. | [1][5] |
| Primary Route of Excretion | Feces (via biliary elimination) | Urine (approximately 60% as unchanged drug) | [1][5] |
Experimental Protocols
The data presented in this guide are typically generated through well-controlled clinical pharmacokinetic studies. Below are detailed methodologies for key experiments.
Oral Administration Pharmacokinetic Study Protocol
A standard pharmacokinetic study for an orally administered drug like this compound would follow this general protocol:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited. Subjects undergo a screening process to ensure they meet the inclusion criteria and none of the exclusion criteria. Informed consent is obtained from all participants.[6]
-
Study Design: The study is often a single-dose, open-label, crossover, or parallel-group design.[6]
-
Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of this compound.[6]
-
Blood Sampling: Blood samples are collected in tubes containing an anticoagulant at predetermined time points before and after drug administration. A typical sampling schedule would be at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.[7]
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of hydroxyzine and cetirizine are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of hydroxyzine and cetirizine in plasma samples is most commonly performed using a validated LC-MS/MS method due to its high sensitivity and selectivity.
-
Sample Preparation:
-
An internal standard (e.g., a deuterated analog of the analyte) is added to the plasma samples.
-
The analytes are extracted from the plasma matrix. This can be achieved through:
-
Liquid-Liquid Extraction (LLE): The plasma sample is mixed with an immiscible organic solvent (e.g., ethyl acetate) to extract the analytes. The organic layer is then separated and evaporated to dryness.[8]
-
Solid-Phase Extraction (SPE): The plasma sample is passed through a solid-phase extraction cartridge that retains the analytes. The analytes are then eluted with a suitable solvent.[9]
-
-
The dried extract is reconstituted in a solvent compatible with the LC mobile phase.[8]
-
-
Chromatographic Separation:
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analytes are separated on a reverse-phase C18 column using a gradient or isocratic mobile phase, which typically consists of a mixture of an aqueous solution (e.g., ammonium acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).[10]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The analytes are detected using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for hydroxyzine, cetirizine, and the internal standard are monitored. This provides high selectivity and sensitivity for quantification.[9][10]
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of plasma samples spiked with known concentrations of the analytes.
-
The concentrations of hydroxyzine and cetirizine in the study samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualizations
Metabolic Pathway of Hydroxyzine
The primary metabolic pathway of hydroxyzine involves its oxidation to the active metabolite, cetirizine. This conversion is a key determinant of the overall pharmacological effect observed after hydroxyzine administration.
Caption: Metabolic conversion of hydroxyzine to cetirizine.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow of a clinical pharmacokinetic study, from subject enrollment to data analysis.
Caption: A typical workflow for a clinical pharmacokinetic study.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nihs.go.jp [nihs.go.jp]
- 7. Pharmacokinetics of hydroxyzine and cetirizine following oral administration of hydroxyzine to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hydroxyzine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Hydroxyzine Hydrochloride, a histamine H1 receptor antagonist. Adherence to these guidelines is critical to minimize environmental impact and ensure personnel safety.
This compound is a white, odorless, crystalline powder that is very soluble in water.[1][2] While not classified as a hazardous substance for transport, it is considered harmful if swallowed and may pose a risk to the unborn child.[3][4] Therefore, meticulous disposal practices are essential.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Personnel Protection: Ensure personnel involved in the cleanup wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] For larger spills or where dust may be generated, respiratory protection should be used.[5]
-
Containment: For liquid spills, contain the material using dikes or absorbents to prevent it from entering sewers or waterways.[5] For solid spills, use a method that avoids dust generation, such as a damp cloth or a HEPA-filtered vacuum.[3]
-
Cleanup: Collect the spilled material and place it into a suitable, clearly labeled container for disposal.[3][6] The spill area should be thoroughly cleaned afterward.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to adhere to all applicable local, regional, and national regulations.[4][7]
-
Consult Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) department and review local, state, and federal regulations regarding chemical waste.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless specifically permitted by your EHS guidelines.
-
Containerization: Place waste this compound in a well-sealed, properly labeled container. The label should clearly identify the contents as "this compound Waste."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
Important Considerations:
-
Empty Containers: Empty containers that held this compound may still contain residue and should be treated as hazardous waste.[6] Do not reuse these containers.
-
Environmental Protection: Avoid releasing this compound into the environment.[5][8] It is classified as slightly hazardous to water (Water Hazard Class 1).[8]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. drugs.com [drugs.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. americanregent.com [americanregent.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Your Research: A Guide to Handling Hydroxyzine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Hydroxyzine Hydrochloride, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields | Recommended, especially when splashes are likely.[1][2] |
| Hands | Suitable, impervious gloves | |
| Skin and Body | Protective clothing, long-sleeved clothing | |
| Respiratory | Appropriate respiratory protection | Use if exposure limits are exceeded, irritation is experienced, or if handling results in dust/aerosol generation. Not typically required under normal use conditions with adequate ventilation.[1][2] |
Emergency First-Aid Procedures
In the event of exposure, immediate and appropriate first-aid is critical. The following steps should be taken:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] If irritation persists, seek medical attention.[2]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1][2]
-
Inhalation: Move the individual to fresh air.[1][2] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and then drink plenty of water.[1][2] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][2]
First aiders should always prioritize their own safety by wearing appropriate PPE to avoid contact with the chemical.[1][2]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Use in a well-ventilated area or with appropriate exhaust ventilation.[1][2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][4]
-
Keep out of reach of children.[2]
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is a critical component of laboratory safety.
Spill Response: In the event of a spill, the following workflow should be initiated to ensure a safe and effective cleanup.
Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[1][4]
-
For unused or expired medication in a non-laboratory setting, it is recommended to use a drug take-back program if available.[7][8]
-
If a take-back program is not accessible, the medication can be disposed of in household trash by mixing it with an undesirable substance like coffee grounds or cat litter, placing it in a sealed container, and then into the trash.[7][9] Do not flush down the toilet unless specifically instructed to do so.[7]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. gps.mylwebhub.com [gps.mylwebhub.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Hydroxyzine - Safety Data Sheet [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dea.gov [dea.gov]
- 8. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
